molecular formula C8H12ClNO2 B107395 (R)-quinuclidin-3-yl carbonochloridate CAS No. 201660-37-9

(R)-quinuclidin-3-yl carbonochloridate

Cat. No.: B107395
CAS No.: 201660-37-9
M. Wt: 189.64 g/mol
InChI Key: WGNZRZSJIVMRBU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Quinuclidin-3-yl carbonochloridate (CAS 201660-37-9) is a chiral chemical reagent of significant importance in pharmaceutical research and development. It serves as a critical synthetic intermediate for the construction of complex molecules, particularly those featuring the quinuclidine scaffold which is prevalent in bioactive compounds . Its primary research application is in the synthesis of active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of Solifenacin succinate, a therapeutic agent used as a muscarinic receptor antagonist . The compound acts as an electrophilic coupling agent, where the carbonochloridate group reacts with nucleophiles, such as amines or alcohols, to form carbamate or carbonate linkages, respectively . This reactivity is instrumental in introducing the chiral (R)-quinuclidine moiety into target molecules. The rigid, bicyclic quinuclidine structure is a common pharmacophore in medicinal chemistry, often contributing to the binding affinity and selectivity of drug candidates for neurological targets . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNZRZSJIVMRBU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-Quinuclidin-3-yl Carbonochloridate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (R)-Quinuclidin-3-yl carbonochloridate is a chiral chemical intermediate of significant interest in pharmaceutical synthesis. Its structure incorporates the rigid, bicyclic quinuclidine framework, which is a key pharmacophore in a variety of biologically active molecules. The carbonochloridate functional group makes it a highly reactive electrophile, primarily utilized for introducing the (R)-quinuclidin-3-yl moiety into target structures. Due to its high reactivity, it is typically generated and used in situ without isolation. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols relevant to its synthesis and application, particularly in the production of muscarinic receptor antagonists like Solifenacin.[1][2]

Chemical and Physical Properties

This compound is generally not isolated as a stable product; therefore, extensive physical property data is not available. It is prepared and used in solution as a reactive intermediate. The properties of its essential precursor, (R)-3-quinuclidinol, are well-documented and provided below for reference.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound(R)-3-Quinuclidinol (Precursor)
CAS Number 201660-37-9[3]25333-42-0
Molecular Formula C₈H₁₂ClNO₂[3]C₇H₁₃NO
Molecular Weight 189.64 g/mol [3]127.18 g/mol
Appearance Not Isolated (Used in solution)White crystalline powder
Melting Point Not Applicable221-224 °C
Boiling Point Not Applicable~246 °C
Solubility Soluble in organic solvents (e.g., THF, Toluene)Highly soluble in water (>1000 g/L at 20°C) and alcohols

Reactivity and Stability

The core of the compound's utility lies in the electrophilic nature of the carbonochloridate group [-OC(O)Cl]. The carbonyl carbon is highly susceptible to nucleophilic attack, making the compound an excellent reagent for acylation.

  • Stability: this compound is unstable and moisture-sensitive. It readily hydrolyzes in the presence of water and is prone to degradation at elevated temperatures. Reactions are typically conducted under anhydrous conditions and at low temperatures (0-25 °C) to prevent decomposition and potential racemization of the chiral center.[1]

  • Reactivity with Nucleophiles: The primary reaction pathway is nucleophilic acyl substitution. It reacts efficiently with:

    • Amines: to form stable carbamates.

    • Alcohols: to yield carbonate esters.

  • Byproduct Management: These reactions generate hydrogen chloride (HCl) as a byproduct. The quinuclidine nitrogen is basic and can be protonated by HCl, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (Et₃N), is typically added as an "HCl scavenger".[1]

Experimental Protocols

As this compound is a transient intermediate, the following protocols describe the synthesis of its enantiomerically pure precursor and a representative example of its in situ generation and subsequent reaction to form a carbamate, a key step in the synthesis of Solifenacin.[1][2]

Protocol 1: Asymmetric Synthesis of (R)-3-Quinuclidinol (Precursor)

This protocol describes the asymmetric hydrogenation of 3-quinuclidinone hydrochloride to produce the chiral alcohol precursor.

Materials:

  • 3-Quinuclidinone Hydrochloride

  • Chiral Ruthenium Catalyst (e.g., RuCl₂[(S)-BINAP][(R)-IPHAN])

  • Potassium tert-butoxide (t-BuOK)

  • Isopropanol (anhydrous)

  • Hydrogen gas (H₂)

  • Concentrated Hydrochloric Acid

  • Ethyl Acetate

Procedure:

  • To a high-pressure autoclave, add 3-quinuclidinone hydrochloride and the chiral ruthenium catalyst system in a molar ratio of approximately 1000:1.[4]

  • Add anhydrous isopropanol as the solvent, followed by potassium tert-butoxide (t-BuOK) as the base.

  • Seal the autoclave, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 bar.

  • Stir the reaction mixture at 25 °C for 16 hours.

  • Monitor the reaction for completion by Gas Chromatography (GC). A conversion of >99% and an enantiomeric excess (ee) of >99% is expected.[4]

  • Upon completion, carefully vent the hydrogen gas.

  • Add concentrated hydrochloric acid to the reaction mixture to protonate the product.

  • Stir the mixture and recrystallize the resulting hydrochloride salt from ethyl acetate.

  • Filter the solid product, wash with cold ethyl acetate, and dry under vacuum to obtain (R)-3-quinuclidinol hydrochloride with high yield and purity.[4]

Protocol 2: In Situ Generation of this compound and Synthesis of Solifenacin

This protocol details the formation of the reactive carbonochloridate intermediate from (R)-3-quinuclidinol using triphosgene, followed immediately by reaction with an amine to form the final carbamate product.

Materials:

  • (R)-3-Quinuclidinol

  • Triphosgene (bis(trichloromethyl) carbonate)

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (R)-3-quinuclidinol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.0 eq) to the solution.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous THF.

  • Slowly add the triphosgene solution dropwise to the (R)-3-quinuclidinol solution at 0 °C. The formation of this compound occurs in situ.

  • Allow the mixture to stir at 0 °C for 1 hour.

  • Add a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (0.9 eq) in anhydrous THF to the reaction mixture dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Quench the reaction by carefully adding water.

  • Adjust the pH to ~2 with dilute hydrochloric acid and extract with ethyl acetate to remove impurities.

  • Adjust the pH of the aqueous layer to ~9 with a saturated sodium bicarbonate solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product (Solifenacin free base).

  • The crude product can be further purified by column chromatography or by salt formation (e.g., succinate salt) and recrystallization.[5]

Visualizations

The following diagrams illustrate the key chemical transformations involving this compound.

G cluster_precursor Precursor Synthesis quinuclidinone 3-Quinuclidinone quinuclidinol (R)-3-Quinuclidinol quinuclidinone->quinuclidinol  Asymmetric Hydrogenation  (Chiral Ru Catalyst, H₂, Base)

Caption: Synthesis of the (R)-3-Quinuclidinol precursor.

Caption: In situ generation and reaction of the intermediate.

References

An In-Depth Technical Guide to (R)-Quinuclidin-3-yl Carbonochloridate (CAS 201660-37-9): Synthesis, Properties, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-quinuclidin-3-yl carbonochloridate, with CAS number 201660-37-9, is a pivotal chiral intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid quinuclidine core and reactive carbonochloridate moiety make it a valuable building block, particularly in the development of muscarinic receptor antagonists. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and its critical role in the production of therapeutic agents such as solifenacin. Detailed experimental protocols and a summary of relevant quantitative data are presented to support researchers in its effective utilization.

Chemical Properties and Data

This compound is a chiral chloroformate ester. The high electrophilicity of the carbonyl carbon in the carbonochloridate group is central to its reactivity, primarily through nucleophilic acyl substitution.[1] This reactivity is harnessed in the formation of carbamates and carbonate esters.

Table 1: Physicochemical and Identification Data

PropertyValueReference
CAS Number 201660-37-9[2]
Molecular Formula C₈H₁₂ClNO₂[2]
Molecular Weight 189.64 g/mol [2]
InChI Key WGNZRZSJIVMRBU-ZETCQYMHSA-N[1]
Appearance White to off-white solid (typical)General knowledge
Storage 2-8°C, under inert atmosphereGeneral knowledge

Table 2: Spectroscopic Data (Predicted)

While detailed experimental spectra for this reactive intermediate are not widely published, the following are expected characteristic peaks based on its structure.

SpectroscopyExpected Chemical Shifts/Bands
¹H NMR Signals corresponding to the protons of the quinuclidine ring system and a downfield shift for the proton at the C3 position due to the electron-withdrawing carbonochloridate group.
¹³C NMR A characteristic signal for the carbonyl carbon of the carbonochloridate group is expected to appear in the range of 160-165 ppm.[3]
IR Spectroscopy A strong absorption band characteristic of the C=O stretching vibration in the chloroformate group, typically in the region of 1760-1790 cm⁻¹.

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step that requires careful control of reaction conditions to maintain the stereochemical integrity of the chiral center.[1] The process begins with the synthesis of its precursor, (R)-quinuclidin-3-ol.

Synthesis of (R)-Quinuclidin-3-ol from 3-Quinuclidinone

The enantiomerically pure (R)-quinuclidin-3-ol is most commonly produced via the asymmetric reduction of the prochiral substrate, 3-quinuclidinone.[1] Biocatalytic methods are often employed for their high enantioselectivity.

Experimental Protocol: Biocatalytic Reduction of 3-Quinuclidinone

This protocol is adapted from a method using Rhodococcus erythropolis cells.

  • Materials: 3-quinuclidinone hydrochloride, glucose, wet cells of R. erythropolis, phosphate buffer (100 mM, pH 8.0), potassium carbonate (K₂CO₃), dichloromethane (CH₂Cl₂), acetone.

  • Procedure:

    • To a suspension of resting R. erythropolis cells (8.5 g, wet weight) in 125 ml of phosphate buffer (100 mM, pH 8.0), add 3-quinuclidinone hydrochloride (1.0 g, 6.2 mmol) and glucose (3.3 g).[4]

    • Incubate the mixture at 37°C with shaking at 200 rpm for 30 hours.[4]

    • Monitor the reaction progress using a suitable chromatographic method (e.g., GC or HPLC).

    • After the reaction is complete, centrifuge the mixture at 7875×g for 20 minutes.[4]

    • Collect the supernatant and wash the cell pellet with water, followed by another centrifugation. Combine the supernatants.[4]

    • Alkalify the combined supernatants to pH 12 by adding K₂CO₃.[4]

    • Evaporate the mixture under reduced pressure to obtain a residue.

    • Extract the residue with CH₂Cl₂. Filter the mixture and concentrate the filtrate under vacuum to yield the crude product.[4]

    • Purify the crude product by trituration with acetone and concentrate under vacuum to yield (R)-3-quinuclidinol as a white powder.[4] A typical yield is around 93% with an enantiomeric excess of >99%.[4]

Synthesis of this compound

This step involves the reaction of (R)-quinuclidin-3-ol with a phosgene equivalent, such as diphosgene or triphosgene. The reaction is typically performed at low temperatures to prevent side reactions and racemization.[1]

Experimental Protocol: Synthesis using Diphosgene

  • Materials: (R)-3-quinuclidinol, tetrahydrofuran (THF), diphosgene, ice-water bath.

  • Procedure:

    • Dissolve 10.0 g of (R)-3-quinuclidinol in 600.0 ml of THF.[5]

    • Cool the solution in an ice-water bath.

    • Slowly add 20.0 g of diphosgene dropwise to the cooled solution.[5]

    • After the addition is complete, continue to stir the reaction mixture in the ice-water bath and then allow it to warm to room temperature and react for 16 hours.[5]

    • Concentrate the reaction mixture under reduced pressure to obtain this compound. A yield of approximately 13.8 g can be expected.[5]

Application in the Synthesis of Solifenacin

This compound is a key intermediate in the synthesis of solifenacin, a muscarinic receptor antagonist used to treat overactive bladder.[1] The synthesis involves the reaction of the carbonochloridate with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Table 3: Influence of Solvent on the Overall Yield of Solifenacin Succinate

The choice of solvent for the formation of this compound and its subsequent reaction has a significant impact on the overall yield of solifenacin succinate.

SolventOverall Yield of Solifenacin Succinate (%)
Acetonitrile63
Tetrahydrofuran (THF)61
Dioxane47
Dichloromethane29

Data adapted from a patent describing the synthesis process.[5]

Experimental Workflow: Synthesis of Solifenacin

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Salt Formation A 3-Quinuclidinone B (R)-Quinuclidin-3-ol A->B Asymmetric Reduction C (R)-Quinuclidin-3-yl Carbonochloridate B->C + Diphosgene in THF E Solifenacin C->E Base D (S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline D->E Base F Solifenacin Succinate E->F + Succinic Acid

Mechanism of Action of Solifenacin and Signaling Pathway

Solifenacin functions as a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype.[1] In the bladder, acetylcholine binding to M3 receptors is the primary trigger for the contraction of the detrusor muscle. By blocking this interaction, solifenacin leads to smooth muscle relaxation, allowing the bladder to hold a larger volume of urine and reducing the symptoms of overactive bladder.

Signaling Pathway: Solifenacin's Antagonism of the M3 Muscarinic Receptor

G cluster_0 Normal Physiological Response cluster_1 Inhibition by Solifenacin ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor Gq Gq Protein PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum Contraction Detrusor Muscle Contraction Solifenacin Solifenacin M3R_inhibited M3 Muscarinic Receptor Relaxation Detrusor Muscle Relaxation

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its stereospecific synthesis and subsequent reactions are crucial for the production of enantiomerically pure drugs like solifenacin. A thorough understanding of its chemical properties, synthetic routes, and the mechanism of action of the final drug products is essential for researchers and drug development professionals working in this area. The protocols and data presented in this guide aim to provide a solid foundation for the successful application of this important chemical entity.

References

(R)-quinuclidin-3-yl carbonochloridate molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on (R)-quinuclidin-3-yl carbonochloridate

This guide provides a comprehensive overview of the molecular structure, properties, and key reactions of this compound, a chiral chloroformate ester utilized in pharmaceutical research and development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for its quantitative attributes.

PropertyValueCitations
Molecular FormulaC₈H₁₂ClNO₂[1][2]
Molecular Weight189.64 g/mol [1][2]
CAS Number201660-37-9[1][2]
InChI KeyWGNZRZSJIVMRBU-ZETCQYMHSA-N[1]

Experimental Protocols

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably for its role in creating carbamate linkages with a defined stereochemistry. The protocols outlined below are based on established chemical transformations involving this reagent.

Synthesis of this compound

The primary method for synthesizing this compound is through the reaction of enantiomerically pure (R)-quinuclidin-3-ol with a phosgenation reagent. This conversion is crucial for activating the hydroxyl group for subsequent nucleophilic substitution reactions.

Methodology:

  • Reactant Preparation: Enantiomerically pure (R)-quinuclidin-3-ol is dissolved in a suitable aprotic solvent.

  • Phosgenation: A phosgenation agent (e.g., phosgene, diphosgene, or triphosgene) is introduced to the solution. The reaction is typically carried out at low temperatures, often between 0°C and 25°C, to minimize side reactions and prevent degradation of the product.[1]

  • Reaction Monitoring: The progress of the reaction is monitored using appropriate analytical techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the complete conversion of the starting alcohol.

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully worked up to remove excess reagents and byproducts. The final product, this compound, is then isolated and purified.

Carbamate Formation

A principal application of this compound is its reaction with primary or secondary amines to form carbamates. This reaction is thermodynamically favorable and proceeds with high fidelity, retaining the stereochemistry of the quinuclidine core.[1] This is a key step in the synthesis of molecules like Solifenacin, a muscarinic receptor antagonist.[1]

Methodology:

  • Reactant Mixture: this compound is reacted with a primary (R'-NH₂) or secondary (R'R''-NH) amine.

  • Base Addition: The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[1]

  • Solvent: An appropriate inert solvent is used to facilitate the reaction.

  • Product Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the carbonochloridate, leading to the formation of a stable carbamate linkage.

  • Purification: The resulting carbamate product is then purified from the reaction mixture.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from (R)-quinuclidin-3-ol to a generic carbamate product via the this compound intermediate.

G cluster_synthesis Synthesis of this compound cluster_carbamate Carbamate Formation RQO (R)-quinuclidin-3-ol RQC (R)-quinuclidin-3-yl carbonochloridate RQO->RQC + Phosgenation Phos Phosgenation Reagent Amine Primary/Secondary Amine (R'R''-NH) Base Base (e.g., Triethylamine) Carbamate Carbamate Product RQC_ref->Carbamate + Amine, + Base

Caption: Synthetic pathway of this compound and its use in carbamate formation.

References

An In-Depth Technical Guide to the Synthesis of (R)-Quinuclidin-3-yl Carbonochloridate from (R)-Quinuclidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-quinuclidin-3-yl carbonochloridate from (R)-quinuclidin-3-ol, a critical intermediate in the development of various pharmaceuticals, most notably muscarinic receptor antagonists such as Solifenacin. This document details the underlying chemistry, optimized reaction conditions, a step-by-step experimental protocol, and the subsequent application of this versatile building block in drug discovery workflows.

Introduction

This compound is a chiral chloroformate ester valued for its ability to introduce the (R)-quinuclidin-3-yl moiety into target molecules. This is particularly significant in the synthesis of compounds targeting the muscarinic acetylcholine receptors, where stereochemistry plays a pivotal role in determining pharmacological activity. The conversion of the parent alcohol, (R)-quinuclidin-3-ol, to the more reactive carbonochloridate is a key activation step, enabling efficient coupling with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

The primary synthetic route involves a phosgenation reaction. Due to the high toxicity of phosgene gas, safer and more manageable phosgene equivalents, such as triphosgene (bis(trichloromethyl) carbonate), are now standard in both laboratory and industrial settings. This guide will focus on the use of triphosgene for this transformation.

Reaction Mechanism and Optimization

The synthesis of this compound from (R)-quinuclidin-3-ol using triphosgene proceeds via a nucleophilic acyl substitution mechanism. The alcohol oxygen of (R)-quinuclidin-3-ol attacks a carbonyl carbon of triphosgene, which acts as a phosgene source. This reaction is facilitated by a non-nucleophilic base, typically triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]

Key parameters that require careful optimization to ensure high yield and purity, while minimizing side reactions and preserving the stereochemical integrity of the chiral center, include temperature and reactant stoichiometry.[1] Maintaining a low reaction temperature, generally between 0°C and 25°C, is crucial to prevent degradation of the product and minimize the risk of racemization.[1]

Table 1: Key Reaction Parameters and Their Effects

ParameterRecommended RangeRationale
Temperature0 - 25 °CMinimizes product degradation and potential racemization.[1]
Phosgenating AgentTriphosgeneSafer alternative to phosgene gas.[1]
BaseTriethylamineActs as an HCl scavenger, preventing protonation of the quinuclidine nitrogen and driving the reaction to completion.[1]
Reactant Stoichiometry (Triphosgene:(R)-quinuclidin-3-ol)~0.4:1 (molar ratio)Sufficient to generate the necessary amount of phosgene in situ.
Reactant Stoichiometry (Base:(R)-quinuclidin-3-ol)>1:1 (molar ratio)To neutralize the generated HCl.
SolventAnhydrous aprotic solvents (e.g., Dichloromethane, THF)To prevent hydrolysis of the chloroformate and dissolve reactants.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from (R)-quinuclidin-3-ol using triphosgene and triethylamine.

Materials:

  • (R)-quinuclidin-3-ol

  • Triphosgene

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet, dissolve (R)-quinuclidin-3-ol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Preparation of Triphosgene Solution: In a separate dry flask, prepare a solution of triphosgene (0.4 eq) in anhydrous dichloromethane.

  • Reaction: Slowly add the triphosgene solution to the stirred solution of (R)-quinuclidin-3-ol and triethylamine at 0 °C over a period of 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous dichloromethane.

  • Isolation of Product: Concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to yield the crude this compound. Due to the reactivity of the product, it is often used immediately in the next synthetic step without extensive purification. For applications requiring the isolated product, purification can be attempted by crystallization from a non-polar solvent at low temperature, though care must be taken to avoid decomposition.[2][3][4]

Quantitative Data:

While specific yields for the isolated this compound are not widely reported due to its common in-situ use, the conversion to subsequent products, such as carbamates, is typically high, often exceeding 90%.

Table 2: Representative Yields for Carbamate Formation

Reactant 1Reactant 2ProductYieldReference
(R)-Quinuclidin-3-ol(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (with activating agent)SolifenacinHighBenchchem

Mandatory Visualizations

Logical Relationship: Synthesis Pathway

Synthesis_Pathway cluster_reactants1 Reactants cluster_product1 Intermediate cluster_reactants2 Reactant cluster_product2 Final Product RQO (R)-Quinuclidin-3-ol RQC (R)-Quinuclidin-3-yl carbonochloridate RQO->RQC Phosgenation Triphosgene Triphosgene TEA Triethylamine DCM DCM, 0°C to rt Carbamate (R)-Quinuclidin-3-yl carbamate RQC->Carbamate Carbamate Formation Amine R'R''NH

Caption: Synthesis pathway from (R)-quinuclidin-3-ol to a carbamate.

Signaling Pathway: Muscarinic M3 Receptor Antagonism

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Activates Antagonist Muscarinic Antagonist (e.g., Solifenacin) Antagonist->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Simplified signaling pathway of muscarinic M3 receptor antagonism.

Experimental Workflow: In Vitro Screening of Muscarinic Antagonists

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_selectivity Selectivity Profiling cluster_lead Lead Optimization Primary_Assay Radioligand Binding Assay (e.g., [³H]-NMS displacement) Hit_ID Hit Identification (Compounds with high affinity for M3R) Primary_Assay->Hit_ID Functional_Assay Functional Cell-Based Assay (e.g., Calcium Flux Assay) Hit_ID->Functional_Assay Confirmed Hits Potency_Determination IC₅₀ Determination Functional_Assay->Potency_Determination Selectivity_Assay Binding/Functional Assays on other Muscarinic Subtypes (M1, M2, M4, M5) Potency_Determination->Selectivity_Assay Potent Hits Selectivity_Profile Selectivity Profile Determination Selectivity_Assay->Selectivity_Profile Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Selectivity_Profile->Lead_Opt Selective Hits

Caption: A typical in vitro screening workflow for muscarinic antagonists.

Conclusion

The synthesis of this compound is a fundamental transformation in medicinal chemistry, providing a versatile intermediate for the construction of a wide range of biologically active molecules. The use of triphosgene offers a safe and efficient method for this conversion, and careful control of reaction conditions is paramount to achieving high yields and maintaining stereochemical purity. The subsequent application of this intermediate in the synthesis of muscarinic receptor antagonists highlights its importance in the development of therapeutics for conditions such as overactive bladder. The workflows and pathways described herein provide a framework for the rational design and screening of new drug candidates based on the privileged (R)-quinuclidin-3-yl scaffold.

References

An In-depth Technical Guide on the Electrophilic Character of (R)-quinuclidin-3-yl carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic character of (R)-quinuclidin-3-yl carbonochloridate, a key chiral intermediate in the synthesis of various pharmaceuticals. This document details its synthesis, reactivity, and the mechanistic underpinnings of its electrophilicity, supported by experimental protocols and quantitative data.

Introduction

This compound is a chiral chloroformate ester recognized for its significant role as a building block in medicinal chemistry. Its pronounced electrophilic nature is central to its utility, enabling the facile introduction of the (R)-quinuclidin-3-yl moiety into target molecules. This is particularly crucial in the development of selective muscarinic receptor antagonists, such as solifenacin, where the stereochemistry of the quinuclidine core is critical for pharmacological activity.[1] The high reactivity of the carbonochloridate group, coupled with the stereochemical integrity of the quinuclidine scaffold, makes this reagent a valuable tool in asymmetric synthesis.

Fundamental Electrophilic Character and Reactivity

The key to the reactivity of this compound lies in the carbonochloridate functional group, -OC(O)Cl. The carbonyl carbon within this group is highly electrophilic due to the strong inductive electron-withdrawing effects of the two adjacent electronegative atoms: the ester oxygen and the chlorine atom.[1] This electron deficiency makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles.

The principal reaction pathway for this compound is nucleophilic acyl substitution . This is typically a two-step addition-elimination mechanism.[1]

  • Nucleophilic Addition: A nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate.[1]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, expelling the chloride ion (Cl⁻), a good leaving group, and forming a new bond between the carbonyl carbon and the nucleophile.[1]

The primary reactions involving this compound include:

  • Reaction with amines to form stable carbamates.[1]

  • Reaction with alcohols to yield carbonate esters.[1]

  • Reaction with carboxylic acids to produce mixed carboxylic-carbonic anhydrides.[1]

These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.

Quantitative Insights into Electrophilicity

The reactivity of the aryl chloroformates was found to increase with the electron-withdrawing ability of the substituent on the phenyl ring, as shown in the table below. This trend highlights the sensitivity of the electrophilic carbonyl center to electronic effects.

Aryl ChloroformateRelative Reactivity Order
4-methoxyphenyl chloroformate1 (Least Reactive)
phenyl chloroformate2
4-chlorophenyl chloroformate3
4-nitrophenyl chloroformate4 (Most Reactive)

Table 1: Relative reactivity of aryl chloroformates with quinuclidines. This data is extrapolated from a study on aryl chloroformates and serves as a qualitative guide to the electrophilic nature of chloroformates.

This trend strongly suggests that the electrophilic character of the carbonyl carbon is a critical determinant of the reaction rate. By analogy, the electron-donating character of the quinuclidinyl group in this compound would likely modulate its reactivity compared to aryl chloroformates.

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of its precursor, (R)-quinuclidin-3-ol, with a phosgenation agent. Triphosgene (bis(trichloromethyl) carbonate) is a safer and more convenient alternative to phosgene gas.

Materials:

  • (R)-quinuclidin-3-ol

  • Triphosgene

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)[2]

  • Non-nucleophilic base (e.g., triethylamine or pyridine)[2]

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-quinuclidin-3-ol in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.

  • Slowly add the triphosgene solution to the stirred solution of (R)-quinuclidin-3-ol at 0 °C.

  • After the addition is complete, add the non-nucleophilic base dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically filtered to remove any precipitated salts.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by appropriate methods if necessary.

Note: This reaction should be carried out in a well-ventilated fume hood due to the toxicity of phosgene and its derivatives.

A primary application of this compound is in the synthesis of solifenacin.[2]

Materials:

  • This compound

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)[2]

  • Base (e.g., triethylamine, N-methylmorpholine, or pyridine)[2]

Procedure:

  • Dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and the base in the chosen anhydrous solvent in a reaction flask under a nitrogen atmosphere.

  • Add a solution of this compound in the same solvent to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC or HPLC.

  • The resulting solifenacin base can then be isolated and converted to its succinate salt.[2]

Analytical Characterization

While specific, publicly available spectra for this compound are scarce, the expected analytical data can be inferred from the structure and data for similar compounds.

13C NMR Spectroscopy: The 13C NMR spectrum is a powerful tool for confirming the structure of the molecule. The table below provides expected chemical shift ranges for the key carbon atoms.

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl Carbon (C=O)150 - 160
Quinuclidine C3 (CH-O)70 - 80
Other Quinuclidine Carbons20 - 60

Table 2: Predicted 13C NMR chemical shift ranges for this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong characteristic absorption band for the chloroformate carbonyl group.

Functional GroupExpected Absorption Frequency (cm⁻¹)
Carbonyl (C=O) stretch1770 - 1790 (strong)
C-O stretch1100 - 1200
C-Cl stretch600 - 800

Table 3: Expected characteristic IR absorption bands for this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Solifenacin Synthesis R_Quinuclidinol (R)-quinuclidin-3-ol Reaction_Step_1 Reaction in Anhydrous Solvent + Base R_Quinuclidinol->Reaction_Step_1 Phosgenation_Agent Phosgenation Agent (e.g., Triphosgene) Phosgenation_Agent->Reaction_Step_1 RQ_Carbonochloridate (R)-quinuclidin-3-yl carbonochloridate Reaction_Step_1->RQ_Carbonochloridate Reaction_Step_2 Nucleophilic Acyl Substitution RQ_Carbonochloridate->Reaction_Step_2 S_Tetrahydroisoquinoline (S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline S_Tetrahydroisoquinoline->Reaction_Step_2 Solifenacin Solifenacin Reaction_Step_2->Solifenacin

Caption: Synthetic workflow for this compound and its use.

Nucleophilic_Acyl_Substitution Start R-O-C(O)-Cl This compound Intermediate Tetrahedral Intermediate [R-O-C(O⁻)(Cl)-Nu] Start->Intermediate Nucleophilic Attack Nucleophile Nu:⁻ Nucleophile->Intermediate Product R-O-C(O)-Nu Substituted Product Intermediate->Product Elimination of Leaving Group Leaving_Group Cl⁻ Intermediate->Leaving_Group

Caption: Mechanism of Nucleophilic Acyl Substitution.

Conclusion

This compound is a highly valuable chiral intermediate whose utility is fundamentally derived from the pronounced electrophilic character of its carbonyl carbon. This electrophilicity drives efficient nucleophilic acyl substitution reactions, allowing for the stereospecific introduction of the (R)-quinuclidin-3-yl moiety into complex molecules. Understanding the principles of its reactivity and the practical aspects of its synthesis is crucial for its effective application in the development of novel therapeutics. While direct quantitative kinetic data for this specific compound remains an area for further investigation, the extensive use of this reagent in pharmaceutical synthesis underscores its reliability and importance in modern drug discovery.

References

The Quinuclidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework and unique physicochemical properties make it an ideal building block for the design of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the role of the quinuclidine scaffold in drug discovery, from its fundamental properties and synthesis to its application in approved therapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Synthetic Strategies

The quinuclidine core's distinct characteristics are central to its utility in drug design. Its high basicity (pKa of the conjugate acid is ~11.0) allows for strong ionic interactions with biological targets. The caged structure provides a rigid framework that can reduce the entropic penalty of binding to a receptor and allows for the precise positioning of substituents in three-dimensional space.

Table 1: Physicochemical Properties of Quinuclidine

PropertyValueReference
Molecular Formula C₇H₁₃N
Molar Mass 111.18 g/mol
pKa (conjugate acid) 11.0
Melting Point 156-159 °C
Solubility Soluble in water and organic solvents[1]
LogP 1.44

The synthesis of quinuclidine derivatives is well-established, often starting from commercially available precursors like 3-quinuclidinone or 3-quinuclidinol. A common synthetic route to 3-quinuclidinone hydrochloride begins with piperidine-4-carboxylic acid, as detailed below.

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride[3]

This protocol outlines a common method for the gram-scale synthesis of 3-quinuclidinone hydrochloride, a key intermediate for many quinuclidine-based drugs.

Materials:

  • Piperidine-4-carboxylic acid

  • Thionyl chloride

  • Ethanol

  • Methyl chloroacetate

  • Sodium carbonate

  • Potassium tert-butoxide

  • Toluene

  • Hydrochloric acid

Procedure:

  • Esterification: Piperidine-4-carboxylic acid is reacted with thionyl chloride in ethanol to yield ethyl piperidine-4-carboxylate.

  • N-Alkylation: The resulting ester is condensed with methyl chloroacetate in the presence of sodium carbonate to give ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

  • Dieckmann Cyclization, Hydrolysis, and Decarboxylation: The diester undergoes an intramolecular Dieckmann condensation using potassium tert-butoxide in toluene. The resulting β-keto ester is then hydrolyzed and decarboxylated in a one-pot reaction with hydrochloric acid to afford 3-quinuclidinone hydrochloride.

The Quinuclidine Scaffold in Approved Drugs

The versatility of the quinuclidine scaffold is exemplified by its presence in a range of approved drugs targeting different receptor systems. This section highlights three prominent examples: solifenacin, palonosetron, and cevimeline.

Solifenacin: A Muscarinic Receptor Antagonist

Solifenacin is a competitive muscarinic receptor antagonist, with a higher affinity for the M3 receptor subtype, making it effective in the treatment of overactive bladder.[2] The quinuclidinol portion of the molecule plays a crucial role in its binding to the receptor.

Palonosetron: A 5-HT₃ Receptor Antagonist

Palonosetron is a second-generation 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3] Its rigid structure, conferred by the quinuclidine moiety, contributes to its high binding affinity and long duration of action.

Cevimeline: A Muscarinic Receptor Agonist

Cevimeline is a muscarinic agonist, primarily targeting M1 and M3 receptors, used to treat dry mouth associated with Sjögren's syndrome.[4] The quinuclidine core mimics the structure of acetylcholine, allowing it to activate these receptors.

Table 2: Quantitative Bioactivity Data of Representative Quinuclidine-Containing Drugs

DrugTarget(s)Bioactivity ParameterValue (nM)Reference(s)
Solifenacin Muscarinic M₁ ReceptorKᵢ26[1]
Muscarinic M₂ ReceptorKᵢ170[1]
Muscarinic M₃ ReceptorKᵢ12[1]
Muscarinic M₄ ReceptorKᵢ110[1]
Muscarinic M₅ ReceptorKᵢ31[1]
Palonosetron 5-HT₃ ReceptorKᵢ0.22[5]
Cevimeline Muscarinic M₁ ReceptorEC₅₀23[6]
Muscarinic M₂ ReceptorEC₅₀1040[6]
Muscarinic M₃ ReceptorEC₅₀48[6]
Muscarinic M₄ ReceptorEC₅₀1310[6]
Muscarinic M₅ ReceptorEC₅₀63[6]

Table 3: Pharmacokinetic Parameters of Representative Quinuclidine-Containing Drugs

DrugTₘₐₓ (h)t₁/₂ (h)Bioavailability (%)Protein Binding (%)Primary MetabolismReference(s)
Solifenacin 3-845-68~9098CYP3A4[7]
Palonosetron ~0.08 (IV)~40N/A (IV)62Multiple routes[8]
Cevimeline 1.5-2~5N/A<20CYP2D6, CYP3A4

Key Signaling Pathways

Quinuclidine-based drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is critical for rational drug design and development.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by acetylcholine. M₁, M₃, and M₅ receptors couple to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M₂ and M₄ receptors couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_0 M1/M3/M5 Pathway cluster_1 M2/M4 Pathway M135 M1, M3, M5 Receptors Gq11 Gαq/11 M135->Gq11 ACh PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response1 PKC_activation->Cellular_Response1 M24 M2, M4 Receptors Gi Gαi/o M24->Gi ACh AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response2

Caption: Muscarinic acetylcholine receptor signaling pathways.
5-HT₃ Receptor Signaling

The 5-HT₃ receptor is a ligand-gated ion channel. Upon binding of serotonin (5-hydroxytryptamine), the channel opens, allowing for the rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺). This influx leads to depolarization of the neuronal membrane and the initiation of an excitatory signal.

Five_HT3_Signaling cluster_0 5-HT3 Receptor Signaling Serotonin Serotonin (5-HT) FiveHT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->FiveHT3R Binds Channel_Opening Channel Opening FiveHT3R->Channel_Opening Cation_Influx Na⁺, K⁺, Ca²⁺ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Excitatory_Signal Excitatory Signal (e.g., Nausea and Vomiting Reflex) Depolarization->Excitatory_Signal

Caption: Serotonin 5-HT3 receptor signaling pathway.

Experimental Workflows and Protocols

The discovery and development of quinuclidine-based drugs involve a series of well-defined experimental workflows, from initial screening to lead optimization.

High-Throughput Screening Workflow

A typical high-throughput screening (HTS) campaign to identify novel quinuclidine derivatives with desired bioactivity involves several stages, as depicted in the following workflow.

HTS_Workflow cluster_0 High-Throughput Screening Workflow Start Quinuclidine Compound Library Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Secondary_Assay Secondary/Functional Assay (e.g., Cell-based Assay) Dose_Response->Secondary_Assay Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection

Caption: High-throughput screening workflow for quinuclidine derivatives.
Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize acetylcholinesterase (AChE) inhibitors.

Reagents:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) solution

  • AChE enzyme solution

  • Test compound solution

Procedure:

  • Reagent Preparation: Prepare stock solutions of DTNB and ATCI in phosphate buffer. Prepare the AChE solution to the desired concentration.

  • Assay Plate Preparation: To the wells of a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the reaction.

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

The rigid nature of the quinuclidine scaffold makes it an excellent platform for systematic SAR studies. Modifications at various positions of the quinuclidine ring can significantly impact binding affinity, selectivity, and pharmacokinetic properties.

  • Substitution at the 3-position: This is a common site for modification. For muscarinic antagonists, an ester linkage at this position with a bulky hydrophobic group is often crucial for high affinity. The stereochemistry at the C3 position is also critical, with the (R)-enantiomer often being more potent.

  • Quaternization of the Nitrogen: For some applications, such as peripherally acting muscarinic antagonists, quaternization of the bridgehead nitrogen can prevent crossing the blood-brain barrier, thereby reducing central nervous system side effects.

  • Ring Modifications: While less common, modifications to the bicyclic ring system itself can be explored to fine-tune the scaffold's properties.

Conclusion

The quinuclidine scaffold continues to be a cornerstone in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics. Its unique combination of rigidity, basicity, and synthetic accessibility has led to the development of successful drugs for a range of diseases. A thorough understanding of its physicochemical properties, synthetic routes, and the signaling pathways it can modulate is essential for researchers aiming to leverage this privileged core in their drug discovery efforts. Future exploration of novel substitution patterns and bioisosteric replacements on the quinuclidine ring holds the promise of yielding next-generation therapeutics with enhanced efficacy and safety profiles.

References

The Quinuclidine Scaffold: A Versatile Platform for the Discovery of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine nucleus, a bicyclic amine, represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its rigid structure, basic nitrogen atom, and synthetic tractability have made it a cornerstone for the design of compounds targeting a wide range of biological systems. This technical guide provides a comprehensive overview of the discovery of novel therapeutic agents based on quinuclidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and workflows.

Therapeutic Applications of Quinuclidine Derivatives

The versatility of the quinuclidine scaffold has been exploited to develop agents for various therapeutic areas, including neurodegenerative diseases, infectious diseases, and oncology.

Anticholinesterase Activity for Neurodegenerative Diseases

Quinuclidine derivatives have emerged as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

A series of N-alkyl quaternary quinuclidines has been synthesized and evaluated for their anticholinesterase activity. The inhibitory potency, expressed as the inhibition constant (Ki), varies with the nature of the substituent on the quinuclidine ring and the length of the N-alkyl chain. Bisquaternary derivatives have shown particularly high potency.

Table 1: Anticholinesterase Activity of N-Alkyl Quaternary Quinuclidine Derivatives [1]

CompoundR GroupLinker (bis-derivatives)AChE Ki (µM)BChE Ki (µM)
Monoquaternary Alcohols
1C8H17-156.285.1
2C10H21-63.811.8
3C12H25-13.29.0
4C14H29-4.27.9
5C16H33-9.026.1
Bisquaternary Alcohols
6-C8H1624.012.9
7-C10H200.521.6
Monoquaternary Oximes
8C8H17-82.737.9
9C10H21-23.85.2
10C12H25-14.35.4
11C14H29-7.08.8
12C16H33-19.048.6
Bisquaternary Oximes
13-C8H161.83.4
14-C10H200.261.1

The cytotoxic effects of these compounds have also been evaluated in human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines to assess their therapeutic potential.

Table 2: Cytotoxicity (IC50 in µM) of N-Alkyl Quaternary Quinuclidine Derivatives after 24h Exposure [1]

CompoundSH-SY5Y IC50 (µM)HepG2 IC50 (µM)
355.449.3
416.318.0
57.210.5
1035.639.8
1116.919.4
1210.113.7
6, 7, 13, 14> 200> 200
Antiparasitic Activity

Quinuclidine derivatives have shown promise as antiparasitic agents, particularly through the inhibition of squalene synthase (SQS), a key enzyme in the sterol biosynthesis pathway of parasites like Leishmania and Trypanosoma. This pathway is essential for parasite survival, and its inhibition represents a viable therapeutic strategy.

Table 3: Squalene Synthase Inhibitory Activity of Quinuclidine Derivatives

CompoundTarget OrganismIC50 (nM)Reference
(Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidineHamster liver SQS76[Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors]
(Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidineHuman hepatoma cells SQS48[Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors]
YM-53579Human hepatoma cells SQS160[Syntheses of 3-ethylidenequinuclidine derivatives as squalene synthase inhibitors. Part 2]
YM-53601Human hepatoma cells SQS79[Syntheses of 3-ethylidenequinuclidine derivatives as squalene synthase inhibitors. Part 2]
Antimicrobial Activity

The quinuclidine scaffold is also a valuable template for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. Quaternary quinuclidinium oximes, in particular, have demonstrated potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 4: Minimum Inhibitory Concentrations (MIC in µg/mL) of Quaternary N-benzyl Quinuclidinium Oximes [2]

CompoundSubstituent on Benzyl RingS. aureusB. subtilisE. coliP. aeruginosaK. pneumoniae
2H1632326464
5m-Br110.250.51
10p-Cl10.50.250.250.5
Gentamicin-0.50.25148
Modulation of Muscarinic and Nicotinic Acetylcholine Receptors

Quinuclidine-based ligands have been instrumental in the study of muscarinic (mAChRs) and nicotinic (nAChRs) acetylcholine receptors, which are implicated in a wide range of physiological and pathological processes.

Novel quinuclidinyl N-phenylcarbamate analogs have been synthesized and their binding affinities for the five muscarinic receptor subtypes (M1-M5) determined.

Table 5: Binding Affinities (Ki in nM) of Quinuclidinyl N-Phenylcarbamate Analogs for Human Muscarinic Receptors [3]

CompoundR Group on Phenethyl MoietyM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
3aH3.8265.24.63.4
3b4-OCH32.9442.63.12.2
3c4-F2.0132.62.21.8

Furthermore, quinuclidine derivatives have been identified as selective agonists for the α7 nicotinic acetylcholine receptor, a target for cognitive enhancement and anti-inflammatory therapies.

Table 6: Agonist Activity of Quinuclidine Derivatives at the α7 Nicotinic Acetylcholine Receptor

CompoundEC50 (µM)Reference
3-Arylidene quinuclidine1.5[Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors]
N-methyl quinuclidine40[Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors]
Anticancer Activity

The quinuclidine scaffold has also been explored for the development of anticancer agents. A series of quinuclidinone derivatives has been synthesized and evaluated for their anti-proliferative activity against human lung carcinoma (A549) and normal lung (L132) cell lines.

Table 7: In Vitro Anticancer Activity (IC50 in µM) of Quinuclidinone Derivatives

CompoundA549 IC50 (µM)L132 IC50 (µM)Reference
4c12.5>100[Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents]
5e25>100[Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in this guide.

Synthesis of N-Alkyl Quaternary Quinuclidines

General Procedure:

  • To a solution of 3-hydroxyquinuclidine or 3-quinuclidinone oxime in dry acetone, an equimolar amount of the appropriate alkyl bromide is added.

  • The reaction mixture is stirred at room temperature for 24-72 hours.

  • The resulting precipitate is filtered, washed with cold acetone, and dried under vacuum to yield the N-alkyl monoquaternary quinuclidine derivative.

  • For the synthesis of bisquaternary derivatives, the appropriate 3-substituted quinuclidine is reacted with a 0.5 molar equivalent of the corresponding α,ω-dibromoalkane in dry methanol. The mixture is refluxed for 48 hours.

  • The solvent is evaporated under reduced pressure, and the residue is triturated with acetone to afford the bisquaternary derivative.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE and BChE by monitoring the hydrolysis of acetylthiocholine (ATC) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Procedure:

  • The reaction is performed in a 96-well microplate in a final volume of 200 µL of 0.1 M phosphate buffer (pH 7.4).

  • 100 µL of the buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of human erythrocyte AChE or human plasma BChE are added to each well.

  • The plate is incubated for 10 minutes at 37 °C.

  • 20 µL of DTNB solution (10 mM) is added, followed by 20 µL of ATC solution (10 mM).

  • The absorbance is measured at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the rates of the test compound-containing wells to the control wells (without inhibitor).

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are determined using Dixon plots.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cells (e.g., A549, L132) are seeded in a 96-well plate at a density of 1 x 104 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for 24-48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 105 CFU/mL.

  • The plate is incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes involved in drug discovery is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) Acetyl_CoA->ChAT Choline_Uptake Choline Transporter Choline Choline Choline_Uptake->Choline Choline->ChAT ACh_in_Vesicle ACh ChAT->ACh_in_Vesicle Synthesis ACh_Vesicle Vesicular ACh Transporter (VAChT) ACh_Released ACh ACh_Vesicle->ACh_Released Release ACh_in_Vesicle->ACh_Vesicle Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel Ca_Influx Ca_Channel->Ca_Influx Ca_Influx->ACh_Vesicle Triggers vesicle fusion AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh_Released->nAChR Binding mAChR Muscarinic ACh Receptor (mAChR) ACh_Released->mAChR Binding AChE->Choline Recycling Quinuclidine_Derivative Quinuclidine Derivative (AChE Inhibitor) Quinuclidine_Derivative->AChE Inhibition Na_Influx nAChR->Na_Influx G_Protein G-protein Signaling mAChR->G_Protein Depolarization Depolarization Na_Influx->Depolarization

Caption: Cholinergic Signaling Pathway and the Action of Quinuclidine-based AChE Inhibitors.

Sterol_Biosynthesis_Pathway Simplified Sterol Biosynthesis Pathway in Leishmania Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Dimerization SQS Squalene Synthase (SQS) FPP->SQS Squalene->FPP Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol (major sterol) Lanosterol->Ergosterol Multiple steps SQS->Squalene Quinuclidine_Inhibitor Quinuclidine Derivative (SQS Inhibitor) Quinuclidine_Inhibitor->SQS Inhibition

Caption: Inhibition of the Leishmania Sterol Biosynthesis Pathway by Quinuclidine Derivatives.

Drug_Discovery_Workflow General Drug Discovery and Development Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval and Post-Marketing Target_ID Target Identification and Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy and Safety Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Formulation Formulation Development Tox->Formulation Phase_I Phase I (Safety in Healthy Volunteers) Formulation->Phase_I Phase_II Phase II (Efficacy and Dosing in Patients) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy and Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission and Review Phase_III->NDA Approval Regulatory Approval NDA->Approval Phase_IV Phase IV (Post-Marketing Surveillance) Approval->Phase_IV

Caption: A schematic representation of the drug discovery and development pipeline.

Conclusion

The quinuclidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its inherent structural features and synthetic accessibility allow for the generation of diverse chemical libraries with a wide range of pharmacological activities. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of quinuclidine-based drugs to address unmet medical needs. The continued exploration of this versatile scaffold holds significant promise for the future of drug discovery.

References

The Critical Imperative of Enantiomeric Purity in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional nature of molecules is a fundamental principle in chemistry that takes on profound significance in the realm of pharmaceutical sciences. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, these stereoisomers can exhibit remarkably different pharmacological and toxicological profiles within the chiral environment of the human body. This in-depth technical guide explores the critical importance of enantiomeric purity in pharmaceutical synthesis, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to underscore the necessity of developing single-enantiomer drugs.

The Dichotomy of Enantiomers: Differential Pharmacological and Toxicological Effects

The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to significant variations in their therapeutic effects and adverse reactions. One enantiomer may be responsible for the desired therapeutic activity (the eutomer), while the other may be inactive, less active, or even contribute to undesirable or toxic effects (the distomer).

Case Study: Thalidomide - A Tragic Lesson in Stereochemistry

The story of thalidomide serves as a stark reminder of the devastating consequences of ignoring enantiomeric purity. Marketed in the late 1950s as a racemic mixture for treating morning sickness in pregnant women, thalidomide was later found to be a potent teratogen, causing severe birth defects. Subsequent research revealed that the (R)-enantiomer possesses the desired sedative effects, while the (S)-enantiomer is responsible for the tragic teratogenic effects.[1][2][3] Although there is in vivo interconversion between the two enantiomers, the (S)-enantiomer exhibits a significantly stronger binding affinity for its target protein, cereblon (CRBN), which is implicated in its teratogenic mechanism.[4][5]

Case Study: Ibuprofen - A Tale of Two Potencies

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is another compelling example. It is commonly sold as a racemic mixture of (R)- and (S)-ibuprofen. The anti-inflammatory and analgesic effects of ibuprofen are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[6] The (R)-enantiomer is significantly less active. However, the body possesses enzymes that can convert the inactive (R)-enantiomer into the active (S)-enantiomer, a process known as chiral inversion.[7][8][9] This metabolic conversion allows the racemic mixture to be effective, although administering the pure (S)-enantiomer (dexibuprofen) can provide faster onset of action and potentially a better safety profile at a lower dose.[10]

Case Study: Fluoxetine - Subtle Differences with Significant Implications

Fluoxetine, the active ingredient in Prozac, is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. It is administered as a racemic mixture of (R)- and (S)-fluoxetine. Both enantiomers are active in inhibiting the serotonin transporter (SERT), but they exhibit differences in their metabolism and potency of their metabolites.[11][12] The primary metabolite, norfluoxetine, also exists as two enantiomers. (S)-norfluoxetine is a more potent serotonin reuptake inhibitor than (R)-norfluoxetine.[11] These subtle stereochemical differences can influence the overall therapeutic profile and duration of action of the drug.

Quantitative Comparison of Enantiomeric Activity

The following tables summarize the quantitative differences in the pharmacological and pharmacokinetic properties of the enantiomers for the aforementioned drugs.

Table 1: Comparison of Thalidomide Enantiomers

Property(R)-Thalidomide(S)-ThalidomideReference(s)
Primary ActivitySedativeTeratogenic[1][2]
Binding Affinity to Cereblon (CRBN)Lower~10-fold stronger[4][5]

Table 2: Comparison of Ibuprofen Enantiomers

Property(R)-Ibuprofen(S)-IbuprofenReference(s)
COX InhibitionSignificantly less potentPrimary active enantiomer[6][10]
Metabolic FateUndergoes chiral inversion to (S)-ibuprofenActive form[7][8][9]

Table 3: Comparison of Fluoxetine Enantiomers and Metabolites

CompoundSERT Binding Affinity (Ki, nM)PotencyReference(s)
(R)-Fluoxetine5.2 ± 0.9Active[13]
(S)-Fluoxetine4.4 ± 0.4Active (slightly more potent)[11][13]
(R)-NorfluoxetineLess potentMetabolite[11]
(S)-NorfluoxetineMore potentMetabolite[11]

Experimental Protocols for Chiral Analysis

Ensuring the enantiomeric purity of a pharmaceutical product requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for separating and quantifying enantiomers.

Chiral HPLC Method for the Separation of Thalidomide Enantiomers

Objective: To separate and quantify the (R)- and (S)-enantiomers of thalidomide.

Methodology:

  • Chromatographic System: High-Performance Liquid Chromatograph with UV detector.

  • Chiral Stationary Phase: CHIRALPAK AD-RH (amylose derivative immobilized on silica gel).[14]

  • Mobile Phase: A mixture of 10% acetonitrile, 70% methanol, and 20% 0.025 M citrate buffer (pH 3.0).[14]

  • Flow Rate: 0.5 mL/min.[14]

  • Column Temperature: Ambient.

  • Detection: UV at 220 nm.[14]

  • Sample Preparation: Stabilized blood samples are deproteinized with methanol and 2 M trichloroacetic acid. The supernatant is then injected into the HPLC system.[14]

  • Expected Results: Baseline separation of the two enantiomers, with (-)-(S)-thalidomide eluting at approximately 13.5 minutes and (+)-(R)-thalidomide at approximately 17.6 minutes.[14]

Chiral HPLC Method for the Separation of Ibuprofen Enantiomers

Objective: To separate and quantify the (R)- and (S)-enantiomers of ibuprofen.

Methodology:

  • Chromatographic System: High-Performance Liquid Chromatograph with UV detector.

  • Chiral Stationary Phase: Chiralcel OJ-H (cellulose tris(4-methylbenzoate) coated on silica gel).

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (98:2:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the ibuprofen sample in the mobile phase.

  • Expected Results: Successful separation of the (R)- and (S)-enantiomers.

Visualizing Molecular Mechanisms and Pathways

Graphical representations are invaluable tools for understanding the complex interactions and transformations of chiral molecules in biological systems. The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Ibuprofen_Chiral_Inversion cluster_Metabolism Metabolic Chiral Inversion of Ibuprofen R_Ibuprofen R(-)-Ibuprofen (less active) R_Ibuprofen_CoA R-Ibuprofen-CoA Thioester R_Ibuprofen->R_Ibuprofen_CoA Acyl-CoA Synthetase Enolate Enolate Intermediate (achiral) R_Ibuprofen_CoA->Enolate α-methylacyl-CoA racemase S_Ibuprofen_CoA S-Ibuprofen-CoA Thioester Enolate->S_Ibuprofen_CoA α-methylacyl-CoA racemase S_Ibuprofen S(+)-Ibuprofen (active) S_Ibuprofen_CoA->S_Ibuprofen Thioesterase SSRI_Mechanism cluster_Synapse Mechanism of Action of Fluoxetine Presynaptic Presynaptic Neuron Serotonin Serotonin Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor Serotonin Receptor Serotonin->Receptor Binding Fluoxetine Fluoxetine (R and S enantiomers) Fluoxetine->SERT Inhibition Signal Signal Transduction Receptor->Signal Chiral_Separation_Workflow cluster_Workflow General Workflow for Chiral HPLC Analysis racemic_mixture Racemic Drug Sample hplc_system HPLC System racemic_mixture->hplc_system chiral_column Chiral Stationary Phase hplc_system->chiral_column detector Detector (e.g., UV) chiral_column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

References

Methodological & Application

Synthesis of Carbamates Using (R)-quinuclidin-3-yl carbonochloridate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of carbamates utilizing (R)-quinuclidin-3-yl carbonochloridate. This chiral reagent is a valuable building block in medicinal chemistry and drug development, enabling the synthesis of a wide range of carbamate derivatives, including those with therapeutic potential. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the field.

Introduction

This compound is a chiral chloroformate ester featuring a quinuclidine core. The high electrophilicity of the carbonyl carbon in the carbonochloridate moiety makes it highly reactive towards nucleophiles. Its primary application lies in the reaction with primary and secondary amines to form N-substituted carbamates. This reaction proceeds via a nucleophilic acyl substitution mechanism and is a key step in the synthesis of various biologically active molecules. For instance, quinuclidine-based carbamates have been investigated as potential central nervous system (CNS) active compounds, particularly as cholinesterase inhibitors for the treatment of Alzheimer's disease.

The synthesis of carbamates using this compound is a versatile and efficient method. The reaction is typically conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions and potential racemization of the chiral center.

Reaction Mechanism and Workflow

The synthesis of carbamates from this compound and an amine follows a nucleophilic acyl substitution pathway. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbonochloridate, leading to a tetrahedral intermediate. This intermediate then collapses, with the expulsion of a chloride ion, to yield the stable carbamate product.

ReactionMechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products R_Q_COCl (R)-quinuclidin-3-yl carbonochloridate Nucleophilic_Attack Nucleophilic Attack R_Q_COCl->Nucleophilic_Attack Amine Primary or Secondary Amine (R'R''NH) Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Formation Elimination Elimination of Cl- Tetrahedral_Intermediate->Elimination Collapse Carbamate (R)-quinuclidin-3-yl Carbamate Elimination->Carbamate HCl HCl Elimination->HCl

General Reaction Mechanism for Carbamate Synthesis

The experimental workflow for a typical carbamate synthesis using this compound is outlined below. This workflow highlights the key steps from reagent preparation to product purification.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Dissolve Amine and Base in Anhydrous Solvent Addition Slowly Add Chloroformate Solution to Amine Mixture at 0 °C Reagents->Addition Chloroformate Prepare Solution of This compound Chloroformate->Addition Stirring Stir at Room Temperature (Monitor by TLC/LC-MS) Addition->Stirring Quench Quench Reaction (e.g., with water or aq. NaHCO3) Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer and Concentrate in vacuo Extraction->Drying Purification Purify by Column Chromatography or Recrystallization Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

General Experimental Workflow for Carbamate Synthesis

Data Presentation

The following table summarizes the synthesis of various (R)-quinuclidin-3-yl carbamates from the corresponding amines and this compound.

Amine SubstrateAmine TypeSolventBaseReaction Time (h)Yield (%)Reference
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolineSecondary, CyclicAcetonitrileTriethylamine16~60-65Patent Data
AnilinePrimary, AromaticDichloromethaneTriethylamine485Representative
BenzylaminePrimary, AliphaticTetrahydrofuranTriethylamine392Representative
DiethylamineSecondary, AliphaticDichloromethaneTriethylamine295Representative
PiperidineSecondary, CyclicTetrahydrofuranTriethylamine293Representative

Note: "Representative" yields and conditions are based on typical reactions of chloroformates with the specified amine types and are provided for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of (1S, 3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Solifenacin Intermediate)

This protocol is adapted from patent literature describing the synthesis of a key intermediate for the drug Solifenacin.

Materials:

  • This compound

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Triethylamine (Et3N)

  • Anhydrous Acetonitrile (CH3CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

  • To a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile, cooled to 0 °C in an ice-water bath, is added a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: General Procedure for the Synthesis of (R)-quinuclidin-3-yl N-Aryl Carbamates (Representative Example: N-phenyl carbamate)

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a suitable mixture of ethyl acetate and hexanes) to yield the pure (R)-quinuclidin-3-yl N-phenyl carbamate.

Protocol 3: General Procedure for the Synthesis of (R)-quinuclidin-3-yl N-Alkyl Carbamates (Representative Example: N-benzyl carbamate)

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

  • To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure (R)-quinuclidin-3-yl N-benzyl carbamate.

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse range of chiral carbamates. The protocols provided herein offer robust methods for the preparation of these compounds, which are of significant interest in medicinal chemistry and drug discovery. The straightforward reaction conditions and the ability to introduce a variety of amine-containing substituents make this a valuable tool for the synthesis of novel molecular entities. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and applications.

Application Notes and Protocols: Synthesis of (R)-Quinuclidin-3-yl Carbamates from Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-quinuclidin-3-yl carbonochloridate is a key chiral building block in medicinal chemistry, primarily utilized for the synthesis of carbamate derivatives. The reaction of this chloroformate with primary and secondary amines is a robust and efficient method for introducing the (R)-quinuclidin-3-yl moiety into a wide range of molecules. This functional group is of significant interest in drug development, particularly for its role in compounds targeting the central nervous system. The resulting carbamates have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1][2]

These application notes provide a detailed overview of the reaction of this compound with primary and secondary amines, including the reaction mechanism, quantitative data, experimental protocols, and the biological context of the resulting products.

Reaction Mechanism and Principles

The formation of carbamates from this compound and an amine follows a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroformate.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: A base, typically a non-nucleophilic amine such as triethylamine, is used to scavenge the hydrogen chloride (HCl) byproduct formed during the reaction. This prevents the protonation of the amine reactant and drives the reaction to completion.

The reaction is thermodynamically favorable due to the formation of a stable C-N bond and the expulsion of the stable chloride anion.

Caption: Reaction mechanism for carbamate formation.

Quantitative Data Summary

The following table summarizes the reaction of this compound with various primary and secondary amines to yield the corresponding carbamates. Please note that reaction conditions and yields can vary based on the specific amine and purification methods used.

Amine ReactantAmine TypeProductSolventBaseTime (h)Yield (%)Reference
2-PhenethylaminePrimary(R)-quinuclidin-3-yl phenethylcarbamateDichloromethaneTriethylamineOvernight65.2Patent WO2012175119A1
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolineSecondarySolifenacinToluene/DMFSodium Hydride351Patent EP2305676A1
BenzylaminePrimary(R)-quinuclidin-3-yl benzylcarbamateDichloromethaneTriethylamine1285Hypothetical Example
DiethylamineSecondary(R)-quinuclidin-3-yl diethylcarbamateTetrahydrofuranTriethylamine692Hypothetical Example
AnilinePrimary(R)-quinuclidin-3-yl phenylcarbamateDichloromethanePyridine2478Hypothetical Example
N-MethylbenzylamineSecondary(R)-quinuclidin-3-yl (benzyl)(methyl)carbamateAcetonitrileDIEA888Hypothetical Example

Note: "Hypothetical Example" entries are representative examples based on typical reaction outcomes and are included for illustrative purposes.

Experimental Protocols

General Protocol for the Synthesis of (R)-Quinuclidin-3-yl Carbamates

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound hydrochloride

  • Primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the tertiary amine base (1.2-1.5 eq.).

  • Addition of Chloroformate: Slowly add a solution of this compound hydrochloride (1.1 eq.) in the same anhydrous solvent to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis until the starting material is consumed.

  • Work-up: Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired (R)-quinuclidin-3-yl carbamate.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine Dissolve amine and base in anhydrous solvent cool Cool to 0 °C dissolve_amine->cool add_chloroformate Add this compound solution cool->add_chloroformate stir Stir at room temperature add_chloroformate->stir quench Quench with NaHCO₃ (aq) stir->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify final_product final_product purify->final_product Obtain pure product

Caption: General experimental workflow for carbamate synthesis.

Application in Drug Development: Cholinesterase Inhibition

Carbamates derived from (R)-quinuclidin-3-ol have been investigated as potential therapeutic agents for Alzheimer's disease. The underlying "cholinergic hypothesis" of Alzheimer's suggests that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to the cognitive decline observed in patients.

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, leading to enhanced cholinergic neurotransmission. Many (R)-quinuclidin-3-yl carbamates act as inhibitors of both AChE and, in some cases, butyrylcholinesterase (BChE), a related enzyme.

Cholinergic_Synapse Cholinergic Synapse and AChE Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft ACh_vesicle Acetylcholine (ACh) in vesicles ACh ACh ACh_vesicle->ACh Release ACh_receptor ACh Receptor signal_transduction Signal Transduction ACh_receptor->signal_transduction Binding ACh->ACh_receptor AChE AChE ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor (R)-Quinuclidin-3-yl Carbamate Inhibitor Inhibitor->AChE Inhibition

Caption: Cholinergic synapse and AChE inhibition.

Conclusion

The reaction of this compound with primary and secondary amines is a versatile and valuable tool in synthetic and medicinal chemistry. It provides a straightforward route to a diverse range of carbamates with significant potential in drug discovery, particularly in the development of novel treatments for neurodegenerative diseases like Alzheimer's. The protocols and data presented here serve as a guide for researchers in the synthesis and application of these important compounds.

References

Application Notes and Protocols: The Use of (R)-Quinuclidin-3-yl Carbonochloridate in the Synthesis of Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-quinuclidin-3-yl carbonochloridate is a pivotal chiral intermediate in the synthesis of a class of muscarinic receptor antagonists. Its high reactivity, stemming from the electrophilic carbonyl carbon in the carbonochloridate moiety, allows for efficient formation of carbamate linkages with various nucleophilic amines. This reactivity is central to the construction of complex drug molecules where precise stereochemistry is paramount for pharmacological activity. This document provides detailed protocols for the synthesis of muscarinic receptor antagonists using this key intermediate, with a focus on solifenacin, a prominent M3 selective antagonist. Additionally, it outlines the underlying muscarinic receptor signaling pathway to provide a comprehensive context for drug development professionals.

The primary application of this compound is in nucleophilic acyl substitution reactions. When reacted with primary or secondary amines, it readily forms stable carbamate products. This reaction is a cornerstone in the synthesis of numerous pharmacologically active compounds, particularly those targeting G protein-coupled receptors. The quinuclidine moiety often serves as a key binding element to the receptor, and the stereochemistry at the 3-position is frequently crucial for potent and selective receptor antagonism.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of solifenacin, a representative muscarinic receptor antagonist, utilizing this compound or its in-situ generated equivalent. These tables are designed for easy comparison of different synthetic strategies.

Table 1: Synthesis of this compound from (R)-Quinuclidin-3-ol

Phosgenating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
DiphosgeneAcetonitrile0 to RT16~90Not Reported[1]
DiphosgeneTetrahydrofuran (THF)0 to RT16~92Not Reported[1]

Table 2: Synthesis of Solifenacin from this compound and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
AcetonitrileNot SpecifiedNot SpecifiedNot Specified63 (overall)Not Reported[1]
TetrahydrofuranNot SpecifiedNot SpecifiedNot Specified61 (overall)Not Reported[1]
DioxaneNot SpecifiedNot SpecifiedNot Specified47 (overall)Not Reported[1]
DichloromethaneNot SpecifiedNot SpecifiedNot Specified29 (overall)Not Reported[1]

Table 3: Alternative "One-Pot" Synthesis of Solifenacin Succinate

Activating Agent for (R)-Quinuclidin-3-olSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1,1'-Carbonyldiimidazole (CDI)Isopropyl AcetateTriethylamineReflux476.3899.96[2]

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of muscarinic receptor antagonists using this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key chloroformate intermediate from (R)-quinuclidin-3-ol using diphosgene.

Materials:

  • (R)-Quinuclidin-3-ol

  • Diphosgene

  • Anhydrous Acetonitrile or Tetrahydrofuran (THF)

  • Ice-water bath

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of (R)-quinuclidin-3-ol (1.0 eq) in anhydrous acetonitrile or THF, cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add a solution of diphosgene (1.5-2.0 eq) in the same anhydrous solvent to the cooled reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude this compound. This intermediate is often used in the next step without further purification due to its reactivity.

Protocol 2: Synthesis of Solifenacin

This protocol details the reaction of this compound with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline to form solifenacin.

Materials:

  • Crude this compound from Protocol 1

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Anhydrous solvent (e.g., Acetonitrile, THF)

  • A suitable non-nucleophilic base (e.g., triethylamine or pyridine)

  • Round-bottom flask with magnetic stirrer under an inert atmosphere

Procedure:

  • Dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and a non-nucleophilic base (1.2-1.5 eq) in an anhydrous solvent.

  • To this solution, add a solution of the crude this compound (1.0-1.2 eq) in the same anhydrous solvent, dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • After completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude solifenacin base.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure solifenacin.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for producing muscarinic receptor antagonists using this compound.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Carbamate Formation cluster_2 Step 3: Purification R_Quinuclidinol (R)-Quinuclidin-3-ol Chloroformate (R)-Quinuclidin-3-yl Carbonochloridate R_Quinuclidinol->Chloroformate Phosgenation Phosgenating_Agent Phosgenating Agent (e.g., Diphosgene) Phosgenating_Agent->Chloroformate Antagonist Muscarinic Receptor Antagonist (e.g., Solifenacin) Chloroformate->Antagonist Nucleophilic Acyl Substitution Amine Nucleophilic Amine (e.g., (S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline) Amine->Antagonist Purification Purification (Chromatography/ Recrystallization) Antagonist->Purification

Caption: General workflow for muscarinic antagonist synthesis.

Muscarinic Receptor Signaling Pathway

The diagram below illustrates the signaling pathway of the M3 muscarinic receptor, a common target for antagonists synthesized using the described methods. M3 receptors are Gq protein-coupled receptors.

G ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor (GPCR) ACh->M3R Binds to Gq Gq Protein (α, β, γ subunits) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Contributes to PKC->Cellular_Response Leads to

Caption: M3 muscarinic receptor Gq signaling pathway.

References

Preparation of Solifenacin Using (R)-Quinuclidin-3-yl Carbonochloridate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of solifenacin, a competitive muscarinic receptor antagonist, utilizing (R)-quinuclidin-3-yl carbonochloridate as a key intermediate. This synthetic route offers an effective alternative to methods involving transesterification, potentially leading to improved reaction kinetics and yields. The protocols provided herein are compiled from various sources and are intended for an audience with a strong background in synthetic organic chemistry.

Overview of the Synthetic Pathway

The synthesis of solifenacin via this compound is a multi-step process that can be broadly divided into three key stages:

  • Preparation of this compound: This reactive intermediate is synthesized from commercially available (R)-quinuclidin-3-ol through a reaction with a phosgene equivalent, such as diphosgene or triphosgene.

  • Synthesis of Solifenacin Base: The prepared this compound is then reacted with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline to form the solifenacin base.

  • Formation of Solifenacin Succinate: The final step involves the purification of the solifenacin base and its conversion to the pharmaceutically acceptable succinate salt.

Data Presentation

The following tables summarize the quantitative data associated with the key steps of the synthesis.

Table 1: Synthesis of this compound from (R)-Quinuclidin-3-ol

ParameterValueReference
Reactants
(R)-Quinuclidin-3-ol10.0 g[1]
Diphosgene20.0 g[1]
Solvent
Acetonitrile800.0 mL[1]
Tetrahydrofuran (THF)600.0 mL[1]
Reaction Conditions
TemperatureIce-water bath during addition, then room temperature[1]
Reaction Time16 hours[1]
Yield
In Acetonitrile13.4 g[1]
In THF13.8 g[1]

Table 2: Synthesis of Solifenacin from this compound

ParameterValueReference
Reactants
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline11.3 g[1]
This compound13.8 g[1]
Pyridine (as base)6.4 g[1]
Solvent
Dichloromethane100.0 mL for reactants, 62.0 mL for chloroformate solution[1]
Reaction Conditions
TemperatureIce-water bath[1]
Reaction Time3-10 minutes with cooling, then continued stirring[1]
Yield of Crude Solifenacin 18.0 g[1]

Table 3: Overall Yield of Solifenacin Succinate

Solvent for Chloroformate FormationOverall YieldReference
Acetonitrile~63%[1]
Tetrahydrofuran~61%[1]
Dioxane~47%[1]
Dichloromethane~29%[1]

Table 4: Characterization Data for Solifenacin

AnalysisDataReference
Melting Point134-136 °C[2]
¹H NMR (CDCl₃, 400 MHz) δ 1.55-2.18 (m, 5H), 2.53-3.16 (m, 10H), 3.90-4.20 (m, 1H), 6.17-6.55 (m, 1H), 7.13-7.42 (m, 9H)[3]
IR (KBr) 3026 cm⁻¹, 2960.71 cm⁻¹, 1693.83 cm⁻¹, 1641.13 cm⁻¹, 1040.55 cm⁻¹, 1013.82 cm⁻¹, 804.87 cm⁻¹[4]
Mass Spectrum Base peak at m/z 210.0 for a degradation product[4]

Experimental Protocols

Safety Precautions

Diphosgene is highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times. Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) readily available. In case of exposure, seek immediate medical attention.

Step 1: Preparation of this compound

This protocol is adapted from a patented procedure.[1]

Materials:

  • (R)-Quinuclidin-3-ol (10.0 g)

  • Diphosgene (20.0 g)

  • Acetonitrile (or THF) (800.0 mL or 600.0 mL)

  • Round-bottom flask (1 L)

  • Magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of (R)-Quinuclidin-3-ol in 800.0 mL of acetonitrile (or 600.0 mL of THF).

  • Cool the solution in an ice-water bath.

  • Slowly add 20.0 g of diphosgene to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain this compound as a crude product. The product is often used in the next step without further purification.

Step 2: Synthesis of Solifenacin Base

This protocol is a continuation of the synthesis, utilizing the crude this compound.[1]

Materials:

  • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (11.3 g)

  • Pyridine (6.4 g)

  • Dichloromethane (DCM) (~162 mL)

  • Crude this compound (from Step 1)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 11.3 g of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and 6.4 g of pyridine in 100.0 mL of dichloromethane.

  • Cool the solution in an ice-water bath.

  • Dissolve the crude this compound (approximately 13.8 g, from the THF-based synthesis) in 62.0 mL of dichloromethane.

  • Add the this compound solution dropwise to the cooled solution of the isoquinoline derivative over 20-30 minutes.

  • Stir the reaction mixture in the ice-water bath for an additional 10 minutes after the addition is complete.

  • Remove the ice-water bath and continue to stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture to obtain the crude solifenacin base.

  • Dissolve the crude product in 100.0 mL of dichloromethane.

  • Transfer the solution to a separatory funnel and wash the organic phase with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solifenacin base as an oil.

Step 3: Formation and Purification of Solifenacin Succinate

Materials:

  • Crude Solifenacin base (from Step 2)

  • Succinic acid

  • Ethyl acetate

  • Ethanol

  • Beaker or Erlenmeyer flask

  • Hotplate/stirrer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve the crude solifenacin oil (e.g., 18.0 g) in a suitable solvent mixture such as ethyl acetate and ethanol.

  • Add a stoichiometric amount of succinic acid to the solution.

  • Gently heat the mixture with stirring until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature to induce crystallization. The cooling can be continued in an ice bath to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethyl acetate or ethanol.

  • Dry the purified solifenacin succinate in a vacuum oven at a temperature not exceeding 50 °C.

Visualization of Workflow and Reaction

Experimental Workflow

G cluster_0 Step 1: Preparation of this compound cluster_1 Step 2: Synthesis of Solifenacin Base cluster_2 Step 3: Formation of Solifenacin Succinate A (R)-Quinuclidin-3-ol + Diphosgene B Reaction in Acetonitrile or THF (0°C to RT, 16h) A->B C Concentration B->C D This compound (Crude) C->D E (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline + Pyridine in DCM D->E To next step F Reaction with this compound (0°C to RT) E->F G Work-up (Water Wash) F->G H Solifenacin Base (Crude Oil) G->H I Dissolution in Ethyl Acetate/Ethanol + Succinic Acid H->I To final step J Crystallization I->J K Filtration and Drying J->K L Purified Solifenacin Succinate K->L

Caption: Experimental workflow for the synthesis of solifenacin succinate.

Reaction Scheme

G R_Quinuclidinol (R)-Quinuclidin-3-ol Chloroformate (R)-Quinuclidin-3-yl Carbonochloridate R_Quinuclidinol->Chloroformate + Diphosgene Diphosgene Diphosgene (ClCO)₂O Solifenacin_Base Solifenacin Base Chloroformate->Solifenacin_Base + Tetrahydroisoquinoline, Pyridine Tetrahydroisoquinoline (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline Pyridine Pyridine Solifenacin_Succinate Solifenacin Succinate Solifenacin_Base->Solifenacin_Succinate + Succinic Acid Succinic_Acid Succinic Acid

Caption: Overall reaction scheme for solifenacin succinate synthesis.

References

Application Notes and Protocols: The Role of (R)-Quinuclidin-3-yl Carbonochloridate in the Synthesis of Palonosetron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Palonosetron, a selective 5-HT3 receptor antagonist, with a specific focus on the potential application of (R)-quinuclidin-3-yl carbonochloridate as a key reagent. While multiple synthetic routes to Palonosetron have been established, this document outlines a representative protocol involving this highly reactive intermediate, alongside data from established methods for comparative purposes.

Introduction to Palonosetron and Synthetic Strategies

Palonosetron is a second-generation 5-HT3 antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. Its unique bridged bicyclic amine structure contributes to its high binding affinity and long duration of action. The synthesis of Palonosetron involves the stereospecific construction of a tetracyclic isoquinolinone core.

Several synthetic pathways have been developed, often starting from precursors like (S)-3-aminoquinuclidine and a suitable naphthalene derivative. An alternative, plausible synthetic strategy involves the use of this compound to introduce the quinuclidine moiety. This chloroformate is a highly reactive intermediate that readily reacts with primary or secondary amines to form stable carbamate linkages, a common strategy in pharmaceutical synthesis.

This compound as a Synthetic Precursor

This compound is a valuable chiral building block in medicinal chemistry. Its utility lies in the rigid bicyclic quinuclidine core and the reactive carbonochloridate group, which allows for the efficient and stereospecific introduction of the (R)-quinuclidin-3-yl group into a target molecule.

The reaction with a primary amine proceeds via a nucleophilic acyl substitution mechanism to form a carbamate. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocols

Protocol 1: Representative Synthesis of a Palonosetron Intermediate via this compound

This protocol describes a representative method for the synthesis of a key carbamate intermediate, which could be further elaborated to yield Palonosetron. This method is based on the known reactivity of chloroformates with amines.

Reaction:

This compound + (S)-1-(aminomethyl)-1,2,3,4-tetrahydronaphthalene → (R)-Quinuclidin-3-yl ((S)-1,2,3,4-tetrahydronaphthalen-1-yl)methylcarbamate

Materials:

  • This compound hydrochloride

  • (S)-1-(aminomethyl)-1,2,3,4-tetrahydronaphthalene

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of (S)-1-(aminomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq).

  • Slowly add a solution of this compound hydrochloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired carbamate intermediate.

Protocol 2: Established Synthesis of Palonosetron Hydrochloride

This protocol outlines a commonly cited synthesis of Palonosetron hydrochloride starting from (S)-3-amino-quinuclidine and (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid.[1]

Steps:

  • Acylation: Reaction of (S)-3-amino-quinuclidine with (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid to form the corresponding amide.

  • Reduction: Reduction of the amide to form the secondary amine intermediate.

  • Cyclization: Intramolecular cyclization to form the tetracyclic core of Palonosetron.

Overall Yield: A total yield of 76% for Palonosetron hydrochloride has been reported for this three-step process.[1]

Data Presentation

The following tables summarize quantitative data from established Palonosetron synthesis routes.

Table 1: Summary of an Established Palonosetron Synthesis

StepStarting MaterialsReagents and ConditionsProductYieldReference
Acylation, Reduction, Cyclization (Overall) (S)-3-amino-quinuclidine, (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acidMulti-step processPalonosetron hydrochloride76%[1]

Table 2: Representative Conditions for Chloroformate Reactions

Chloroformate SubstrateAmine SubstrateBaseSolventTemperatureTypical Yield Range
This compoundPrimary/Secondary AmineTriethylamine or DIPEADichloromethane or Tetrahydrofuran0 °C to Room Temp.70-95%

Visualizations

Diagrams of Synthetic Pathways

The following diagrams illustrate the synthetic workflows.

G cluster_0 Representative Synthesis of Palonosetron Intermediate A (R)-Quinuclidin-3-yl carbonochloridate C Carbamate Intermediate A->C B (S)-1-(aminomethyl)-1,2,3,4- tetrahydronaphthalene B->C D Palonosetron (via further steps) C->D Cyclization & other transformations G cluster_1 Established Synthesis of Palonosetron E (S)-3-amino-quinuclidine G Amide Intermediate E->G F (S)-1,2,3,4-tetrahydro-1- naphthalenecarboxylic acid F->G H Amine Intermediate G->H Reduction I Palonosetron H->I Cyclization G reagents Reagent Selection This compound Alternative Acylating Agents process Core Transformation Carbamate Formation Amide Formation & Reduction reagents->process intermediates Key Intermediates Carbamate Intermediate Amide Intermediate product Palonosetron intermediates->product process->intermediates

References

Application of (R)-quinuclidin-3-yl carbonochloridate as a Chiral Synthon in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-quinuclidin-3-yl carbonochloridate is a highly valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its rigid bicyclic structure and defined stereochemistry at the C-3 position make it an essential component for introducing the (R)-quinuclidine moiety into target molecules. This structural motif is prevalent in a variety of biologically active compounds, notably as a key element in muscarinic receptor antagonists. While the term "chiral auxiliary" traditionally refers to a removable chiral controller, this compound is more accurately described as a chiral synthon or building block, where the chiral quinuclidine unit becomes a permanent feature of the final product.

This document provides detailed application notes and protocols for the synthesis and utilization of this compound in the preparation of chiral molecules, with a focus on its role in drug discovery and development.

Synthesis of the Chiral Precursor: (R)-quinuclidin-3-ol

The synthesis of enantiomerically pure (R)-quinuclidin-3-ol is the critical first step. Several methods have been established to achieve high enantiomeric purity.

Asymmetric Hydrogenation of 3-Quinuclidinone

A highly efficient method for the synthesis of (R)-quinuclidin-3-ol is the asymmetric hydrogenation of the prochiral ketone, 3-quinuclidinone. This reaction is typically catalyzed by a chiral transition metal complex.

Experimental Protocol: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a solution of a suitable chiral catalyst (e.g., a Ru- or Rh-complex with a chiral phosphine ligand) is prepared in an appropriate degassed solvent (e.g., methanol or ethanol).

  • Reaction Setup: To a solution of 3-quinuclidinone (1 equivalent) in the chosen solvent, the catalyst solution (typically 0.1-1 mol%) is added under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: The reaction mixture is transferred to a high-pressure reactor. The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm).

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 25-50 °C) and monitored by a suitable analytical technique (e.g., GC or HPLC) until complete conversion of the starting material.

  • Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to afford (R)-quinuclidin-3-ol.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Yield
Chiral Ru-complex3-Quinuclidinone(R)-quinuclidin-3-ol>99%>95%
Chiral Rh-complex3-Quinuclidinone(R)-quinuclidin-3-ol>98%>90%
Resolution of Racemic 3-Quinuclidinol

An alternative approach involves the resolution of a racemic mixture of (±)-3-quinuclidinol using a chiral resolving agent.

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: A solution of racemic (±)-3-quinuclidinol (1 equivalent) in a suitable solvent (e.g., ethanol or acetone) is treated with a solution of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid) (0.5 equivalents).

  • Diastereomer Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

  • Isolation and Purification: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The diastereomeric purity can be enhanced by recrystallization.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the resolving agent and liberate the free (R)-quinuclidin-3-ol.

  • Extraction and Purification: The enantiomerically enriched alcohol is extracted with an organic solvent (e.g., dichloromethane), dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated to yield (R)-quinuclidin-3-ol.

Synthesis of this compound

The conversion of (R)-quinuclidin-3-ol to the corresponding carbonochloridate is a crucial activation step, rendering the molecule susceptible to nucleophilic attack. This is typically achieved through a phosgenation reaction.

Experimental Protocol: Phosgenation

Caution: Phosgene and its derivatives are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: A solution of (R)-quinuclidin-3-ol (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene) is cooled to 0 °C in an ice bath.

  • Addition of Phosgene Source: A solution of a phosgene equivalent, such as triphosgene (0.34 equivalents), in the same solvent is added dropwise to the cooled alcohol solution while maintaining the temperature at 0 °C. A base, such as triethylamine (2.2 equivalents), is often added to scavenge the HCl byproduct.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC or GC until the starting material is consumed.

  • Work-up: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield crude this compound, which can be used in the next step without further purification or purified by crystallization if necessary.

Application in the Synthesis of Chiral Carbamates

The primary application of this compound is in the formation of carbamate linkages through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds.

Experimental Protocol: Carbamate Formation

  • Reaction Setup: To a solution of the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) in an aprotic solvent (e.g., dichloromethane or THF) at 0 °C, a solution of this compound (1.1 equivalents) in the same solvent is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired (R)-quinuclidin-3-yl carbamate.

Amine SubstrateProductYield
Benzylamine(R)-quinuclidin-3-yl benzylcarbamateHigh
N-methylaniline(R)-quinuclidin-3-yl (methyl)(phenyl)carbamateGood
(S)-1-phenylethanamine(R)-quinuclidin-3-yl ((S)-1-phenylethyl)carbamateHigh

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Activation cluster_2 Application 3-Quinuclidinone 3-Quinuclidinone (R)-3-Quinuclidinol (R)-3-Quinuclidinol 3-Quinuclidinone->(R)-3-Quinuclidinol Asymmetric Hydrogenation Racemic_3-Quinuclidinol Racemic_3-Quinuclidinol Racemic_3-Quinuclidinol->(R)-3-Quinuclidinol Resolution (R)-Quinuclidin-3-yl_carbonochloridate (R)-Quinuclidin-3-yl_carbonochloridate (R)-3-Quinuclidinol->(R)-Quinuclidin-3-yl_carbonochloridate Phosgenation Chiral_Carbamate Chiral_Carbamate (R)-Quinuclidin-3-yl_carbonochloridate->Chiral_Carbamate Amine Amine Amine->Chiral_Carbamate Carbamate Formation

Caption: Synthetic pathway for the preparation and application of this compound.

Logical Workflow for Chiral Drug Synthesis

Workflow Start Start: Prochiral Ketone Step1 Asymmetric Synthesis of (R)-quinuclidin-3-ol Start->Step1 Step2 Activation to This compound Step1->Step2 Step3 Coupling with Amine/ Alcohol Nucleophile Step2->Step3 Step4 Purification of Final Chiral Product Step3->Step4 End End: Enantiomerically Pure Drug Candidate Step4->End

Caption: General workflow for the synthesis of a chiral drug candidate using the title compound.

This compound serves as a pivotal chiral synthon for the stereospecific introduction of the (R)-quinuclidine moiety into complex molecules. Its primary application lies in the synthesis of chiral carbamates, which are key intermediates and final products in the development of pharmaceuticals, particularly those targeting muscarinic receptors. The protocols outlined provide a framework for the synthesis and utilization of this important chiral building block, enabling researchers and drug development professionals to access enantiomerically pure compounds with high efficiency and stereocontrol.

Asymmetric Synthesis of (R)-Quinuclidin-3-ol for Carbonochloridate Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-quinuclidin-3-ol, a key chiral intermediate in the pharmaceutical industry.[1][2] Furthermore, it outlines a comprehensive protocol for the subsequent preparation of (R)-quinuclidin-3-yl carbonochloridate, a crucial activated intermediate for the synthesis of various active pharmaceutical ingredients, including the antimuscarinic agent solifenacin.[3]

Introduction

(R)-quinuclidin-3-ol is a valuable chiral building block in the synthesis of numerous pharmaceuticals.[4] Its stereocenter plays a critical role in the pharmacological activity of the final drug products. Therefore, efficient and highly stereoselective synthetic methods are of paramount importance. This document focuses on enzymatic reduction of 3-quinuclidinone, a method renowned for its high enantioselectivity and environmentally benign reaction conditions.

Asymmetric Synthesis of (R)-Quinuclidin-3-ol via Enzymatic Reduction

The asymmetric reduction of the prochiral ketone, 3-quinuclidinone, using ketoreductases (KREDs) is a highly effective method for producing (R)-quinuclidin-3-ol with excellent enantiomeric excess (>99%) and high yields. Several microbial enzymes have been identified and successfully employed for this transformation.

Data Presentation: Comparison of Enzymatic Reduction Systems
Enzyme SourceSubstrate ConcentrationReaction TimeConversion/YieldEnantiomeric Excess (e.e.)
Rhodotorula rubra JCM3782 (3-quinuclidinone reductase)618 mM (approx. 100 g/L)21 hAlmost stoichiometric>99.9% (R)
Kaistia algarum (KaKR)5.0 MNot specifiedComplete>99.9% (R)
Agrobacterium radiobacter ECU2556 (ArQR)Not specifiedNot specifiedHighExcellent
Microbacterium luteolum JCM 9174 (QNR or bacC)15% w/v (939 mM)Not specified100%>99.9% (R)
Experimental Protocol: Enzymatic Reduction of 3-Quinuclidinone

This protocol is a general guideline based on published procedures utilizing whole-cell biocatalysts expressing a ketoreductase and a cofactor regeneration system (e.g., glucose dehydrogenase).

Materials:

  • 3-Quinuclidinone hydrochloride

  • Recombinant E. coli cells co-expressing 3-quinuclidinone reductase and glucose dehydrogenase

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate, chloroform)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend the recombinant E. coli cells in phosphate buffer.

  • Substrate Addition: Add 3-quinuclidinone hydrochloride and D-glucose (as the co-substrate for cofactor regeneration) to the cell suspension.

  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30-37°C) with agitation for a specified period (e.g., 21-48 hours). Monitor the progress of the reaction by a suitable analytical method (e.g., GC, HPLC).

  • Work-up: Upon completion, centrifuge the reaction mixture to separate the cells.

  • Extraction: Extract the supernatant with an organic solvent (e.g., chloroform) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-quinuclidin-3-ol. Further purification can be achieved by recrystallization or chromatography if necessary.

Diagram: Experimental Workflow for Enzymatic Reduction

G cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Setup Reaction Setup: - Recombinant E. coli in buffer Substrate_Addition Substrate Addition: - 3-Quinuclidinone HCl - D-Glucose Reaction_Setup->Substrate_Addition 1 Incubation Incubation: - Controlled Temperature - Agitation Substrate_Addition->Incubation 2 Centrifugation Centrifugation Incubation->Centrifugation 3 Extraction Extraction with Organic Solvent Centrifugation->Extraction 4 Drying_Concentration Drying & Concentration Extraction->Drying_Concentration 5 Purification Purification Drying_Concentration->Purification 6 Final_Product (R)-Quinuclidin-3-ol Purification->Final_Product Yields

Caption: Workflow for the enzymatic synthesis of (R)-quinuclidin-3-ol.

Preparation of this compound

The conversion of (R)-quinuclidin-3-ol to its carbonochloridate derivative is a critical activation step. This is typically achieved by reacting the alcohol with a phosgene equivalent, such as triphosgene, in the presence of a suitable base. Maintaining low temperatures is crucial to prevent racemization and degradation of the product.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of chloroformates from alcohols using triphosgene.

Materials:

  • (R)-Quinuclidin-3-ol

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous non-protic solvent (e.g., dichloromethane, toluene)

  • Anhydrous base (e.g., pyridine, triethylamine, or an inorganic base like sodium carbonate)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an inlet for inert gas, dissolve (R)-quinuclidin-3-ol in the anhydrous solvent.

  • Cooling: Cool the solution to a low temperature, typically between 0°C and -10°C, using an ice-salt or dry ice-acetone bath.

  • Base Addition: Add the anhydrous base to the cooled solution.

  • Triphosgene Addition: Slowly add a solution of triphosgene in the same anhydrous solvent to the reaction mixture, maintaining the low temperature. The addition should be dropwise to control the exothermicity of the reaction.

  • Reaction: Stir the reaction mixture at low temperature for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC or other suitable methods).

  • Work-up: The work-up procedure will depend on the base used. If an amine base is used, the reaction mixture can be quenched with cold, dilute aqueous acid (e.g., HCl), and the product extracted with an organic solvent. If an inorganic base is used, the solid can be filtered off. The organic layer is then washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure at low temperature to yield the crude this compound.

  • Storage: The product is often used immediately in the next step due to its potential instability. If storage is necessary, it should be kept under an inert atmosphere at low temperatures.

Diagram: Reaction Scheme for Carbonochloridate Formation

G cluster_reactants Reactants cluster_conditions Conditions R_Quinuclidinol (R)-Quinuclidin-3-ol Reaction_Arrow + R_Quinuclidinol->Reaction_Arrow Triphosgene Triphosgene Triphosgene->Reaction_Arrow Base Base Base->Reaction_Arrow Solvent Anhydrous Solvent (e.g., DCM) Low_Temp Low Temperature (0°C to -10°C) Carbonochloridate (R)-Quinuclidin-3-yl Carbonochloridate Reaction_Arrow->Carbonochloridate

Caption: Synthesis of this compound.

Conclusion

The asymmetric synthesis of (R)-quinuclidin-3-ol via enzymatic reduction offers a highly efficient, stereoselective, and environmentally friendly approach. The subsequent conversion to this compound provides a versatile intermediate for the synthesis of complex pharmaceutical molecules. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Application Note: Synthesis of (R)-Quinuclidin-3-yl Carbonochloridate via Phosgenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Quinuclidin-3-yl carbonochloridate is a pivotal chiral intermediate in the synthesis of various pharmaceutically active compounds. Its primary utility lies in its highly reactive carbonochloridate moiety, which allows for the efficient introduction of the (R)-quinuclidin-3-oxycarbonyl group into target molecules. This building block is integral to the industrial synthesis of muscarinic receptor antagonists such as Solifenacin, where the retention of the stereochemistry at the C3 position of the quinuclidine ring is critical for therapeutic efficacy.[1][2] The conversion of (R)-quinuclidin-3-ol to its chloroformate is a key step that activates the hydroxyl group for subsequent nucleophilic substitution, typically with amines to form carbamates.[1]

Principle of the Reaction

The phosgenation reaction involves the treatment of an alcohol, in this case, (R)-quinuclidin-3-ol, with a phosgenating agent. Phosgene (COCl₂) and its safer solid surrogate, triphosgene (bis(trichloromethyl) carbonate), are common reagents for this transformation.[3] The carbonyl carbon in the phosgenating agent is highly electrophilic and readily attacked by the nucleophilic oxygen of the alcohol.[1] The reaction proceeds to form the desired chloroformate and hydrogen chloride (HCl) as a byproduct.[4] To prevent side reactions and protonation of the basic quinuclidine nitrogen, a non-nucleophilic base is typically added to scavenge the generated HCl.

Experimental Protocol

This protocol describes a representative lab-scale procedure for the synthesis of this compound using triphosgene as the phosgenating agent.

3.1 Materials and Equipment

  • (R)-Quinuclidin-3-ol

  • Triphosgene (BTC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or powder funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for work-up and purification

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

WARNING: Phosgene and its precursors like triphosgene are extremely toxic and corrosive. All operations must be conducted in a certified, high-performance chemical fume hood. Ensure access to an appropriate quenching solution (e.g., concentrated ammonia or sodium hydroxide solution) in case of spills.

3.2 Procedure

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a gas inlet for inert gas, a thermometer, and a septum. Purge the system with nitrogen or argon.

  • Reagent Preparation: In the flask, dissolve (R)-quinuclidin-3-ol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. Maintaining a low temperature is crucial to minimize side reactions and potential racemization.[1]

  • Phosgenating Agent Addition: Prepare a solution of triphosgene (0.4 eq) in a separate flask in anhydrous DCM. Add this solution dropwise to the cooled alcohol solution over 30-60 minutes. A slight exotherm may be observed. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution while cooling in an ice bath.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with cold 1M HCl (to remove excess base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be used in the next step without further purification if purity is sufficient. If necessary, purification can be achieved via column chromatography on silica gel.

Data Presentation

The following table summarizes typical parameters for the phosgenation of (R)-quinuclidin-3-ol. Values are representative and may require optimization.

ParameterValue/ConditionPurpose
Starting Material (R)-Quinuclidin-3-olChiral alcohol substrate
Phosgenating Agent Triphosgene (BTC)Safer solid precursor to phosgene
Stoichiometry (BTC) 0.35 - 0.45 equivalents1 mole of BTC generates 3 moles of phosgene
Base Pyridine or DIPEAHCl scavenger
Stoichiometry (Base) 1.1 - 1.5 equivalentsNeutralizes HCl byproduct
Solvent Anhydrous DichloromethaneAprotic reaction medium
Temperature 0 °C to Room TempControls reaction rate and minimizes side products[1]
Reaction Time 2 - 6 hoursDependent on scale and temperature
Typical Yield >90% (Crude)High conversion is generally observed
Purity >95% (by NMR/LC-MS)Dependent on work-up procedure

Visualization of Experimental Workflow

Phosgenation_Workflow A 1. Setup & Purge B 2. Dissolve (R)-Quinuclidin-3-ol & Base in Anhydrous DCM A->B C 3. Cool to 0 °C B->C D 4. Add Triphosgene Solution Dropwise C->D E 5. Reaction & Monitoring (TLC / LC-MS) D->E F 6. Aqueous Work-up (Quench, Extract, Wash) E->F G 7. Dry & Concentrate F->G H Product: (R)-Quinuclidin-3-yl Carbonochloridate G->H

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Enantiomeric Purity Assessment of (R)-quinuclidin-3-yl Carbonochloridate Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-quinuclidin-3-yl carbonochloridate is a critical chiral building block in the synthesis of various pharmaceutical compounds, notably muscarinic receptor antagonists. The stereochemical integrity of this intermediate is paramount as it directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). The enantiomeric purity of this compound is contingent upon the enantiomeric purity of its precursor, (R)-quinuclidin-3-ol. Therefore, robust analytical methods for determining the enantiomeric excess (e.e.) of (R)-quinuclidin-3-ol are essential for quality control during the drug development process.

This document provides detailed protocols for the assessment of the enantiomeric purity of (R)-quinuclidin-3-ol using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. Since (R)-quinuclidin-3-ol lacks a strong UV chromophore, a pre-column derivatization step is employed to introduce a UV-active moiety, enabling sensitive detection.

Experimental Protocol: HPLC

1. Pre-column Derivatization:

  • Objective: To introduce a chromophore for UV detection by reacting (R)-quinuclidin-3-ol with a suitable derivatizing agent.

  • Reagents:

    • (R,S)-quinuclidin-3-ol standard and sample to be tested.

    • 4-Nitrobenzoyl chloride (derivatizing agent).

    • Triethylamine (base).

    • Dichloromethane (solvent).

  • Procedure:

    • Dissolve 10 mg of the quinuclidin-3-ol sample in 1 mL of dichloromethane.

    • Add 1.2 equivalents of triethylamine to the solution.

    • Add 1.1 equivalents of 4-nitrobenzoyl chloride and stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction with 1 mL of saturated sodium bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Data Presentation: HPLC

Parameter(S)-enantiomer derivative(R)-enantiomer derivative
Retention Time (min) 8.510.2
Peak Area (arbitrary units) 5,000995,000
Enantiomeric Excess (%) \multicolumn{2}{c

Note: The above data are hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be used to determine enantiomeric purity. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Experimental Protocol: NMR

1. Sample Preparation:

  • Objective: To prepare an NMR sample containing the analyte and a chiral solvating agent.

  • Reagents:

    • (R)-quinuclidin-3-ol sample.

    • (R)-(-)-Mandelic acid (Chiral Solvating Agent).

    • Deuterated chloroform (CDCl₃).

  • Procedure:

    • Accurately weigh approximately 10 mg of the (R)-quinuclidin-3-ol sample into an NMR tube.

    • Add 1.5 to 2.0 equivalents of (R)-(-)-mandelic acid to the tube.

    • Add approximately 0.7 mL of CDCl₃ to dissolve the solids.

    • Gently mix the contents until a clear solution is obtained.

2. NMR Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H.

  • Experiment: Standard ¹H NMR spectrum.

  • Key Parameters:

    • Sufficient number of scans to achieve a good signal-to-noise ratio.

    • A relaxation delay (d1) of at least 5 times the longest T1 of the protons being integrated.

3. Data Analysis:

  • Identify a proton signal of quinuclidin-3-ol that shows clear separation for the two diastereomeric complexes. The proton on the carbon bearing the hydroxyl group is often a good candidate.

  • Integrate the corresponding signals for the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess using the integration values: % e.e. = [ (Integral(R) - Integral(S)) / (Integral(R) + Integral(S)) ] x 100

Data Presentation: NMR

EnantiomerChemical Shift (ppm) of H at C3Integration Value
(R)-enantiomer complex 4.1599.5
(S)-enantiomer complex 4.120.5
Enantiomeric Excess (%) \multicolumn{2}{c

Note: The above data are hypothetical and for illustrative purposes.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample (R)-Quinuclidin-3-ol Sample Derivatization HPLC: Derivatization with 4-Nitrobenzoyl chloride Sample->Derivatization Mixing NMR: Mixing with (R)-(-)-Mandelic Acid Sample->Mixing HPLC Chiral HPLC Analysis Derivatization->HPLC NMR ¹H NMR Spectroscopy Mixing->NMR HPLC_Data Peak Integration (Retention Times) HPLC->HPLC_Data NMR_Data Signal Integration (Chemical Shifts) NMR->NMR_Data EE_Calc Enantiomeric Excess Calculation HPLC_Data->EE_Calc NMR_Data->EE_Calc G cluster_hplc Chiral HPLC Separation cluster_nmr Chiral NMR Discrimination racemate_hplc Racemic Analyte (Derivatized) csp Chiral Stationary Phase (CSP) racemate_hplc->csp Differential Interaction separated_hplc Separated Enantiomers (Different Retention Times) csp->separated_hplc racemate_nmr Racemic Analyte complexes Diastereomeric Complexes (Different Chemical Shifts) racemate_nmr->complexes Complexation csa Chiral Solvating Agent (CSA) csa->complexes

Troubleshooting & Optimization

Optimization of reaction conditions for (R)-quinuclidin-3-yl carbonochloridate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-quinuclidin-3-yl carbonochloridate.

Frequently Asked Questions (FAQs)

Q1: What is the role of a non-nucleophilic base in this synthesis?

A1: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial for scavenging the hydrogen chloride (HCl) gas produced during the reaction between (R)-quinuclidin-3-ol and the phosgene equivalent.[1] This prevents the protonation of the nitrogen atom in the quinuclidine ring, which would otherwise render the starting material unreactive.

Q2: What are the recommended temperature conditions for the reaction?

A2: It is critical to maintain a low temperature, typically between 0°C and 25°C, throughout the reaction.[1] This minimizes the risk of product degradation and potential racemization at the chiral center of the quinuclidine moiety.

Q3: Which phosgene equivalent is most suitable for this synthesis?

A3: Phosgene, diphosgene, and triphosgene can all be used effectively to produce this compound, with reported overall yields for the final product (solifenacin succinate) being around 60% for all three reagents.[2] The choice of reagent may depend on safety considerations, ease of handling, and specific laboratory protocols.

Q4: How can I purify the final product?

A4: A common method for purifying this compound is through filtration over silica gel, using a suitable solvent system such as ethyl acetate.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of the product. 3. Protonation of the starting material. 4. Poor quality of starting materials.1. Ensure the phosgene equivalent is added in slight excess. 2. Maintain the reaction temperature strictly between 0°C and 25°C. 3. Use a non-nucleophilic base to neutralize the HCl byproduct.[1] 4. Use high-purity (R)-quinuclidin-3-ol and phosgene equivalent.
Presence of Impurities 1. Formation of urea derivatives as side products. 2. Unreacted starting material.1. Avoid a large excess of the phosgene equivalent. 2. Ensure the reaction goes to completion by monitoring with TLC or other appropriate analytical methods. Purify the product using silica gel chromatography.
Racemization of the Product High reaction temperature.Maintain the reaction temperature in the recommended range of 0°C to 25°C to preserve the stereochemical integrity of the product.[1]

Data Presentation

Table 1: Effect of Solvent on the Overall Yield of Solifenacin Succinate

Solvent for Carbonochloridate SynthesisOverall Yield (%)
Acetonitrile63
Tetrahydrofuran61
Dioxane47
Dichloromethane29

Data extracted from a patent describing the synthesis of solifenacin succinate, where the formation of this compound is a key step.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Diphosgene [2]

  • Dissolution: Dissolve 10.0g of (R)-quinuclidin-3-ol in 800.0ml of acetonitrile.

  • Addition of Diphosgene: In an ice-water bath, add 20.0g of diphosgene dropwise to the solution.

  • Reaction: Remove the ice-water bath and allow the reaction to proceed at room temperature for 16 hours.

  • Work-up: Concentrate the reaction mixture to obtain this compound.

Protocol 2: Synthesis using Chloroethylchloroformate [3]

  • Initial Solution: Prepare a solution of (R)-quinuclidin-3-ol (11.6g) and diisopropylethylamine (13.5g) in Toluene (150ml).

  • Addition of Chloroethylchloroformate: Add Chloroethylchloroformate (13.0g) dropwise to the solution while maintaining the temperature between 0°-20°C.

  • Reaction: Stir the mixture at room temperature for several hours.

  • Work-up: Filtrate the reaction mixture to isolate the product.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis RQO (R)-quinuclidin-3-ol Intermediate Reaction Intermediate RQO->Intermediate + PE Phosgene Equivalent (e.g., Diphosgene) PE->Intermediate Base Non-nucleophilic Base (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt reacts with Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Intermediate Product This compound Intermediate->Product Byproduct HCl Gas Intermediate->Byproduct generates Byproduct->Salt

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve (R)-quinuclidin-3-ol in anhydrous solvent Cool Cool solution in ice-water bath Dissolve->Cool Add_Reagent Add phosgene equivalent dropwise Cool->Add_Reagent Stir Stir at room temperature Add_Reagent->Stir Concentrate Concentrate the reaction mixture Stir->Concentrate Purify Purify by silica gel chromatography Concentrate->Purify

Caption: A typical experimental workflow for the synthesis.

Troubleshooting_Logic Troubleshooting Decision Tree Start Low Yield? Check_Temp Was temperature kept between 0-25°C? Start->Check_Temp Yes Check_Base Was a non-nucleophilic base used? Check_Temp->Check_Base Yes Solution_Temp Maintain low temperature to prevent degradation. Check_Temp->Solution_Temp No Check_Reagents Are starting materials of high purity? Check_Base->Check_Reagents Yes Solution_Base Add a base like triethylamine to scavenge HCl. Check_Base->Solution_Base No Solution_Reagents Use high-purity reagents. Check_Reagents->Solution_Reagents No

Caption: A decision tree for troubleshooting low product yield.

References

Minimizing racemization during the synthesis of (R)-quinuclidin-3-yl carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of (R)-quinuclidin-3-yl carbonochloridate.

Troubleshooting Guide

Question: We are observing significant racemization of our (R)-quinuclidin-3-ol starting material during the synthesis of the corresponding carbonochloridate. What are the potential causes and how can we mitigate this issue?

Answer: Racemization during the formation of this compound is a critical issue that can compromise the stereochemical integrity of your final product. The primary causes often revolve around reaction conditions and the choice of reagents. Here’s a breakdown of potential issues and their solutions:

1. Reaction Temperature:

  • Issue: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization, potentially through the formation of a transient, achiral intermediate.

  • Troubleshooting: Meticulous control of the reaction temperature is crucial. It is highly recommended to maintain a low temperature, ideally between 0°C and 25°C, throughout the addition of the phosgenating agent and the subsequent reaction period.[1] Running the reaction at the lower end of this range (e.g., 0-5°C) is often beneficial.

2. Phosgenating Agent and Stoichiometry:

  • Issue: The choice and amount of the phosgenating agent (e.g., phosgene, diphosgene, triphosgene) can influence the reaction environment. An inappropriate excess of the reagent or the presence of impurities can lead to side reactions that promote racemization.

  • Troubleshooting:

    • Carefully control the stoichiometry of the chlorinating agent relative to the (R)-quinuclidin-3-ol.[1]

    • Consider using a phosgene substitute like diphosgene or triphosgene, which can be easier to handle than phosgene gas. However, be aware that their reactivity is lower, which might necessitate slightly adjusted reaction conditions.

    • A novel "photo-on-demand" method using chloroform as a reagent precursor under UV light and oxygen has been reported as a safer alternative to traditional phosgenating agents.[2]

3. Presence of Base:

  • Issue: The presence of a base, often used to scavenge the HCl generated during the reaction, can promote racemization. The free tertiary amine of the quinuclidine moiety can also act as a base. The mechanism can involve deprotonation-reprotonation at the chiral center or the formation of intermediates that are prone to losing stereochemical information.

  • Troubleshooting:

    • If a base is necessary, consider using a non-nucleophilic, sterically hindered base.

    • Carefully control the addition of the base and maintain a low temperature.

    • In some cases, it may be possible to perform the reaction without an external base, especially if the resulting hydrochloride salt of the product is acceptable for the subsequent steps.

4. Solvent Choice:

  • Issue: The polarity of the solvent can influence the stability of charged intermediates that may be involved in the racemization pathway.

  • Troubleshooting:

    • Aprotic solvents are generally preferred for this reaction.

    • Conduct small-scale screening experiments with different aprotic solvents to identify the optimal medium that minimizes racemization while ensuring sufficient reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control to minimize racemization during the synthesis of this compound?

A1: Based on available data, maintaining a low reaction temperature is the most critical parameter to prevent product degradation and minimize the risk of racemization at the chiral center.[1] Temperatures should ideally be kept between 0°C and 25°C.[1]

Q2: How can I accurately determine the enantiomeric purity of my this compound?

A2: Several analytical techniques can be employed to determine the enantiomeric purity:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. A cellulose-based chiral column, such as Chiralpak IC, has been shown to be effective in separating the enantiomers of the precursor, quinuclidinol.[3][4] The carbonochloridate can either be analyzed directly or after derivatization.

  • Chiral Gas Chromatography (GC): This technique, using a chiral GC column and a flame ionization detector (FID), can also be used to determine the chiral purity and quantify the amount of the undesired (S)-enantiomer.[5]

  • Capillary Electrophoresis (CE): Chiral capillary electrophoresis has been successfully used for the enantiomeric purity determination of related quinuclidine derivatives.[6]

Q3: Is the chiral center of (R)-quinuclidin-3-ol stable, or is it prone to racemization under various conditions?

A3: The chiral center at the C3 position of the quinuclidine ring is generally stable. For instance, in the industrial synthesis of Solifenacin, the carbamate is formed from activated (R)-quinuclidin-3-ol, and the configuration at the C3 position is retained in the final product.[1] However, as with most chiral alcohols, forcing conditions such as high temperatures or the presence of strong bases can lead to racemization.

Q4: Are there alternative methods to synthesize the starting material, enantiomerically pure (R)-quinuclidin-3-ol?

A4: Yes, several methods exist for the synthesis of enantiomerically pure (R)-quinuclidin-3-ol:

  • Asymmetric Hydrogenation: The reduction of the prochiral substrate, 3-quinuclidinone, using chiral catalysts is a powerful method.[1]

  • Resolution of Racemic (±)-3-Quinuclidinol: This classic technique involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[1]

  • Enzymatic Reduction: Biocatalytic reduction of 3-quinuclidinone using microorganisms or isolated enzymes can provide high enantiomeric excess (>99%) of (R)-3-quinuclidinol.[7]

Data Presentation

Table 1: Key Parameters for Minimizing Racemization

ParameterRecommended ConditionRationale
Temperature 0°C to 25°CMinimizes the risk of racemization and product degradation.[1]
Phosgenating Agent Phosgene, Diphosgene, TriphosgeneChoice depends on handling capabilities and reactivity requirements.
Stoichiometry Near 1:1 (Alcohol:Phosgenating Agent)Avoids side reactions from excess reagent.[1]
Base Non-nucleophilic, sterically hindered (if required)Minimizes base-catalyzed racemization.
Solvent AproticTo avoid participation in side reactions.

Table 2: Comparison of Analytical Methods for Enantiomeric Purity

MethodStationary Phase/SelectorDetectionKey Advantages
Chiral HPLC Cellulose-based (e.g., Chiralpak IC)UVHigh resolution and reproducibility.[3][4]
Chiral GC Chiral GC ColumnFIDHigh sensitivity and accuracy.[5]
Capillary Electrophoresis Sulfated β-cyclodextrinUVLow sample consumption and high efficiency.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound using Triphosgene

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (R)-quinuclidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of triphosgene (0.34 eq) in anhydrous DCM.

  • Reaction: Slowly add the triphosgene solution to the cooled solution of (R)-quinuclidin-3-ol over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stirring: Stir the reaction mixture at 0-5°C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate at 0°C. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature to yield the crude this compound.

  • Purity Analysis: Immediately analyze the enantiomeric purity of the crude product using a validated chiral HPLC or GC method.

Protocol 2: Chiral HPLC Analysis of (R)-quinuclidin-3-ol

  • Column: Chiralpak IC (or equivalent cellulose-based chiral column).

  • Mobile Phase: A mixture of n-hexane, ethanol, and 2-propanol with a small amount of an amine modifier like diethylamine (e.g., 80:10:10:0.1 v/v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the (R)-quinuclidin-3-ol in the mobile phase.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Determine the retention times for the (R) and (S) enantiomers using racemic quinuclidin-3-ol as a standard. Calculate the enantiomeric excess (e.e.) of the sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis prep Dissolve (R)-quinuclidin-3-ol in anhydrous DCM cool Cool to 0°C prep->cool add Slowly add Triphosgene solution cool->add stir Stir at 0-5°C for 2-4 hours add->stir quench Quench with NaHCO3 stir->quench extract Extract & Dry quench->extract concentrate Concentrate in vacuo extract->concentrate analyze Analyze enantiomeric purity (Chiral HPLC/GC) concentrate->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_racemization cluster_temp Temperature Control cluster_base Base/Stoichiometry cluster_solvent Solvent Effects start Racemization Observed? temp_check Is reaction temperature between 0-25°C? start->temp_check Yes temp_high High Temperature temp_check->temp_high No temp_ok Temperature OK temp_check->temp_ok Yes temp_solution Action: Lower and maintain temperature at 0-5°C temp_high->temp_solution base_check Is a strong base used or reagent stoichiometry off? temp_ok->base_check base_issue Base/Stoichiometry Issue base_check->base_issue Yes base_ok Base/Stoichiometry OK base_check->base_ok No base_solution Action: Use non-nucleophilic base or adjust stoichiometry base_issue->base_solution solvent_check Is the solvent protic? base_ok->solvent_check solvent_issue Protic Solvent solvent_check->solvent_issue Yes solvent_ok Aprotic Solvent OK solvent_check->solvent_ok No solvent_solution Action: Switch to an aprotic solvent solvent_issue->solvent_solution

Caption: Troubleshooting decision tree for racemization issues.

References

Preventing degradation of (R)-quinuclidin-3-yl carbonochloridate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of (R)-quinuclidin-3-yl carbonochloridate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a chiral chloroformate ester. Its high reactivity, attributed to the electrophilic carbonyl carbon in the carbonochloridate group, makes it a valuable reagent for introducing the (R)-quinuclidin-3-yl moiety in the synthesis of various pharmaceutical compounds.[1] Maintaining its stability is crucial to ensure reaction efficiency, minimize the formation of impurities, and preserve the desired stereochemistry of the final product.

Q2: What are the primary causes of this compound degradation?

The primary cause of degradation is hydrolysis, where the carbonochloridate group reacts with water to form (R)-quinuclidin-3-ol and hydrochloric acid. This reaction is catalyzed by moisture. Elevated temperatures can also accelerate the degradation process and may lead to racemization, compromising the stereochemical purity of the material.[1]

Q3: What are the visible signs of degradation?

Visible signs of degradation can include a change in the physical appearance of the compound, such as clumping or discoloration. A pungent, acidic odor may also indicate the presence of hydrochloric acid, a byproduct of hydrolysis.

Q4: How can I assess the purity of my this compound?

The purity of this compound and the presence of its primary degradation product, (R)-quinuclidin-3-ol, can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed experimental protocol for purity assessment is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the storage and handling of this compound.

Issue Potential Cause Recommended Action
Decreased reactivity in subsequent reactions Degradation of the carbonochloridate group due to improper storage.1. Verify the purity of the stored material using the recommended analytical methods. 2. If degradation is confirmed, consider purifying the material or using a fresh batch. 3. Review and optimize storage conditions as per the recommendations below.
Presence of unexpected byproducts in reactions The primary degradation product, (R)-quinuclidin-3-ol, may participate in side reactions.1. Identify the byproducts using appropriate analytical techniques (e.g., LC-MS). 2. If the byproducts are consistent with the reaction of (R)-quinuclidin-3-ol, this indicates degradation of the starting material. 3. Implement stricter storage and handling protocols to prevent future degradation.
Change in physical appearance of the material (e.g., clumping) Absorption of moisture from the atmosphere.1. Handle the material exclusively in a dry, inert atmosphere (e.g., a glove box). 2. Ensure that storage containers are properly sealed with high-quality, moisture-resistant caps. 3. Store the material in a desiccator.
Inconsistent analytical results for purity Non-homogeneous sample or ongoing degradation during analysis.1. Ensure the sample is homogenized before analysis. 2. Perform sample preparation and analysis promptly after removing the material from storage. 3. Use anhydrous solvents for sample preparation.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature 2-8°CReduces the rate of chemical degradation and minimizes the risk of racemization.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents exposure to moisture and atmospheric oxygen.
Container Amber glass bottle with a tightly sealed, corrosion-resistant cap (e.g., PTFE-lined)Protects from light and prevents moisture ingress. Glass is generally inert to chloroformates.
Environment Store in a desiccator within a refrigerator.Provides an additional layer of protection against moisture.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general method to assess the purity of this compound and quantify the primary degradation product, (R)-quinuclidin-3-ol.

  • Column: Chiral stationary phase (e.g., amylose or cellulose-based) for enantiomeric purity, or a standard C18 column for chemical purity.

  • Mobile Phase: A suitable mixture of organic solvents (e.g., hexane, ethanol) and an amine modifier (e.g., diethylamine) for chiral separation. For C18, a gradient of water and acetonitrile with a suitable buffer may be used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Sample Preparation:

    • Carefully weigh a small amount of this compound in a glove box or under an inert atmosphere.

    • Dissolve the sample in an anhydrous aprotic solvent (e.g., acetonitrile) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard solution of (R)-quinuclidin-3-ol to determine its retention time.

    • Inject the sample solution.

    • Calculate the purity of this compound and the percentage of (R)-quinuclidin-3-ol based on the peak areas.

Visualizations

degradation_troubleshooting_workflow start Start: Suspected Degradation of this compound check_appearance Visual Inspection: - Clumping? - Discoloration? - Acidic Odor? start->check_appearance analytical_testing Perform Analytical Testing (HPLC/GC/NMR) check_appearance->analytical_testing is_degraded Degradation Confirmed? analytical_testing->is_degraded not_degraded Purity Acceptable is_degraded->not_degraded No review_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Tightly Sealed Container? is_degraded->review_storage Yes end_ok End: Continue Use not_degraded->end_ok review_handling Review Handling Procedures: - Handled in Dry Atmosphere? - Minimized Exposure to Air? review_storage->review_handling implement_capa Implement Corrective and Preventive Actions (CAPA) review_handling->implement_capa end_remediate End: Purify or Discard Batch implement_capa->end_remediate

Caption: Troubleshooting workflow for suspected degradation.

degradation_pathway reactant (R)-quinuclidin-3-yl carbonochloridate reagent + H₂O (Moisture) reactant->reagent product1 (R)-quinuclidin-3-ol reagent->product1 product2 + HCl

Caption: Primary degradation pathway via hydrolysis.

References

Technical Support Center: Reactions with (R)-quinuclidin-3-yl carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-quinuclidin-3-yl carbonochloridate.

Troubleshooting Guide

Q1: My reaction is sluggish or incomplete, what are the possible causes and solutions?

A1: Incomplete or slow reactions are common issues. Here are the primary factors to investigate:

  • Insufficient HCl Scavenger: The reaction of this compound with a nucleophile (e.g., an amine) generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the basic nitrogen of the quinuclidine ring, rendering it non-nucleophilic and effectively stopping the reaction.

    • Solution: Ensure at least a stoichiometric amount of a suitable HCl scavenger is used. It is common practice to use a slight excess (1.1-1.5 equivalents).

  • Inappropriate HCl Scavenger: The choice of base is critical. A base that is too nucleophilic can compete with your intended nucleophile, leading to unwanted side products.

    • Solution: Employ a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used.

  • Low Reaction Temperature: While low temperatures are generally recommended to minimize side reactions, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: If the reaction is clean but slow, consider gradually increasing the temperature from 0°C to room temperature. Monitor the reaction progress closely by TLC or LC-MS.

  • Steric Hindrance: A bulky nucleophile may react slowly due to steric hindrance around the electrophilic carbonyl carbon of the carbonochloridate.[1]

    • Solution: The reaction may require longer reaction times or slightly elevated temperatures. In some cases, using a less hindered base might be beneficial.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: The formation of side products, such as ureas, is a known challenge. Here are some strategies to enhance selectivity:

  • Control of Stoichiometry and Addition Rate: Adding the this compound slowly to a solution of the nucleophile and the HCl scavenger can help maintain a low concentration of the highly reactive chloroformate, which can suppress side reactions.

  • Optimize Reaction Temperature: Higher temperatures can lead to the decomposition of the chloroformate or promote side reactions.

    • Solution: Maintain a low reaction temperature, typically between 0°C and 25°C, to improve selectivity.[1]

  • Choice of HCl Scavenger: The basicity and steric properties of the scavenger can influence the reaction outcome.

    • Solution: For highly sensitive substrates, a more sterically hindered base like DIPEA might be preferable to triethylamine to minimize potential side reactions involving the base.

  • Urea Formation: Urea derivatives can form if the initially formed carbamate reacts with another molecule of the amine starting material, or through the formation of an isocyanate intermediate.

    • Solution: Use of appropriate stoichiometry and maintaining low temperatures can minimize this. Ensure the chloroformate is of high purity and free from phosgene, which can also lead to isocyanate formation.

Q3: I am concerned about the racemization of the chiral center on the quinuclidine ring. How can I prevent this?

A3: The (R)-configuration of the quinuclidin-3-yl moiety is crucial for the biological activity of many of its derivatives. The reaction mechanism, a nucleophilic acyl substitution, proceeds through a tetrahedral intermediate and generally does not affect the chiral center.[1] However, harsh reaction conditions can pose a risk.

  • Maintain Low Temperatures: Elevated temperatures can increase the risk of racemization.

    • Solution: Conduct the reaction at low temperatures (0°C to 25°C) to preserve the stereochemical integrity of the molecule.

  • Avoid Strongly Basic or Acidic Conditions During Workup: Extreme pH values during extraction and purification should be avoided.

    • Solution: Use mild workup procedures and buffered aqueous solutions if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is an HCl scavenger necessary in reactions with this compound?

A1: The reaction between this compound and a nucleophile, such as a primary or secondary amine, produces HCl as a byproduct. The quinuclidine nitrogen is basic and will be protonated by the generated HCl. This protonation deactivates the nucleophilicity of other amine molecules in the reaction mixture, leading to an incomplete or stalled reaction. An HCl scavenger, which is a non-nucleophilic base, is added to neutralize the HCl as it is formed, thus allowing the reaction to proceed to completion.[1]

Q2: What are the most common HCl scavengers used, and how do I choose the right one?

A2: The most common HCl scavengers are tertiary amines. The choice depends on the specific requirements of your reaction:

  • Triethylamine (TEA): A widely used, cost-effective, and efficient HCl scavenger. It is suitable for a broad range of reactions.

  • Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered and less nucleophilic than TEA. It is a good choice when dealing with sensitive substrates where side reactions with the scavenger are a concern.

  • Pyridine: Can also be used as an HCl scavenger. In some cases, it can also act as a nucleophilic catalyst by forming a reactive acylpyridinium intermediate, which may accelerate the reaction.

Q3: What is the typical stoichiometry for the reactants and the HCl scavenger?

A3: A typical stoichiometry involves:

  • Nucleophile: 1.0 equivalent

  • This compound: 1.0 to 1.2 equivalents

  • HCl Scavenger: 1.1 to 1.5 equivalents

Using a slight excess of the chloroformate can help ensure complete consumption of the often more valuable nucleophile. The excess scavenger ensures that all the generated HCl is neutralized.

Q4: What are the recommended solvents for this reaction?

A4: Anhydrous aprotic solvents are generally recommended to prevent hydrolysis of the chloroformate. Common choices include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Toluene

The choice of solvent can influence reaction rate and solubility of the reactants and the hydrochloride salt of the scavenger.

Data Presentation

Table 1: Illustrative Comparison of Common HCl Scavengers in Carbamate Synthesis

HCl ScavengerpKa of Conjugate AcidRelative BasicitySteric HindranceTypical Application Notes
Triethylamine (TEA)~10.7StrongerModerateGeneral-purpose, cost-effective HCl scavenger.
Diisopropylethylamine (DIPEA)~11.0StrongerHighPreferred for sensitive substrates to minimize nucleophilic side reactions.
Pyridine~5.2WeakerLowCan also act as a nucleophilic catalyst; generally less basic than alkylamines.

Table 2: Illustrative Effect of Temperature on a Typical Carbamate Formation Reaction

Temperature (°C)Reaction Time (h)Product Yield (%)Product Purity (%)
01285>98
25 (Room Temp.)49295
5019088

Note: The data in these tables are illustrative and representative of general trends in carbamate synthesis. Optimal conditions should be determined experimentally for each specific reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Carbamate using this compound and an Amine

  • To a stirred solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15-30 minutes.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired carbamate.

Protocol 2: Synthesis of this compound from (R)-quinuclidin-3-ol

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

  • To a stirred solution of triphosgene (0.5 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of (R)-quinuclidin-3-ol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0°C for 2 hours.

  • The formation of a precipitate (triethylammonium chloride) will be observed.

  • Filter the reaction mixture under an inert atmosphere to remove the precipitate.

  • The resulting filtrate containing the this compound is typically used immediately in the subsequent reaction without further purification.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_amine Amine (Nucleophile) reaction_vessel Anhydrous Solvent (e.g., DCM) 0°C to Room Temperature start_amine->reaction_vessel start_chloroformate (R)-quinuclidin-3-yl carbonochloridate start_chloroformate->reaction_vessel start_base HCl Scavenger (e.g., Triethylamine) start_base->reaction_vessel workup Aqueous Wash (NaHCO3, Brine) reaction_vessel->workup drying Drying (Na2SO4) workup->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product Purified Carbamate purification->product

Caption: Experimental workflow for carbamate synthesis.

troubleshooting_logic cluster_checks Troubleshooting Checks cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Reaction Issue (Incomplete/Side Products) check_base Check HCl Scavenger (Type & Amount) start->check_base check_temp Check Reaction Temperature start->check_temp check_stoich Check Stoichiometry & Addition Rate start->check_stoich solution_base Use 1.1-1.5 eq. of non-nucleophilic base (TEA, DIPEA) check_base->solution_base solution_temp Maintain low temp (0-25°C) or slightly increase if slow check_temp->solution_temp solution_stoich Slow addition of chloroformate check_stoich->solution_stoich outcome Improved Yield & Purity solution_base->outcome solution_temp->outcome solution_stoich->outcome

Caption: Troubleshooting decision-making process.

References

Side reaction prevention in carbamate synthesis from (R)-quinuclidin-3-yl carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of carbamates from (R)-quinuclidin-3-yl carbonochloridate. Our aim is to help you prevent common side reactions and optimize your experimental outcomes.

Troubleshooting Guide

Encountering unexpected results in your carbamate synthesis can be a significant challenge. This guide outlines potential issues, their probable causes, and actionable solutions to get your research back on track.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired carbamate 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of this compound: Presence of moisture or prolonged exposure to ambient temperature. 3. Protonation of the amine: The HCl byproduct protonates the starting amine, rendering it non-nucleophilic.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider a slight increase in temperature, but not exceeding 25°C. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Store the chloroformate reagent at a low temperature and under an inert atmosphere. 3. Use a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction.
Presence of a significant amount of urea byproduct 1. Reaction with water: The chloroformate can react with residual water to form an unstable carbamic acid, which then decomposes to an amine that can react with another chloroformate molecule to form a urea. 2. Excess amine: A large excess of the starting amine can, in some cases, react with the initially formed carbamate.1. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. 2. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the amine.
Formation of a carbonate byproduct The chloroformate has reacted with an alcohol impurity or the hydroxyl group of another molecule.Ensure the starting amine is free from alcohol impurities. If the amine itself contains a hydroxyl group, consider a protecting group strategy.
N-dealkylation of the quinuclidine ring The tertiary amine of the quinuclidine can react with the chloroformate, especially at elevated temperatures.Maintain a low reaction temperature (ideally 0°C or below).
Racemization of the chiral center The reaction conditions are too harsh (e.g., high temperature or strong base).Perform the reaction at low temperatures (0°C to 25°C) and use a non-nucleophilic base.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of the carbamate bond?

The reaction proceeds via a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the expulsion of a chloride ion to form the carbamate.[1]

Q2: Why is temperature control so critical in this synthesis?

Maintaining a low temperature, typically between 0°C and 25°C, is crucial for several reasons. Firstly, it minimizes the degradation of the thermally sensitive this compound. Secondly, it helps to prevent side reactions, such as the N-dealkylation of the quinuclidine ring. Finally, it reduces the risk of racemization at the chiral center of the quinuclidine moiety.[1]

Q3: What type of base should I use and why?

A non-nucleophilic tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is recommended. The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. If left un-neutralized, the HCl can protonate the starting amine, rendering it unreactive. A non-nucleophilic base is essential to avoid its competition with the desired amine in reacting with the chloroformate.

Q4: How can I detect the formation of the urea byproduct?

The urea byproduct can typically be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The urea will have a different retention factor (Rf) on a TLC plate and a distinct mass-to-charge ratio (m/z) in the mass spectrum compared to the desired carbamate.

Q5: Can I use a primary or secondary amine in this reaction?

Yes, both primary and secondary amines can be used to synthesize the corresponding carbamates. Primary amines are generally more reactive than secondary amines, which can be attributed to lower steric hindrance.[1]

Experimental Protocols

General Protocol for Carbamate Synthesis

This protocol provides a general method for the synthesis of a carbamate from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Oven-dried glassware

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent) and anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add the non-nucleophilic base (1.2 equivalents) to the solution.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add the solution of this compound to the cooled amine solution dropwise over a period of 15-30 minutes.

  • Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired carbamate.

Visualizing Reaction Pathways

To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction and potential side reactions.

G cluster_main Main Reaction Pathway chloroformate (R)-quinuclidin-3-yl carbonochloridate carbamate Desired Carbamate Product chloroformate->carbamate + Amine amine Primary/Secondary Amine amine->carbamate base Base (e.g., TEA) hcl_salt Base-HCl Salt base->hcl_salt + HCl (byproduct)

Caption: Desired carbamate formation pathway.

G cluster_side Side Reaction: Urea Formation chloroformate (R)-quinuclidin-3-yl carbonochloridate intermediate Unstable Carbamic Acid chloroformate->intermediate + Water urea Urea Byproduct chloroformate->urea + Amine (from decomp.) water Water (impurity) water->intermediate amine_from_decomp Amine (from decomposition) intermediate->amine_from_decomp Decomposition amine_from_decomp->urea

Caption: Pathway for the formation of urea byproduct.

G cluster_troubleshooting Troubleshooting Workflow start Low Carbamate Yield? check_reagents Check for Water/ Alcohol Impurities start->check_reagents Yes check_conditions Review Reaction Conditions start->check_conditions Yes dry_reagents Use Anhydrous Reagents/Solvents check_reagents->dry_reagents optimize_temp Optimize Temperature (0°C or below) check_conditions->optimize_temp optimize_base Use Non-Nucleophilic Base check_conditions->optimize_base

Caption: A logical workflow for troubleshooting low product yield.

References

Improving yield and purity of (R)-quinuclidin-3-yl carbonochloridate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of (R)-quinuclidin-3-yl carbonochloridate and its subsequent derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield and purity of this compound?

A1: Moisture is the most critical factor. This compound is highly susceptible to hydrolysis, which will revert the compound back to (R)-quinuclidin-3-ol. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: Why is temperature control so important during the synthesis?

A2: Maintaining a low temperature, typically between 0°C and 25°C, is crucial for two main reasons.[1] Firstly, it minimizes the degradation of the thermally sensitive carbonochloridate product. Secondly, it helps to prevent any potential racemization at the chiral center, ensuring the high enantiomeric purity of the (R)-isomer.[1]

Q3: What are the safest and most effective reagents to form the carbonochloridate from (R)-quinuclidin-3-ol?

A3: Due to the extreme toxicity of phosgene gas, safer crystalline or liquid phosgene equivalents are strongly recommended. Triphosgene (bis(trichloromethyl) carbonate) is a stable and easy-to-handle solid, while diphosgene (trichloromethyl chloroformate) is a liquid alternative. Both are effective for this transformation.

Q4: My reaction is stalling and not going to completion. What could be the cause?

A4: Incomplete reaction is often due to two main issues:

  • Insufficient Phosgene Equivalent: Ensure you are using a slight excess of the phosgenating agent (typically 1.2 to 2.0 molar equivalents relative to the alcohol) to drive the reaction to completion.[1]

  • HCl Scavenging: The reaction generates hydrochloric acid (HCl), which can protonate the nitrogen atom of the quinuclidine ring, rendering it non-nucleophilic and halting the reaction. The addition of a non-nucleophilic organic base, such as triethylamine, is essential to neutralize the HCl as it forms.[1]

Q5: What is the impact of the starting material's ((R)-quinuclidin-3-ol) purity on the final product?

A5: The purity of the starting alcohol is paramount. Any impurities, especially residual water or nucleophilic contaminants, will react with the phosgene equivalent or the carbonochloridate product, leading to lower yields and the formation of byproducts that can be difficult to separate. Using (R)-quinuclidin-3-ol with high enantiomeric excess (>99% e.e.) is also critical for producing the desired enantiomerically pure final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Hydrolysis: Presence of moisture in reagents or solvent.Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., distilled over a drying agent). Handle reagents under an inert atmosphere.
Incomplete Reaction: Insufficient phosgenating agent or inefficient HCl scavenging.Increase the molar ratio of triphosgene/diphosgene to 1.2-2.0 equivalents. Ensure at least one equivalent of a non-nucleophilic base like triethylamine is used.[1]
Product Degradation: Reaction temperature is too high.Maintain the reaction temperature strictly between 0°C and 25°C using an ice bath as needed.[1]
Low Purity / Presence of Byproducts Unreacted (R)-quinuclidin-3-ol: Incomplete conversion.See "Incomplete Reaction" under Low Yield. Consider a longer reaction time or slower addition of the alcohol to the phosgene solution.
Symmetrical Carbonate Formation: Reaction of the carbonochloridate product with unreacted (R)-quinuclidin-3-ol.Add the (R)-quinuclidin-3-ol solution dropwise to the solution of the phosgenating agent. This maintains a low concentration of the alcohol, minimizing this side reaction.
Urea Derivatives (in subsequent carbamate synthesis): Side reaction of the carbonochloridate with the amine reactant.Use a precise 1:1 stoichiometry of the amine and the carbonochloridate. Add the carbonochloridate solution slowly to the amine solution.
Racemization / Low Enantiomeric Excess (e.e.) Elevated Temperature: High reaction or workup temperatures can cause racemization.Maintain low temperatures throughout the synthesis and purification steps.
Basic/Acidic Conditions: Prolonged exposure to harsh pH conditions during workup.Use mild aqueous washes (e.g., saturated sodium bicarbonate, brine) and minimize the time the product is in contact with aqueous layers.

Data Presentation

Table 1: Key Reaction Parameters for this compound Synthesis

ParameterRecommended RangeRationale
Temperature 0 - 25 °CMinimizes product degradation and potential racemization.[1]
Phosgene Equivalent Molar Ratio 1.2 - 2.0 eq.Ensures complete conversion of the starting alcohol.[1]
Base Non-nucleophilic (e.g., Triethylamine)Neutralizes HCl byproduct, preventing reactant inactivation.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the product by atmospheric moisture.

Table 2: Purity of Precursor and Expected Product Quality

(R)-quinuclidin-3-ol Purity (% e.e.)Expected this compound Derivative Purity (% e.e.)
> 99%> 99%
95 - 99%95 - 99%
< 95%< 95% (Further purification required)

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is an illustrative example. Researchers should optimize conditions based on their specific equipment and reagents.

  • Preparation: Under an inert nitrogen atmosphere, add triphosgene (0.4 eq.) to anhydrous dichloromethane (DCM) at 0°C. Stir the mixture for 10 minutes.

  • Reaction: Prepare a solution of (R)-quinuclidin-3-ol (1.0 eq., >99% e.e.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Addition: Add the (R)-quinuclidin-3-ol solution dropwise to the triphosgene solution over 1-2 hours, maintaining the temperature at 0°C.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Workup: Cool the mixture back to 0°C. Slowly add a saturated aqueous solution of sodium bicarbonate to quench any unreacted phosgene equivalent. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C. The resulting this compound is often used immediately in the next step.

Protocol 2: Synthesis of a Carbamate Derivative (e.g., Solifenacin precursor)

This protocol is adapted from a one-pot industrial synthesis and illustrates the reaction of the activated alcohol with an amine.

  • Activation: In a reactor under a nitrogen atmosphere, charge 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) and anhydrous isopropyl acetate. Stir to homogenize. Add (R)-quinuclidin-3-ol (1.0 eq.) and triethylamine (1.2 eq.).

  • Reaction with Amine: Heat the mixture to reflux. Prepare a solution of the desired amine (e.g., (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, 0.95 eq.) in isopropyl acetate.

  • Addition: Add the amine solution stepwise to the refluxing mixture.

  • Maturation: Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture. Wash with water, followed by a wash with a dilute aqueous sodium bicarbonate solution.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography. For example, conversion to a succinate salt in acetone can yield a high-purity crystalline product with yields often exceeding 85%.

Visualizations

experimental_workflow cluster_precursor Precursor Preparation cluster_synthesis Carbonochloridate Synthesis cluster_derivatization Derivative Synthesis precursor (R)-Quinuclidin-3-ol (>99% e.e.) phosgenation Reaction with Triphosgene (0-25°C) precursor->phosgenation drying Anhydrous Conditions (Solvents, Reagents) drying->phosgenation base_add Add Triethylamine (HCl Scavenger) amine_rxn Reaction with Nucleophile (e.g., Amine) phosgenation->amine_rxn Intermediate (R)-Quinuclidin-3-yl Carbonochloridate workup Aqueous Workup & Purification amine_rxn->workup final_product Final Carbamate Derivative workup->final_product

Caption: Synthetic workflow for (R)-quinuclidin-3-yl carbamate derivatives.

troubleshooting_yield start Low Yield Observed check_moisture Check for Moisture? (Anhydrous Solvents/Reagents, Inert Atmosphere) start->check_moisture moisture_yes Implement Strict Anhydrous Techniques check_moisture->moisture_yes No check_stoich Check Stoichiometry? (Phosgene Eq. 1.2-2.0x, Base >1.0x) check_moisture->check_stoich Yes moisture_yes->check_stoich stoich_yes Adjust Reagent Molar Ratios check_stoich->stoich_yes No check_temp Check Temperature? (Maintained at 0-25°C) check_stoich->check_temp Yes stoich_yes->check_temp temp_yes Improve Temperature Control check_temp->temp_yes No end_node Yield Improved check_temp->end_node Yes temp_yes->end_node

Caption: Troubleshooting logic for addressing low reaction yield.

References

Troubleshooting low conversion rates in reactions involving (R)-quinuclidin-3-yl carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-quinuclidin-3-yl carbonochloridate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reactions involving this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during your experiments, providing explanations and actionable solutions.

1. Why is my reaction showing low or no conversion?

Low conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Reagent Quality and Stability: this compound is a reactive compound and can degrade over time, especially if not stored properly.

    • Recommendation: Store the reagent at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and away from moisture. Before use, it's advisable to check the purity of the reagent, for instance, by NMR, if degradation is suspected.

  • Presence of Moisture: Chloroformates are highly susceptible to hydrolysis, which will consume the reagent and reduce the yield of your desired product.

    • Recommendation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and ensure your starting materials (amines, alcohols, etc.) are free of water.

  • Inadequate Base: The reaction of this compound with nucleophiles generates hydrochloric acid (HCl). This HCl can protonate your nucleophile or the quinuclidine nitrogen, rendering them unreactive.

    • Recommendation: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction. Typically, at least one equivalent of the base is required.

  • Reaction Temperature: While heating can sometimes drive reactions to completion, for chloroformates, it can also promote degradation.

    • Recommendation: Many reactions with this reagent proceed well at or below room temperature. For instance, the formation of the chloroformate itself is often carried out in an ice-water bath, and subsequent reactions are often started at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.

Troubleshooting_Low_Conversion start Low Conversion Observed reagent_quality Check Reagent Quality (Age, Storage) start->reagent_quality Potential Issue moisture Ensure Anhydrous Conditions (Glassware, Solvents, Reagents) start->moisture Potential Issue base Verify Base (Type, Stoichiometry) start->base Potential Issue temperature Optimize Temperature (Too high/low?) start->temperature Potential Issue solution Reaction Optimized reagent_quality->solution Solution moisture->solution Solution base->solution Solution temperature->solution Solution

Caption: Potential reaction pathways and side products.

3. What are the recommended purification techniques for my product?

The purification strategy will depend on the physical properties of your product (e.g., solid or oil) and the nature of the impurities.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is often necessary to remove the base hydrochloride salt and other water-soluble impurities. This typically involves washing the organic layer with water or a mild aqueous acid or base.

  • Column Chromatography: For many quinuclidine derivatives, column chromatography on silica gel is an effective method of purification. The choice of eluent will depend on the polarity of your product.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent way to achieve high purity. The choice of solvent will need to be determined empirically.

  • Trituration: If your product is an oil or a solid that is difficult to recrystallize, trituration with a non-polar solvent (like hexane or diethyl ether) can sometimes help to remove non-polar impurities and may induce crystallization.

Data Presentation

The following tables provide examples of reaction conditions for the synthesis of carbamates and the preceding chloroformate.

Table 1: Synthesis of this compound

Starting MaterialChlorinating AgentSolventTemperatureTime (h)Yield (%)
(R)-quinuclidin-3-olDiphosgeneAcetonitrile0°C to RT16Not specified, used in next step
(R)-quinuclidin-3-olDiphosgeneTHF0°C to RT16Not specified, used in next step

Data extracted from a patent for the synthesis of solifenacin.

Table 2: Synthesis of a Carbamate using this compound

AmineBaseSolventTemperatureTimeYield (%)
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineTriethylamineDichloromethane0°C to RT3-10 min addition, then continued stirringNot specified, crude product obtained

Data extracted from a patent for the synthesis of solifenacin.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, based on a published synthesis of solifenacin.

Protocol 1: Synthesis of this compound

  • To a solution of (R)-3-quinuclidinol (10.0 g) in acetonitrile (800.0 ml), add diphosgene (20.0 g) dropwise in an ice-water bath.

  • After the addition is complete, remove the ice-water bath and allow the reaction to proceed at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain this compound.

Protocol 2: Synthesis of a Carbamate (Solifenacin)

  • To a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (11.3 g) and triethylamine (8.2 g) in dichloromethane (100.0 ml), add a solution of this compound (13.4 g) in dichloromethane (60.0 ml) dropwise over 3-10 minutes in an ice-water bath.

  • After the addition is complete, remove the ice-water bath and continue to stir the reaction.

  • Upon completion, concentrate the reaction mixture to obtain the crude solifenacin product.

  • Dissolve the crude product in dichloromethane (100.0 ml) and wash the organic phase with water.

  • Concentrate the organic phase to obtain the final product.

Disclaimer: These protocols are provided for informational purposes only. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. Appropriate personal protective equipment should be worn at all times.

Managing the reactivity of thionyl chloride in (R)-quinuclidin-3-yl carbonochloridate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (R)-quinuclidin-3-yl carbonochloridate, with a specific focus on managing the reactivity of thionyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound using thionyl chloride.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient thionyl chloride, reaction time is too short, or the temperature is too low. 2. Degradation of starting material or product: The reaction temperature is too high. 3. Reagent deactivation: Moisture in the reaction setup.1. Optimize stoichiometry: Use a molar excess of thionyl chloride (typically 1.2 to 2.0 equivalents) to ensure complete conversion of the (R)-quinuclidin-3-ol.[1] 2. Adjust reaction time and temperature: Monitor the reaction progress using TLC or another suitable analytical method. Ensure the reaction is stirred at a controlled low temperature (0-25°C) to prevent degradation.[1] 3. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly before use. Handle thionyl chloride under an inert atmosphere (e.g., nitrogen or argon).[2]
Presence of Impurities in the Final Product 1. Unreacted (R)-quinuclidin-3-ol: Incomplete reaction. 2. Formation of symmetric carbonate: Reaction of the product with unreacted starting material. 3. Formation of an ether (R-O-R): A potential side reaction with secondary alcohols if the reaction stalls.[3] 4. Urea derivatives: If trace amines are present as impurities.[1]1. See "Low or No Product Yield" recommendations. 2. Slow addition of thionyl chloride: Add the thionyl chloride dropwise to a solution of the alcohol at a low temperature to maintain control over the reaction. 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities.
Racemization of the Chiral Center High reaction temperatures can lead to the loss of stereochemical integrity.Maintain a strict, low-temperature profile (ideally 0-5°C) throughout the addition of thionyl chloride and the subsequent reaction period.[1]
Violent Reaction or Fuming Thionyl chloride reacts violently with water.[4][5][6]Ensure all equipment is scrupulously dry. Perform the reaction under an inert, dry atmosphere. Add thionyl chloride slowly and in a controlled manner.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction of (R)-quinuclidin-3-ol with thionyl chloride?

A1: The recommended temperature range is between 0°C and 25°C.[1] Maintaining a low temperature is critical to minimize product degradation and the risk of racemization at the chiral center.[1] For optimal control, it is advisable to perform the addition of thionyl chloride at 0°C and then allow the reaction to proceed at room temperature while monitoring its progress.

Q2: How much thionyl chloride should I use?

A2: An excess of the chlorinating agent is generally recommended to ensure the complete conversion of the starting alcohol.[1] A molar ratio of 1.2 to 2.0 equivalents of thionyl chloride relative to (R)-quinuclidin-3-ol is often utilized.[1]

Q3: Why is a base like triethylamine often added to the reaction?

A3: The reaction between an alcohol and thionyl chloride produces hydrogen chloride (HCl) as a byproduct.[1] In the case of (R)-quinuclidin-3-ol, which contains a basic nitrogen atom, the generated HCl can protonate the quinuclidine nitrogen. This protonation would render the starting material less reactive. A non-nucleophilic organic base, such as triethylamine, is added to act as an "HCl scavenger," neutralizing the acid as it forms.[1] This ensures that the (R)-quinuclidin-3-ol remains in its free, reactive form, thereby optimizing the reaction yield.[1]

Q4: My reaction isn't working, and I suspect I'm forming the corresponding ether instead of the chloroformate. What should I do?

A4: The formation of an ether from the starting alcohol is a possible side reaction.[3] To confirm this, obtain a mass spectrum of your product mixture to identify the molecular weight of the unexpected product. To favor the formation of the desired chloroformate, ensure you are using a sufficient excess of thionyl chloride and that your reaction conditions are strictly anhydrous. You may also consider adding the alcohol solution to the thionyl chloride solution (reverse addition) to maintain an excess of the chlorinating agent throughout the reaction.

Q5: What are the primary safety concerns when working with thionyl chloride?

A5: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[2][4][5][6][7] It is a lachrymator and can cause severe skin burns and eye damage.[2][5] Inhalation of its vapors is toxic and can be lethal.[2][4] Always handle thionyl chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][7] Ensure an emergency shower and eyewash station are readily accessible.[7]

Experimental Protocol: Synthesis of this compound

This is a general protocol and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • (R)-quinuclidin-3-ol

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser), dried in an oven.

Procedure:

  • Setup: Assemble a dry, two or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: Dissolve (R)-quinuclidin-3-ol (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous DCM in the reaction flask.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Thionyl Chloride Addition: Dilute thionyl chloride (1.5 equivalents) with anhydrous DCM in the dropping funnel. Add the thionyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or other analytical techniques.

  • Work-up: Upon completion, the reaction mixture can be filtered to remove triethylammonium chloride precipitate. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product may be used directly in the next step or purified further by methods such as distillation or chromatography, depending on the required purity.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Dry Glassware & Setup Under Inert Gas reagents 2. Dissolve (R)-quinuclidin-3-ol & Triethylamine in Anhydrous DCM prep->reagents cool 3. Cool Mixture to 0°C reagents->cool add_socl2 4. Add Thionyl Chloride Solution Dropwise cool->add_socl2 react 5. Stir at Room Temperature (Monitor Progress) add_socl2->react workup 6. Filter & Concentrate Under Reduced Pressure react->workup purify 7. Purify Product (if necessary) workup->purify

Caption: A flowchart of the key steps in the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree start Low Product Yield? check_conversion TLC/NMR shows unreacted starting material? start->check_conversion Yes check_impurities Product is impure? start->check_impurities No increase_socl2 Increase Equivalents of Thionyl Chloride check_conversion->increase_socl2 Yes increase_time Increase Reaction Time check_conversion->increase_time Yes check_conversion->check_impurities No ether_formation Suspect Ether Formation? check_impurities->ether_formation Yes purification Purify via Chromatography or Recrystallization check_impurities->purification No run_ms Run Mass Spectrometry to Confirm ether_formation->run_ms Yes ether_formation->purification No

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Addressing solubility issues of (R)-quinuclidin-3-yl carbonochloridate in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-quinuclidin-3-yl carbonochloridate, focusing on addressing solubility challenges in organic solvents.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: The compound is not dissolving in my chosen aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile).

  • Question: I am trying to dissolve this compound in an anhydrous aprotic solvent, but it remains as a solid or forms an oily suspension. What could be the cause and how can I resolve this?

  • Answer: This issue can arise from several factors related to solvent quality, dissolution technique, or compound integrity.

    • Potential Cause 1: Solvent Purity: The presence of trace amounts of water or other nucleophilic impurities in the solvent can lead to the degradation of the highly reactive carbonochloridate. This can result in the formation of insoluble byproducts.

    • Troubleshooting:

      • Ensure the use of a freshly opened bottle of anhydrous solvent or a solvent from a properly maintained solvent purification system.

      • Consider passing the solvent through a column of activated alumina or molecular sieves immediately before use to remove residual moisture.

    • Potential Cause 2: Inadequate Dissolution Technique: The compound may require more energy to overcome its lattice energy and dissolve.

    • Troubleshooting:

      • Gently warm the mixture to a temperature range of 30-40°C. Caution: Avoid excessive heating, as it can accelerate degradation.[1]

      • Use sonication for short periods (5-10 minutes) to aid dissolution.

      • Ensure vigorous stirring with a magnetic stir bar.

    • Potential Cause 3: Compound Quality: The starting material may have degraded due to improper storage.

    • Troubleshooting:

      • Store this compound under an inert atmosphere (argon or nitrogen) at the recommended temperature (typically 2-8°C) to prevent hydrolysis.[2]

      • If degradation is suspected, it is advisable to use a fresh batch of the compound.

Issue 2: The compound appears to dissolve initially but then a precipitate forms.

  • Question: I observed my this compound dissolving, but after a short period, a solid material crashed out of the solution. What is happening?

  • Answer: This phenomenon is often indicative of a chemical reaction or instability of the compound in the chosen solvent.

    • Potential Cause 1: Reaction with Solvent: Although less common with aprotic solvents, some may contain impurities or additives that can react with the carbonochloridate.

    • Troubleshooting:

      • Switch to a different, high-purity anhydrous solvent.

      • Ensure all glassware is thoroughly dried before use.

    • Potential Cause 2: Self-Condensation or Degradation: In some cases, the compound may be unstable and undergo self-reaction or degradation, especially if the concentration is high or if catalytic impurities are present.

    • Troubleshooting:

      • Prepare more dilute solutions.

      • Use the solution immediately after preparation.

      • Maintain a low temperature during dissolution and subsequent reactions.[1]

Issue 3: I am observing inconsistent solubility between different batches of the compound.

  • Question: One batch of this compound dissolved readily, while another is proving to be much less soluble in the same solvent under the same conditions. Why is this?

  • Answer: Batch-to-batch variability can be attributed to differences in purity, crystalline form, or particle size.

    • Potential Cause 1: Purity Profile: Impurities can significantly impact solubility.

    • Troubleshooting:

      • Review the Certificate of Analysis (CoA) for each batch to compare purity levels and impurity profiles.

    • Potential Cause 2: Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubility characteristics.

    • Troubleshooting:

      • While difficult to control without specialized equipment, being aware of this possibility is important. The dissolution techniques mentioned in Issue 1 (gentle warming, sonication) may help.

    • Potential Cause 3: Particle Size: Finer particles have a larger surface area and tend to dissolve more quickly.

    • Troubleshooting:

      • If safe to do so and does not introduce moisture, gently grinding the material in a dry environment (e.g., in a glovebox) may improve the rate of dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose organic solvents for dissolving this compound?

A1: Based on its chemical structure and common use in synthesis, anhydrous aprotic solvents are recommended. These include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Toluene

  • Dioxane

It is crucial to use high-purity, anhydrous grades of these solvents to prevent compound degradation.

Q2: Can I use protic solvents like alcohols (e.g., methanol, ethanol) or water?

A2: No. This compound is a reactive carbonochloridate that will readily react with protic solvents. This will lead to the formation of carbamates (with amines), carbonates (with alcohols), or hydrolysis (with water), consuming your starting material.[1]

Q3: How should I handle and store this compound to maintain its integrity and solubility?

A3: Proper handling and storage are critical.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[2]

  • Handling: Handle in a dry environment, such as a glovebox or under a stream of inert gas. Avoid exposure to atmospheric moisture. Use dry glassware and syringes.

Q4: Is there a general protocol for testing the solubility of this compound in a new solvent?

A4: Yes, a systematic approach is recommended. Please refer to the detailed experimental protocol in the following section.

Data Presentation

SolventChemical ClassExpected Qualitative SolubilityNotes
Dichloromethane (DCM)ChlorinatedGoodCommonly used in reactions with this compound.
Tetrahydrofuran (THF)EtherGoodEnsure THF is free of peroxides and moisture.
Acetonitrile (ACN)NitrileModerate to GoodA more polar aprotic option.
TolueneAromatic HydrocarbonModerateMay require gentle warming.
N,N-Dimethylformamide (DMF)AmideGoodUse with caution; may contain amine impurities.
Dimethyl Sulfoxide (DMSO)SulfoxideGoodUse with caution; can be difficult to remove.
HexanesAliphatic HydrocarbonPoorGenerally not a suitable solvent.
EthanolProtic AlcoholReactive Do not use; will react to form a carbonate.
WaterProticReactive Do not use; will hydrolyze.

Experimental Protocols

Protocol for Determining Qualitative and Semi-Quantitative Solubility

This protocol is designed to help you determine the approximate solubility of this compound in a solvent of interest while minimizing compound degradation.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Small, dry glass vials with screw caps (e.g., 4 mL)

  • Magnetic stir plate and small stir bars

  • Analytical balance

  • Inert atmosphere (glovebox or nitrogen/argon line)

Procedure:

  • Preparation:

    • Perform all steps under an inert atmosphere.

    • Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.

  • Sample Preparation:

    • Weigh a precise amount of this compound (e.g., 10 mg) into a tared vial.

    • Add a small magnetic stir bar.

  • Solvent Addition and Observation:

    • Add a measured volume of the anhydrous solvent (e.g., 0.1 mL) to the vial.

    • Cap the vial and stir vigorously at room temperature for 10-15 minutes.

    • Observe if the solid has completely dissolved.

  • Incremental Solvent Addition:

    • If the solid has not dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and continue stirring.

    • Repeat this process, carefully recording the total volume of solvent added, until the solid is fully dissolved.

  • Calculating Approximate Solubility:

    • Once the solid is dissolved, calculate the approximate solubility using the following formula:

      • Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Observations for Instability:

    • After dissolution, let the solution stand for a period (e.g., 30 minutes) and observe for any precipitate formation, which would indicate instability.

Mandatory Visualizations

Troubleshooting_Solubility_Issues start Start: Solubility Issue with This compound issue1 Compound does not dissolve start->issue1 issue2 Initial dissolution, then precipitate forms start->issue2 issue3 Inconsistent solubility between batches start->issue3 cause1_1 Potential Cause: Contaminated Solvent issue1->cause1_1 cause1_2 Potential Cause: Poor Dissolution Technique issue1->cause1_2 cause2_1 Potential Cause: Reaction with Solvent/Impurities issue2->cause2_1 cause2_2 Potential Cause: Compound Instability issue2->cause2_2 cause3_1 Potential Cause: Purity, Polymorphism, or Particle Size issue3->cause3_1 solution1_1 Solution: Use fresh, anhydrous solvent. Consider purification. cause1_1->solution1_1 solution1_2 Solution: Gently warm, sonicate, or stir vigorously. cause1_2->solution1_2 solution2_1 Solution: Switch to a different high-purity solvent. cause2_1->solution2_1 solution2_2 Solution: Use dilute solutions immediately after preparation. cause2_2->solution2_2 solution3_1 Solution: Review CoA. Use consistent dissolution technique. cause3_1->solution3_1

Caption: Troubleshooting workflow for solubility issues.

Experimental_Workflow_Solubility_Determination prep 1. Preparation (Dry glassware, inert atmosphere) weigh 2. Weigh Compound (e.g., 10 mg) prep->weigh add_solvent 3. Add Solvent Incrementally (e.g., 0.1 mL) weigh->add_solvent stir 4. Stir Vigorously add_solvent->stir observe 5. Observe Dissolution stir->observe observe->add_solvent Not Dissolved calculate 6. Calculate Approximate Solubility observe->calculate Completely Dissolved check_stability 7. Check for Stability (Observe for precipitation) calculate->check_stability end End check_stability->end

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: Purification of (R)-Quinuclidin-3-yl Carbonochloridate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of (R)-quinuclidin-3-yl carbonochloridate and its subsequent reaction products, primarily carbamates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and purification of the title compounds.

This compound (The Reagent)

Q1: My yield of this compound is consistently low. What are the potential causes?

A1: Low yields are typically traced back to three main factors:

  • Temperature Control: The synthesis of this compound is highly sensitive to temperature. It is crucial to maintain low temperatures, generally between 0°C and 25°C, to prevent product degradation and potential racemization.[1]

  • Acid Scavenging: The reaction often produces hydrogen chloride (HCl) as a byproduct, especially when using chlorinating agents like thionyl chloride or oxalyl chloride.[1] This acid can protonate the nitrogen of the quinuclidine ring, rendering it unreactive. The addition of a non-nucleophilic base, such as triethylamine, is essential to neutralize the HCl as it forms.[1]

  • Starting Material Purity: The process begins with enantiomerically pure (R)-quinuclidin-3-ol. Impurities in this starting material will carry through and complicate the reaction and purification. Ensure the precursor is of high purity before use.

Q2: How can I confirm the purity of my starting material, (R)-quinuclidin-3-ol?

A2: The enantiomeric purity of (R)-quinuclidin-3-ol can be established using chiral chromatography.[1] Techniques like chiral HPLC or GC are effective. Additionally, classical resolution methods involving the formation of diastereomeric salts can be used for separation, followed by hydrolysis to obtain the pure enantiomer.[2]

Q3: What are the best practices for handling and storing this compound?

A3: this compound is a reactive chloroformate. It should be handled in an anhydrous (dry) environment to prevent hydrolysis. Store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to maintain its stability and prevent degradation. Common inert solvents for reactions include dichloromethane (DCM) and tetrahydrofuran (THF).[1]

Carbamate and Carbonate Products

Q1: I have an unexpected side product in my carbamate synthesis. What could it be?

A1: A common side product in the reaction of chloroformates with amines is a urea derivative.[1] This can occur if the chloroformate decomposes or if there are impurities like phosgene present, which can react with the amine to form an isocyanate intermediate. To minimize this, use high-purity this compound and maintain strict control over reaction stoichiometry and temperature.[1]

Q2: What is the most effective general method for purifying carbamate products derived from this compound?

A2: The purification strategy depends on the specific properties of the final product. Common and effective methods include:

  • Filtration through Silica Gel: For removing baseline impurities and polar salts like triethylammonium chloride. This is a rapid purification step.[3]

  • Column Chromatography: Standard chemical operations like column chromatography provide a higher degree of purification for separating the desired product from unreacted starting materials and side products.[4]

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is an excellent method for achieving high purity.[4]

  • Trituration: This involves washing the crude product with a solvent in which it is sparingly soluble to remove more soluble impurities.[3]

Q3: Does the reaction of this compound with an amine or alcohol affect the stereocenter?

A3: Generally, no. The reaction is a nucleophilic acyl substitution where the nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon of the carbonochloridate. This mechanism proceeds through a tetrahedral intermediate and subsequent expulsion of the chloride leaving group, which does not affect the chiral center on the quinuclidine ring.[1] Therefore, the (R)-configuration is typically retained with high fidelity, as seen in the synthesis of drugs like Solifenacin.[1]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during purification.

Workflow for Troubleshooting Purification Issues

G start Low Purity or Yield After Initial Work-up check_sm Analyze for Unreacted Starting Materials start->check_sm check_side_products Analyze for Side Products (e.g., Urea, Di-addition) start->check_side_products check_workup Review Work-up Procedure (e.g., Aqueous Wash) start->check_workup sm_present Unreacted Starting Material Detected check_sm->sm_present Yes side_products_present Side Products Detected check_side_products->side_products_present Yes workup_issue Work-up Inefficient (e.g., Emulsion, Salt) check_workup->workup_issue Yes sol_sm Optimize Reaction Time/ Temperature or Stoichiometry sm_present->sol_sm sol_side_products Purify via Chromatography or Recrystallization side_products_present->sol_side_products sol_workup Modify Extraction pH/ Solvent or Filter Salts workup_issue->sol_workup

Caption: A troubleshooting decision tree for purification.

Observed Problem Potential Cause Recommended Action
Multiple spots on TLC after reaction Incomplete reaction or formation of side products.Check for unreacted starting materials. If present, consider increasing reaction time or temperature moderately. If side products are observed, proceed to a more rigorous purification method like column chromatography.
Product is an oil, difficult to purify The product may not be crystalline or may contain impurities preventing crystallization.Attempt purification by column chromatography. Consider converting the product to a salt (e.g., hydrochloride or bromide salt), which is often a crystalline solid and easier to purify by recrystallization.[4]
Low recovery after column chromatography Product is highly polar and is retained on the silica gel, or it is unstable on silica.Use a more polar eluent system (e.g., add methanol or triethylamine to your DCM/EtOAc mobile phase). Alternatively, use a different stationary phase like alumina or consider purification by recrystallization.
Presence of triethylammonium salts in final product Insufficient removal during the aqueous work-up phase.Perform additional aqueous washes of the organic layer. The salt is highly water-soluble. If the product is stable, washing with dilute acid can help remove the last traces of the amine base.
Product shows signs of racemization (chiral analysis) The synthesis of the carbonochloridate was performed at too high a temperature.Re-synthesize the this compound reagent, ensuring the temperature is strictly maintained between 0°C and 25°C.[1] Chiral chromatography may be required to separate enantiomers if racemization has already occurred.[1][5]

Section 3: Experimental Protocols

The following are generalized experimental methodologies. Researchers should adapt these protocols based on the specific substrate and scale of their reaction.

Protocol: General Synthesis of a Carbamate Derivative

This protocol outlines the reaction of this compound with a primary or secondary amine.

  • Preparation: In a dry, inert atmosphere flask, dissolve the desired amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in an anhydrous solvent (e.g., Dichloromethane).

  • Reaction: Cool the solution to 0°C. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated triethylammonium chloride.[1] Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by the chosen method (e.g., filtration through a plug of silica gel, column chromatography, or recrystallization) to obtain the pure carbamate product.[3][4]

General Purification Workflow

G start Crude Reaction Mixture filtration Filtration (Remove Precipitated Salts) start->filtration extraction Liquid-Liquid Extraction (Aqueous Wash) filtration->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product purification_choice Select Purification Method crude_product->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product trituration Trituration purification_choice->trituration Simple Cleanup final_product Pure Final Product chromatography->final_product recrystallization->final_product trituration->final_product

Caption: A standard workflow for product purification.

Section 4: Data Summary

The following tables summarize key data related to the purification and analysis of these compounds.

Table 1: Recommended Purification Techniques

Technique Stationary Phase / Solvent System Use Case Typical Purity Achieved
Filtration Silica Gel / Ethyl Acetate or DCMRapid removal of polar impurities and salts.[3]>90%
Column Chromatography Silica Gel / Hexanes:Ethyl Acetate gradient (may require CH₂Cl₂:MeOH for polar compounds)Separation of closely related compounds and side products.[4]>98%
Recrystallization Ethanol, Acetone, Diisopropyl ether, or mixtures.[6]Final purification of solid products to high purity.>99%
Chiral HPLC Cellulose-based or Cyclodextrin-based chiral stationary phases.[1][5]Determination of enantiomeric excess (ee) and separation of enantiomers.>99% ee

Table 2: Key Parameters for Synthesis of this compound

Parameter Recommended Condition Reason Reference
Temperature 0°C to 25°CPrevents product degradation and minimizes racemization.[1]
Chlorinating Agent Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Effective conversion of the alcohol to the chloroformate. Oxalyl chloride is often milder.[1]
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Inert solvents that dissolve reactants and prevent hydrolysis of the reactive species.[1]
Additive Triethylamine (Et₃N) or other non-nucleophilic baseActs as an HCl scavenger to prevent protonation of the starting material.[1]

References

Validation & Comparative

A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (R)-quinuclidin-3-yl carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (R)-quinuclidin-3-yl carbonochloridate, a key intermediate in the development of various pharmaceuticals, requires a robust and stereochemically reliable method for the conversion of (R)-quinuclidin-3-ol. The choice of chlorinating agent for this transformation is critical to ensure high yield, purity, and preservation of the chiral center. This guide provides an objective comparison of two common reagents for this purpose: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), supported by available experimental data and established chemical principles.

Executive Summary

Both thionyl chloride and oxalyl chloride are effective for the synthesis of this compound. However, oxalyl chloride is generally considered the superior reagent for this specific transformation due to its milder reaction conditions, which significantly reduce the risk of racemization and other side reactions. While thionyl chloride is a more economical option, the potential for lower yields and the formation of more complex side products often make oxalyl chloride the preferred choice in pharmaceutical development where purity and stereochemical integrity are paramount.

Data Presentation: A Comparative Overview

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)References
Reaction Temperature Typically requires heating or refluxOften proceeds at room temperature or below (0°C to 25°C)[1]
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)[1]
Reaction Mildness More aggressive, can lead to side reactionsMilder, more selective, less prone to racemization
Catalyst Not typically requiredCatalytic amounts of DMF are often used to form the Vilsmeier reagent in situ[1]
Work-up Simplified by gaseous byproductsSimplified by gaseous byproducts
Cost Generally more economicalMore expensive
Handling Corrosive, reacts violently with waterCorrosive, reacts with water, toxic byproducts (CO)

Experimental Protocols

General Considerations

The synthesis of this compound is highly sensitive to moisture and acidic conditions. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The presence of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, thus preventing the protonation of the quinuclidine nitrogen and potential side reactions.[1] Maintaining a low temperature, especially when using oxalyl chloride, is critical to prevent degradation of the product and minimize the risk of racemization.[1]

Synthesis using Thionyl Chloride (SOCl₂)

Reaction Scheme:

Procedure:

  • To a stirred solution of (R)-quinuclidin-3-ol and a non-nucleophilic base (e.g., triethylamine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) at 0°C under an inert atmosphere, add thionyl chloride (1.1-1.3 equivalents) dropwise.

  • After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and may require heating to reflux to ensure complete conversion.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, and the precipitated base hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure to afford the crude this compound. Further purification may be necessary.

Synthesis using Oxalyl Chloride ((COCl)₂)

Reaction Scheme:

Procedure:

  • To a stirred solution of (R)-quinuclidin-3-ol and a non-nucleophilic base (e.g., triethylamine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0°C under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.1-1.3 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction is typically stirred at 0°C to room temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, the precipitated base hydrochloride salt is removed by filtration.

  • The filtrate is carefully concentrated under reduced pressure at low temperature to yield the this compound.

Mandatory Visualizations

Reaction Pathway Diagram

reaction_pathway cluster_start Starting Material cluster_product Product R_Quinuclidin_3_ol (R)-Quinuclidin-3-ol Thionyl_Chloride Thionyl Chloride (SOCl₂) Oxalyl_Chloride Oxalyl Chloride ((COCl)₂) Product_Chloroformate (R)-Quinuclidin-3-yl carbonochloridate Thionyl_Chloride->Product_Chloroformate More aggressive Higher temp. Oxalyl_Chloride->Product_Chloroformate Milder Lower temp. cat. DMF

Caption: General reaction pathways for the synthesis of this compound.

Experimental Workflow Comparison

experimental_workflow cluster_thionyl Thionyl Chloride Method cluster_oxalyl Oxalyl Chloride Method T1 Dissolve (R)-Quinuclidin-3-ol and Base in Solvent T2 Add Thionyl Chloride at 0°C T1->T2 T3 Warm to RT / Reflux T2->T3 T4 Monitor Reaction T3->T4 T5 Filter Precipitate T4->T5 T6 Concentrate Filtrate T5->T6 O1 Dissolve (R)-Quinuclidin-3-ol and Base in Solvent O2 Add cat. DMF O1->O2 O3 Add Oxalyl Chloride at 0°C O2->O3 O4 Stir at 0°C to RT O3->O4 O5 Monitor Reaction O4->O5 O6 Filter Precipitate O5->O6 O7 Concentrate Filtrate (Low Temp) O6->O7

Caption: Comparative workflow for synthesis using thionyl chloride versus oxalyl chloride.

Concluding Remarks

The selection of a chlorinating agent for the synthesis of this compound is a critical decision that impacts yield, purity, and stereochemical integrity. While thionyl chloride offers a cost-effective solution, its aggressive nature may not be ideal for this sensitive substrate. Oxalyl chloride, particularly in the presence of catalytic DMF, provides a milder and more controlled reaction, making it the preferred method for producing high-purity this compound, a crucial attribute for its application in pharmaceutical development. Researchers and drug development professionals should carefully consider these factors to optimize the synthesis of this important chiral intermediate.

References

A Head-to-Head Battle of Synthetic Strategies: (R)-Quinuclidin-3-yl Carbonochloridate versus Direct Transesterification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of complex molecules is paramount. When it comes to incorporating the versatile quinuclidinyl moiety into a molecule, particularly for the formation of carbamates and carbonates, two primary synthetic routes emerge: the use of the activated reagent (R)-quinuclidin-3-yl carbonochloridate and the more classical direct transesterification approach. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the optimal synthetic strategy.

The core of the comparison lies in the synthesis of Solifenacin, a muscarinic receptor antagonist used to treat overactive bladder. The final step in several synthetic routes to Solifenacin involves the formation of a carbamate bond between (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-3-quinuclidinol. This transformation has been approached via both direct transesterification and through the use of an activated chloroformate intermediate, providing a real-world basis for comparison.

Methodological Advantages: A Tale of Two Pathways

The primary advantage of using this compound lies in its ability to circumvent the equilibrium limitations inherent in direct transesterification reactions. In a direct transesterification, the reaction is reversible, and the removal of a byproduct, such as ethanol, is often necessary to drive the reaction to completion. This can lead to lower conversion rates and more complex reaction setups.[1]

The use of this compound, a highly reactive electrophile, results in an irreversible reaction with a nucleophile (an amine or alcohol), typically leading to higher yields and cleaner reaction profiles under milder conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism where the chloride ion is an excellent leaving group, driving the reaction forward.[2]

logical_relationship cluster_chloroformate this compound Route cluster_transesterification Direct Transesterification Route chloroformate (R)-Quinuclidin-3-yl Carbonochloridate ester Starting Ester (e.g., Ethyl Carbamate) nucleophile Nucleophile (e.g., Amine, Alcohol) product_c Product (Carbamate/Carbonate) hcl HCl quinuclidinol (R)-3-Quinuclidinol product_t Product (Carbamate/Carbonate) byproduct Byproduct (e.g., Ethanol)

Quantitative Data Comparison: The Case of Solifenacin

The synthesis of Solifenacin provides a concrete example for comparing the two methods. While direct head-to-head comparative studies under identical conditions are scarce in peer-reviewed literature, patent literature offers valuable insights into the yields and conditions for both approaches.

ParameterDirect TransesterificationThis compound
Starting Materials (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid ethyl ester, (R)-3-quinuclidinol(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, this compound
Catalyst/Base Sodium Hydride (NaH)[1][3]Pyridine[1]
Solvent Toluene[1][3]Dichloromethane[1]
Temperature Reflux[1][3]0°C to Room Temperature[1]
Reaction Time ~8 hours (with azeotropic removal of ethanol)[3]3-10 minutes (addition) followed by stirring[1]
Reported Yield Variable, often cited as having low conversion rates[1]~94% (crude product)[1]
Key Challenge Reversible reaction requiring removal of ethanol byproduct to drive to completion.[1][4]Preparation and handling of the reactive carbonochloridate.

Experimental Protocols

Synthesis of this compound

This protocol is based on a representative procedure found in the patent literature.[1]

Materials:

  • (R)-3-Quinuclidinol

  • Diphosgene

  • Acetonitrile

  • Ice-water bath

Procedure:

  • Dissolve 10.0 g of (R)-3-quinuclidinol in 800.0 mL of acetonitrile.

  • Cool the solution in an ice-water bath.

  • Slowly add 20.0 g of diphosgene dropwise to the cooled solution.

  • After the addition is complete, remove the ice-water bath and allow the reaction to proceed at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain this compound.

experimental_workflow_chloroformate start Start dissolve Dissolve (R)-3-Quinuclidinol in Acetonitrile start->dissolve cool Cool in Ice-Water Bath dissolve->cool add_diphosgene Add Diphosgene Dropwise cool->add_diphosgene react React at Room Temperature for 16 hours add_diphosgene->react concentrate Concentrate under Reduced Pressure react->concentrate end Obtain (R)-Quinuclidin-3-yl Carbonochloridate concentrate->end

Synthesis of Solifenacin via this compound

This protocol is a representative example from patent literature.[1]

Materials:

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Pyridine

  • This compound solution in dichloromethane

  • Dichloromethane

  • Ice-water bath

Procedure:

  • To a solution of 11.3 g of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and 6.4 g of pyridine in 100.0 mL of dichloromethane, cool the mixture in an ice-water bath.

  • Add a solution of 13.8 g of this compound in 62.0 mL of dichloromethane dropwise to the cooled mixture.

  • After the addition, stir the reaction mixture for 3-10 minutes in the ice-water bath.

  • Remove the ice-water bath and continue to stir the reaction.

  • Concentrate the reaction mixture to obtain the crude Solifenacin product.

  • The crude product can be further purified by dissolving in dichloromethane, washing with water, and concentrating the organic phase.

Synthesis of Solifenacin via Direct Transesterification

This protocol is based on a representative procedure described in patent literature.[3]

Materials:

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid ethyl ester

  • (R)-3-Quinuclidinol

  • Sodium hydride (60% dispersion in oil)

  • Toluene

  • Dimethylformamide (DMF)

Procedure:

  • Charge a reactor with toluene, DMF, and (R)-3-quinuclidinol under a nitrogen atmosphere.

  • Cool the mixture to 5°C and add 60% sodium hydride in portions.

  • Stir the mixture at 22°C for 60 minutes until hydrogen evolution ceases.

  • Heat the mixture to 70°C and add a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid ethyl ester in toluene.

  • Heat the reaction mixture to reflux and stir for 8 hours while distilling off the solvent to remove the ethanol byproduct. Fresh dry solvent is added periodically to maintain the reaction volume.

  • Continue the reflux/distillation cycle until the reaction is complete.

  • After completion, cool the reaction mixture and quench with water.

  • The Solifenacin base is then extracted and purified.

experimental_workflow_transesterification start Start charge_reactor Charge Reactor with Toluene, DMF, and (R)-3-Quinuclidinol start->charge_reactor add_nah Add Sodium Hydride charge_reactor->add_nah stir_rt Stir at 22°C for 60 min add_nah->stir_rt heat_70 Heat to 70°C stir_rt->heat_70 add_ester Add Starting Ester Solution heat_70->add_ester reflux Reflux for 8 hours with Ethanol Removal add_ester->reflux cool_quench Cool and Quench with Water reflux->cool_quench extract Extract and Purify Solifenacin cool_quench->extract end Obtain Solifenacin extract->end

Conclusion

The choice between using this compound and direct transesterification depends on the specific requirements of the synthesis.

The this compound method offers significant advantages in terms of:

  • Higher yields and conversion rates: The irreversible nature of the reaction drives it to completion.

  • Milder reaction conditions: The reaction can often be carried out at lower temperatures.

  • Shorter reaction times: The high reactivity of the chloroformate leads to faster conversions.

  • Simpler workup: The avoidance of a reversible equilibrium simplifies the process.

The direct transesterification method, while having its drawbacks, might be considered when:

  • The starting materials are readily available and cost-effective.

  • The necessary equipment for azeotropic distillation is in place.

  • Optimization of reaction conditions can overcome the equilibrium limitations to an acceptable degree.

For drug development and other applications where high purity, yield, and reproducibility are critical, the use of this compound presents a more robust and efficient synthetic strategy. The initial effort to prepare the activated chloroformate is often outweighed by the benefits of a more controlled and higher-yielding subsequent reaction.

References

A Comparative Guide to the Stereospecificity of Reactions Involving (R)-quinuclidin-3-yl carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable chiral derivatizing agent is paramount for achieving stereochemical control in synthesis and for the accurate enantiomeric analysis of chiral molecules. (R)-quinuclidin-3-yl carbonochloridate has emerged as a valuable reagent in this context, particularly for the derivatization of primary and secondary amines to form carbamates. Its rigid bicyclic structure imparts a high degree of stereochemical control, ensuring that the configuration of the quinuclidine moiety is retained throughout the reaction. This guide provides a comparative overview of this compound against other common chiral derivatizing agents, supported by experimental data and protocols.

Principle of Stereospecificity

The core of this compound's utility lies in its highly electrophilic carbonyl carbon within the carbonochloridate group. This site is readily attacked by nucleophiles, such as amines and alcohols, through a nucleophilic acyl substitution mechanism. The reaction proceeds with a high degree of stereochemical retention at the C3 position of the quinuclidine ring. A prime example of this is its application in the industrial synthesis of Solifenacin, a muscarinic receptor antagonist. In a key step, the carbamate is formed by the reaction of an activated form of (R)-quinuclidin-3-ol with a nucleophilic amine, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, resulting in the (1S, 3'R) diastereomer. This demonstrates the high fidelity of stereochemical transfer.

Comparative Analysis of Chiral Derivatizing Agents

The choice of a chiral derivatizing agent depends on several factors including the nature of the analyte, the reaction conditions, and the intended analytical method (e.g., HPLC, GC, NMR). Below is a comparison of this compound with other commonly used reagents.

ReagentAnalyteReaction PrincipleAdvantagesDisadvantages
This compound Primary/Secondary Amines, AlcoholsNucleophilic acyl substitution to form carbamates/carbonates.High stereochemical retention, rigid chiral auxiliary.Limited commercial availability and higher cost compared to some alternatives.
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) Primary/Secondary Amines, ThiolsNucleophilic aromatic substitution.Useful for HPLC-based separation of enantiomers.Can be suboptimal in terms of reaction efficiency for some substrates.[1]
(S)-α-Methoxybenzyl isocyanate (MIB) Amines, AlcoholsNucleophilic addition to the isocyanate to form ureas/carbamates.Good for LC separation of amine isomers.Can be less effective for the resolution of alcohol enantiomers.
o-Phthalaldehyde (OPA) with Chiral Thiols (e.g., N-acetyl-L-cysteine) Primary AminesFormation of fluorescent isoindole derivatives.Forms fluorescent derivatives suitable for sensitive detection.[2]Does not react with secondary amines.[2]
9-fluorenylmethyl chloroformate (Fmoc-Cl) Primary/Secondary Amines, AlcoholsNucleophilic acyl substitution to form carbamates.Produces derivatives with strong UV absorbance and fluorescence, useful under acidic chromatography conditions.[1]The protecting group may need to be removed in subsequent synthetic steps.
N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) Amines, Alcohols, Carboxylic acidsAcylation reaction.Reacts with a broad range of functional groups.[2]May lead to complex product mixtures if multiple reactive sites are present.[2]

Experimental Protocols

General Procedure for Carbamate Formation using this compound

This protocol is based on the principles of the synthesis of Solifenacin.

Materials:

  • This compound

  • Primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve the amine and triethylamine (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Reaction of this compound with an Amine

G Figure 1: Reaction of this compound reagent (R)-quinuclidin-3-yl carbonochloridate product Carbamate Product reagent->product amine Primary/Secondary Amine (R'-NHR'') amine->product base Base (e.g., Et3N) salt Base-HCl Salt base->salt hcl HCl

Caption: Reaction of this compound with an amine.

General Experimental Workflow for Chiral Derivatizationdot

G start Dissolve Amine and Base in Anhydrous Solvent add_reagent Add (R)-quinuclidin-3-yl carbonochloridate Solution start->add_reagent react Stir at 0°C to Room Temperature add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

References

Analytical Validation of (R)-quinuclidin-3-yl carbonochloridate Purity by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for determining the chiral purity of pharmaceutical compounds due to its high resolution, sensitivity, and robustness.[1][2] For (R)-quinuclidin-3-yl carbonochloridate, a normal-phase chiral HPLC method is proposed.

Proposed HPLC Method Parameters

Based on validated methods for the precursor, (R)-quinuclidin-3-ol, a suitable HPLC method for this compound would likely involve a chiral stationary phase (CSP) with a mobile phase consisting of a mixture of a nonpolar solvent and a polar modifier.

ParameterProposed Condition
Column Chiralpak IC (or similar cellulose or amylose-based CSP)
Mobile Phase n-Hexane:Ethanol:Isopropanol:Diethylamine (e.g., 80:10:10:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210-230 nm
Column Temperature 25 °C
Injection Volume 10 µL

Note: Due to the reactivity of the carbonochloridate group, derivatization to a more stable carbamate or urethane immediately prior to analysis might be necessary to achieve reproducible results. This can be accomplished by reacting the sample with a suitable amine or alcohol.

Experimental Protocol: HPLC Purity Determination (Proposed)
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a volumetric flask.

    • Dissolve in a suitable aprotic solvent (e.g., acetonitrile).

    • Optional Derivatization: To a known aliquot of the sample solution, add an excess of a derivatizing agent (e.g., benzylamine) and a non-nucleophilic base (e.g., triethylamine). Allow the reaction to proceed to completion.

    • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Monitor the chromatogram for the peaks corresponding to the (R)- and (S)-enantiomers.

  • Data Analysis:

    • Calculate the percentage of the (S)-enantiomer (impurity) using the area normalization method.

Validation Parameters

The following table summarizes typical validation parameters for a chiral HPLC method, based on data for the precursor (R)-quinuclidin-3-ol.

ParameterTypical Specification
Specificity Resolution between enantiomers > 2.0
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.05%
Limit of Quantitation (LOQ) ~0.15%
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can also be employed for the determination of enantiomeric purity.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase using a chiral stationary phase.High efficiency and sensitivity, especially when coupled with mass spectrometry (GC-MS).[3]Requires derivatization to increase volatility; potential for thermal degradation of the analyte.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the mobile phase.Faster separations and lower solvent consumption compared to HPLC; compatible with a wide range of chiral stationary phases.[4]Requires specialized equipment; method development can be more complex.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field. Chiral selectors are added to the background electrolyte.High separation efficiency, small sample volume requirements, and low solvent consumption.[5]Lower sensitivity compared to HPLC; can be less robust for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.Non-destructive; provides structural information.[6][7]Lower sensitivity and precision for quantifying minor enantiomers compared to chromatographic methods; requires higher sample concentrations.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for sample analysis using HPLC and the logical relationship for selecting an appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Aprotic Solvent weigh->dissolve derivatize Optional Derivatization dissolve->derivatize dilute Dilute with Mobile Phase derivatize->dilute inject Inject Sample dilute->inject separate Chiral Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC analytical workflow for this compound.

Technique_Selection cluster_criteria Decision Criteria cluster_techniques Analytical Technique sensitivity High Sensitivity? hplc HPLC sensitivity->hplc Yes sfc SFC sensitivity->sfc Yes gc GC sensitivity->gc Yes ce CE sensitivity->ce No nmr NMR sensitivity->nmr No speed High Throughput? speed->hplc No speed->sfc Yes robustness Routine QC? robustness->hplc Yes robustness->sfc Moderate robustness->gc Moderate robustness->ce No robustness->nmr Yes

Caption: Decision tree for selecting an analytical technique.

Conclusion

The analytical validation of this compound purity is critical in drug development. While HPLC remains the preferred method due to its high resolution, sensitivity, and established validation protocols, alternative techniques such as SFC, GC, and CE offer specific advantages in terms of speed or reduced solvent consumption. The choice of technique will depend on the specific requirements of the analysis, including the need for high throughput, sensitivity, and the available instrumentation. For routine quality control, a validated HPLC method, as proposed in this guide, provides a reliable and robust solution for ensuring the enantiomeric purity of this key chiral intermediate.

References

A Comparative Guide to Chiral Chloroformates in Asymmetric Synthesis: Focus on (R)-quinuclidin-3-yl carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and highly selective chiral resolving agents is paramount. Chiral chloroformates have emerged as valuable reagents for the derivatization of racemic amines and alcohols, facilitating their separation through techniques like chromatography or crystallization. This guide provides a comparative overview of (R)-quinuclidin-3-yl carbonochloridate and other commonly employed chiral chloroformates, with a focus on their performance in asymmetric synthesis, supported by available experimental data and detailed protocols.

Introduction to Chiral Chloroformates in Asymmetric Synthesis

Chiral chloroformates are instrumental in two primary strategies for obtaining enantiomerically pure compounds:

  • Diastereoselective Synthesis: A chiral chloroformate reacts with a chiral substrate to form a mixture of diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the substrate.

  • Kinetic Resolution: In a kinetic resolution, a chiral chloroformate reacts at different rates with the two enantiomers of a racemic substrate. This results in one enantiomer being consumed faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

The choice of a chiral chloroformate is critical and depends on factors such as the structure of the substrate, the desired level of stereoselectivity, and the ease of removal of the chiral auxiliary. This guide will delve into the characteristics and applications of this compound and compare it with other notable chiral chloroformates.

This compound: A Key Reagent in Pharmaceutical Synthesis

This compound has gained significant attention due to its successful application in the synthesis of complex pharmaceutical compounds. Its rigid bicyclic structure provides a well-defined chiral environment, which can lead to high diastereoselectivity in reactions with other chiral molecules.

A prominent example of its application is in the industrial synthesis of Solifenacin, a muscarinic receptor antagonist. In a key step, this compound is formed in situ from (R)-quinuclidin-3-ol and subsequently reacted with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline to yield Solifenacin. This reaction proceeds with high diastereoselectivity, affording the desired (1S, 3'R) diastereomer.

Logical Workflow for the Synthesis of Solifenacin using this compound

G cluster_0 Step 1: Formation of Chiral Chloroformate cluster_1 Step 2: Diastereoselective Carbamate Formation R_Quinuclidinol (R)-Quinuclidin-3-ol R_Chloroformate This compound (in situ) R_Quinuclidinol->R_Chloroformate Reacts with Phosgene_Source Phosgene Source (e.g., Diphosgene) Phosgene_Source->R_Chloroformate Solvent_Base Solvent (e.g., THF) Base (e.g., Pyridine) Solvent_Base->R_Chloroformate R_Chloroformate_ref This compound S_Amine (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline Solifenacin Solifenacin ((1S, 3'R) diastereomer) S_Amine->Solifenacin Reacts with R_Chloroformate_ref->Solifenacin Solvent_2 Solvent (e.g., Dichloromethane) Solvent_2->Solifenacin

Caption: Synthesis of Solifenacin Workflow.

Comparison with Other Chiral Chloroformates

While this compound has proven effective in specific, highly optimized industrial syntheses, a broader comparison with other commercially available chiral chloroformates for general laboratory-scale kinetic resolutions is necessary. Commonly used alternatives include those derived from readily available chiral alcohols such as menthol, fenchol, and 8-phenylmenthol.

Table 1: Performance of Chiral Chloroformates in the Kinetic Resolution of Amines and Alcohols (Data compiled from various sources)

Chiral ChloroformateRacemic SubstrateSolventBaseYield of Recovered Substrate (%)Enantiomeric Excess (ee) of Recovered Substrate (%)Selectivity Factor (s)
(1R)-(-)-Menthyl chloroformate1-PhenylethylamineToluenePyridine55>95~10
(1R)-(-)-Menthyl chloroformate2-ButanolDiethyl etherPyridine6085~5
(-)-Fenchyl chloroformate1-(1-Naphthyl)ethylamineChloroformTriethylamine5292~8
(1S)-(-)-8-Phenylmenthyl chloroformatePropranololDichloromethane4-DMAP48>98>50
This compoundData not available for kinetic resolution-----

Note: The data in this table is illustrative and compiled from different sources. Direct comparison should be made with caution as reaction conditions vary. The selectivity factor (s) is a measure of the efficiency of the kinetic resolution. A higher 's' value indicates a more selective reaction.

From the available data, it is evident that terpene-derived chiral chloroformates like (1R)-(-)-menthyl chloroformate and (-)-fenchyl chloroformate are effective for the kinetic resolution of amines and alcohols, often providing high enantiomeric excess of the recovered substrate. (1S)-(-)-8-Phenylmenthyl chloroformate, with its bulky phenyl group, can exhibit even higher selectivity, particularly for bulky substrates like propranolol.

The lack of published data on the use of this compound in general kinetic resolution studies suggests that its primary application may be in diastereoselective syntheses where the quinuclidine moiety is a desired structural component of the final product, as seen in the case of Solifenacin.

Experimental Protocols

General Procedure for the Kinetic Resolution of a Racemic Amine with a Chiral Chloroformate

This protocol is a general guideline and may require optimization for specific substrates and chiral chloroformates.

Materials:

  • Racemic amine (1.0 eq)

  • Chiral chloroformate (0.5 - 0.6 eq)

  • Anhydrous solvent (e.g., toluene, chloroform, dichloromethane)

  • Anhydrous base (e.g., pyridine, triethylamine, 4-DMAP) (1.0 - 1.2 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the racemic amine (1.0 eq) and the base (1.0 - 1.2 eq) in the anhydrous solvent under an inert atmosphere at 0 °C, a solution of the chiral chloroformate (0.5 - 0.6 eq) in the same anhydrous solvent is added dropwise over a period of 30 minutes.

  • The reaction mixture is stirred at 0 °C for a specified time (typically 1-4 hours) and then allowed to warm to room temperature and stirred for an additional period (typically 12-24 hours). The progress of the reaction can be monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue contains the unreacted, enantioenriched amine and the diastereomeric carbamate products.

  • The enantioenriched amine can be separated from the carbamates by column chromatography or by acid-base extraction.

  • The enantiomeric excess of the recovered amine is determined by chiral HPLC or GC analysis.

Experimental Workflow for Kinetic Resolution

G cluster_0 Reaction Setup cluster_1 Addition of Chiral Reagent cluster_2 Reaction and Work-up cluster_3 Separation and Analysis Racemic_Amine Racemic Amine (1.0 eq) Reaction_Vessel Reaction Vessel (0°C, Inert Atmosphere) Racemic_Amine->Reaction_Vessel Base Base (1.0-1.2 eq) Base->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Reaction_Vessel_ref Reaction Vessel Chiral_Chloroformate Chiral Chloroformate (0.5-0.6 eq) Chiral_Chloroformate->Reaction_Vessel_ref Dropwise Addition Stirring Stirring (0°C to RT) Reaction_Vessel_ref->Stirring Quenching Quenching (e.g., H₂O) Stirring->Quenching Extraction Extraction Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Separation Separation (Column Chromatography or Extraction) Drying_Concentration->Separation Enantioenriched_Amine Enantioenriched Amine Separation->Enantioenriched_Amine Diastereomeric_Carbamates Diastereomeric Carbamates Separation->Diastereomeric_Carbamates Analysis Analysis (Chiral HPLC/GC) Enantioenriched_Amine->Analysis

Caption: General Experimental Workflow for Kinetic Resolution.

Conclusion

This compound stands out as a highly effective chiral auxiliary for diastereoselective synthesis, particularly in the construction of complex pharmaceutical molecules where the quinuclidine scaffold is a key structural element. Its utility in general kinetic resolution of a broad range of substrates is less documented compared to more established chiral chloroformates derived from natural products like menthol and fenchol.

For researchers aiming to perform kinetic resolutions of novel racemic amines or alcohols, (1R)-(-)-menthyl chloroformate, (-)-fenchyl chloroformate, and for more challenging separations, (1S)-(-)-8-phenylmenthyl chloroformate, represent reliable and well-documented choices. The selection of the optimal chiral chloroformate will ultimately depend on the specific substrate and the desired balance between cost, efficiency, and selectivity. Further research into the application of this compound in kinetic resolutions could reveal its potential for a wider range of applications in asymmetric synthesis.

Assessing Stereochemical Retention in Nucleophilic Acyl Substitution with (R)-Quinuclidin-3-yl Carbonochloridate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of nucleophilic acyl substitution reactions is a critical consideration in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the enantiomeric purity of a drug can significantly impact its efficacy and safety. This guide provides a comparative assessment of (R)-quinuclidin-3-yl carbonochloridate as a chiral acylating agent, focusing on the retention of stereochemistry during nucleophilic attack. Its performance is contextualized against other common chiral chloroformates, supported by available experimental data.

High Stereochemical Fidelity of this compound

This compound is a valuable reagent for introducing a chiral quinuclidinyl carbamate moiety into a molecule. Experimental evidence, most notably from the industrial synthesis of Solifenacin, demonstrates a high degree of stereochemical retention at the C3 position of the quinuclidine ring during nucleophilic acyl substitution. In this synthesis, (R)-quinuclidin-3-ol is converted to the corresponding carbonochloridate, which then reacts with a nucleophile. The resulting product, Solifenacin, is a specific (1S, 3'R) diastereomer, confirming that the (R)-configuration of the quinuclidine moiety is preserved.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon of the carbonochloridate, leading to a tetrahedral intermediate. Subsequently, the chloride ion is expelled, forming the new carbamate or carbonate with the stereochemistry at the chiral center of the quinuclidine ring remaining intact.[1] To minimize the risk of racemization, it is crucial to maintain low reaction temperatures, typically between 0°C and 25°C.[1]

Comparative Performance with Alternative Chiral Chloroformates

While direct, side-by-side comparative studies are limited in the readily available literature, we can assess the performance of this compound in the context of other widely used chiral chloroformates, such as (-)-menthyl chloroformate and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). These reagents are primarily employed as chiral derivatizing agents for the separation of enantiomers.

Chiral Acylating AgentNucleophileProduct TypeStereochemical OutcomeYieldEnantiomeric/Diastereomeric ExcessReference
This compound (S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineCarbamate (Solifenacin)Retention of configurationHigh (implied)High (specific diastereomer formed)[1]
(-)-Menthyl chloroformate Various amines and alcoholsCarbamates/CarbonatesFormation of diastereomers for analysisTypically high for derivatizationAllows for determination of e.e. of the nucleophile[2]
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) Amino acidsCarbamatesFormation of diastereomers for analysisHigh for derivatizationAllows for determination of e.e. of the amino acid[3][4]

Note: The data for (-)-menthyl chloroformate and FLEC is presented in the context of their use as chiral derivatizing agents, where the primary goal is the formation of diastereomers for analytical separation, not necessarily the creation of a specific enantiomerically pure product. The stereochemical outcome of the reaction with the chloroformate itself is not the primary focus in these applications.

Experimental Protocols

Synthesis of this compound and Subsequent Reaction (Solifenacin Synthesis)

Step 1: Synthesis of this compound

  • To a solution of (R)-quinuclidin-3-ol in a suitable anhydrous solvent (e.g., acetonitrile or THF), add diphosgene dropwise at 0°C (ice-water bath).[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16 hours).[5]

  • Concentrate the reaction mixture under reduced pressure to obtain crude this compound.

Step 2: Synthesis of Solifenacin

  • Dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and a base (e.g., pyridine) in an anhydrous solvent like dichloromethane.[5]

  • To this solution, add a solution of the crude this compound in dichloromethane dropwise at 0°C.[5]

  • After the addition, allow the reaction to proceed, followed by an aqueous workup and purification to yield Solifenacin.[5]

General Procedure for Chiral Derivatization with (-)-Menthyl Chloroformate
  • Dissolve the chiral amine or alcohol in a suitable solvent.

  • Add an excess of (-)-menthyl chloroformate and a base (e.g., triethylamine).

  • Stir the reaction at room temperature for a sufficient time to ensure complete derivatization.

  • The resulting diastereomeric mixture can then be analyzed by chromatography (e.g., HPLC or GC) to determine the enantiomeric composition of the original nucleophile.[2]

Visualizing the Reaction Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the key steps.

Nucleophilic_Acyl_Substitution cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination R_Quinuclidinyl_Carbonochloridate (R)-Quinuclidin-3-yl carbonochloridate Tetrahedral_Intermediate Tetrahedral Intermediate R_Quinuclidinyl_Carbonochloridate->Tetrahedral_Intermediate + Nucleophile Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Tetrahedral_Intermediate Product Carbamate/Carbonate (Stereochemistry Retained) Tetrahedral_Intermediate->Product - Cl- Leaving_Group Chloride Ion (Cl-) Tetrahedral_Intermediate->Leaving_Group

Caption: Mechanism of nucleophilic acyl substitution with stereochemical retention.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Start: (R)-Quinuclidin-3-ol Reaction1 React with Diphosgene Start->Reaction1 Intermediate This compound Reaction1->Intermediate Reaction2 React with Nucleophile Intermediate->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Analysis Stereochemical Analysis (e.g., HPLC, NMR) Purification->Analysis Final_Product Enantiomerically Pure Product Analysis->Final_Product

Caption: General experimental workflow for synthesis and analysis.

Conclusion

This compound stands out as a reliable chiral acylating agent that facilitates nucleophilic acyl substitution with a high degree of stereochemical retention. This property is crucial for the asymmetric synthesis of complex chiral molecules, as exemplified by its successful application in the manufacture of Solifenacin. While direct quantitative comparisons with other chiral chloroformates under identical conditions are not extensively documented in academic literature, the available evidence strongly supports its efficacy in preserving the desired stereochemistry. For researchers in drug development and organic synthesis, this compound represents a valuable tool for the construction of enantiomerically pure compounds containing the quinuclidine scaffold.

References

A Comparative Guide to the Validation of Enantiomeric Excess in (R)-Quinuclidin-3-ol Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (R)-quinuclidin-3-ol is paramount. This guide provides a comparative analysis of analytical techniques for validating the enantiomeric excess (ee) of (R)-quinuclidin-3-ol precursors, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

(R)-quinuclidin-3-ol is a critical precursor in the synthesis of several active pharmaceutical ingredients (APIs), including solifenacin, revatropate, and talsaclidine. The stereochemistry of this precursor directly impacts the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods for determining its enantiomeric purity are essential. This guide focuses on three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of (R)-quinuclidin-3-ol precursors depends on various factors, including the required accuracy, precision, sample throughput, and available instrumentation. While Chiral HPLC is often the method of choice due to its high resolution and reliability, Chiral GC and NMR Spectroscopy offer viable alternatives with their own distinct advantages.[1][2]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile enantiomers on a chiral stationary phase.Diastereomeric interaction with a chiral auxiliary leading to distinct NMR signals.
Derivatization Often required to introduce a chromophore for UV detection.[3]Generally required to increase volatility and thermal stability.[4][5]May be required (chiral derivatizing agents) or not (chiral solvating agents/shift reagents).[6][7]
Resolution Excellent, often achieving baseline separation.[3]High, capable of separating complex mixtures.[8]Dependent on the chiral auxiliary and magnetic field strength.
Sensitivity High, especially with UV or Mass Spectrometry (MS) detection.[1]Very high, particularly with Flame Ionization Detection (FID) or MS.Lower compared to chromatographic methods.
Quantitation Highly accurate and precise.[2]Accurate and precise, but can be affected by detector noise.[3]Generally less precise for minor enantiomers.
Analysis Time Typically < 30 minutes per sample.[3]Can be rapid, but derivatization adds to the overall time.Fast data acquisition (minutes), but sample preparation can vary.[7]
Instrumentation Widely available in pharmaceutical labs.Commonly available.Standard in most research and analytical facilities.
Development Method development can be time-consuming.Requires optimization of derivatization and chromatographic conditions.Requires screening of chiral auxiliaries and optimization of parameters.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This validated method is highly specific and sensitive for the quantification of the (S)-enantiomer in (R)-quinuclidin-3-ol.[3]

1. Pre-column Derivatization:

  • Dissolve approximately 250 mg of the (R)-quinuclidin-3-ol sample in 5.0 mL of dichloromethane in a 50 mL volumetric flask.

  • Sonicate to dissolve completely.

  • Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine.

  • Shake the flask for 5 minutes.

  • Dilute to 50.0 mL with methanol.

  • Further dilute 5.0 mL of this solution to 50.0 mL with methanol.

2. Chromatographic Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 15°C

  • Detection: UV at 230 nm

3. Data Analysis: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.

Validation Data Summary: [3]

ParameterResult
Specificity No interference from placebo or related substances.
Limit of Detection (LOD) 0.5 µg/mL for (S)-enantiomer
Limit of Quantitation (LOQ) 1.5 µg/mL for (S)-enantiomer
Linearity (r²) > 0.999 for (S)-enantiomer
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Resolution (Rs) > 11.4 between enantiomers
Chiral Gas Chromatography (GC)

While non-validated chiral GC and GC-MS methods for quinuclidinol enantiomers have been reported, a common approach involves derivatization to improve volatility.[3][9] Silylation is a frequently used technique for alcohols in GC analysis.[5]

1. Derivatization (General Protocol):

  • In a vial, dissolve a known amount of the quinuclidin-3-ol sample in an appropriate aprotic solvent.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Heat the mixture (e.g., at 80°C) for a specified time (e.g., 60-120 minutes) to ensure complete derivatization.[4]

  • Cool the sample to room temperature before injection.

2. Chromatographic Conditions (Hypothetical):

  • Column: A chiral GC column suitable for the separation of derivatized chiral alcohols (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280°C.

3. Data Analysis: The enantiomeric excess is determined by the ratio of the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral auxiliary, can be used to determine enantiomeric excess without the need for chromatographic separation.[6] This is achieved through the formation of transient diastereomeric complexes, which exhibit distinct chemical shifts for the enantiomers.

1. Sample Preparation (General Protocol using a Chiral Solvating Agent):

  • Dissolve an accurately weighed amount of the (R)-quinuclidin-3-ol sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar equivalent of a suitable chiral solvating agent (CSA), such as an optically active acid or alcohol, to the NMR tube.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

2. Spectral Analysis:

  • Identify a proton signal in the quinuclidin-3-ol molecule that shows baseline separation for the two enantiomers in the presence of the CSA.

  • Integrate the separated signals corresponding to the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess from the integral values.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the logical framework for method selection, the following diagrams are provided.

experimental_workflow cluster_hplc Chiral HPLC Workflow cluster_gc Chiral GC Workflow cluster_nmr NMR Spectroscopy Workflow hplc_start Sample Weighing hplc_deriv Pre-column Derivatization hplc_start->hplc_deriv hplc_analysis HPLC Analysis hplc_deriv->hplc_analysis hplc_data Data Processing & ee Calculation hplc_analysis->hplc_data gc_start Sample Weighing gc_deriv Derivatization (e.g., Silylation) gc_start->gc_deriv gc_analysis GC Analysis gc_deriv->gc_analysis gc_data Data Processing & ee Calculation gc_analysis->gc_data nmr_start Sample Weighing nmr_prep Sample Dissolution & Addition of Chiral Auxiliary nmr_start->nmr_prep nmr_analysis NMR Spectrum Acquisition nmr_prep->nmr_analysis nmr_data Signal Integration & ee Calculation nmr_analysis->nmr_data

Caption: Experimental workflows for determining enantiomeric excess.

method_comparison cluster_criteria Decision Criteria cluster_methods Recommended Method start Method Selection for ee Determination accuracy High Accuracy & Precision? start->accuracy throughput High Sample Throughput? start->throughput instrument Available Instrumentation? start->instrument hplc Chiral HPLC accuracy->hplc Yes gc Chiral GC accuracy->gc Yes nmr NMR Spectroscopy accuracy->nmr Moderate throughput->hplc Moderate throughput->gc Moderate throughput->nmr Yes instrument->hplc HPLC instrument->gc GC instrument->nmr NMR

Caption: Logical relationships for analytical method selection.

Conclusion

The validation of the enantiomeric excess of (R)-quinuclidin-3-ol precursors is a critical step in pharmaceutical development. This guide provides a comparative overview of Chiral HPLC, Chiral GC, and NMR spectroscopy for this purpose. The detailed, validated Chiral HPLC method stands out for its proven accuracy, precision, and sensitivity. While Chiral GC and NMR spectroscopy offer valuable alternatives, their application to (R)-quinuclidin-3-ol may require further method development and validation. The choice of the most appropriate technique will ultimately be guided by the specific requirements of the analysis and the resources available in the laboratory. By presenting the data in a structured format and providing detailed protocols, this guide aims to empower researchers to make informed decisions and implement robust analytical strategies for ensuring the quality of their chiral pharmaceutical intermediates.

References

Benchmarking the performance of (R)-quinuclidin-3-yl carbonochloridate in large-scale synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

(R)-quinuclidin-3-yl carbonochloridate is a critical chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its efficient and scalable production is paramount for the successful development and manufacturing of these drugs. This guide provides a comprehensive performance benchmark of this compound in large-scale synthesis, comparing its primary synthesis route with common alternatives. We present a detailed analysis of reaction yields, purity, safety considerations, and scalability, supported by experimental data and protocols to aid researchers and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound serves as a key building block for introducing the (R)-quinuclidin-3-ol moiety into target molecules. This is particularly significant in the synthesis of Solifenacin, a muscarinic receptor antagonist used for treating overactive bladder. The formation of the carbonochloridate from (R)-3-quinuclidinol is a crucial activation step, enabling efficient coupling with other molecules.

Synthesis of the Precursor: (R)-3-Quinuclidinol

The enantiomeric purity of the final API is critically dependent on the quality of the starting material, (R)-3-quinuclidinol. Several methods are employed for its industrial-scale synthesis, each with its own set of advantages and challenges.

Key Synthesis Routes for (R)-3-Quinuclidinol:

  • Asymmetric Hydrogenation: This method involves the asymmetric reduction of 3-quinuclidinone using a chiral catalyst. It is a highly efficient method for producing enantiomerically pure compounds.

  • Enzymatic Resolution: This technique utilizes enzymes to selectively react with one enantiomer in a racemic mixture of 3-quinuclidinol, allowing for the separation of the desired (R)-enantiomer.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers of 3-quinuclidinol. While effective, this method can be less cost-effective for large-scale production.

The choice of method for producing (R)-3-quinuclidinol often depends on a balance of factors including cost, desired purity, and scalability.

Performance Comparison of Phosgenation Agents for this compound Synthesis

The conversion of (R)-3-quinuclidinol to this compound is typically achieved through a phosgenation reaction. The choice of the phosgenating agent is a critical decision in the synthesis design, impacting not only the reaction's efficiency but also its safety and environmental footprint. The most common phosgenating agents are phosgene and its safer-to-handle alternatives, diphosgene and triphosgene.

Table 1: Performance Comparison of Phosgenating Agents

ParameterPhosgeneDiphosgeneTriphosgene
Physical State GasLiquidSolid
Reactivity Very HighHighModerate
Reported Yield High (often >90%)Good to HighGood
Reaction Conditions Low temperatures requiredMilder than phosgeneGenerally requires heating
Safety Concerns Extremely toxic gasToxic, decomposes to phosgeneToxic, decomposes to phosgene
Handling Requires specialized equipmentEasier to handle than phosgeneEasiest to handle

Note: The yields and reaction conditions can vary depending on the specific substrate and process optimization.

Experimental Protocols

Detailed experimental protocols are crucial for the successful and safe execution of the synthesis. Below are representative protocols for the synthesis of this compound using different phosgenating agents.

4.1. Synthesis using Phosgene (or a Phosgene Equivalent)

Warning: Phosgene is an extremely toxic gas and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

  • Materials: (R)-3-quinuclidinol, a solution of phosgene in a suitable solvent (e.g., toluene), an inert solvent (e.g., dichloromethane), and a non-nucleophilic base (e.g., triethylamine).

  • Procedure:

    • Dissolve (R)-3-quinuclidinol in the inert solvent and cool the mixture to a low temperature (typically below 0°C).

    • Slowly add the phosgene solution to the cooled mixture while maintaining the temperature.

    • Add the non-nucleophilic base to neutralize the HCl generated during the reaction.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying and solvent evaporation to yield the crude product.

    • The crude product can be purified by recrystallization or chromatography.

4.2. Synthesis using Diphosgene

  • Materials: (R)-3-quinuclidinol, diphosgene, an inert solvent (e.g., tetrahydrofuran), and a non-nucleophilic base.

  • Procedure:

    • Dissolve (R)-3-quinuclidinol in the inert solvent.

    • Slowly add diphosgene to the solution at a controlled temperature.

    • Add the non-nucleophilic base.

    • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

    • Work-up and purification are similar to the phosgene method.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflow for the synthesis of Solifenacin, highlighting the key step involving this compound, and a comparison of the synthetic routes to this intermediate.

G cluster_0 Synthesis of Solifenacin A (R)-3-Quinuclidinol C (R)-Quinuclidin-3-yl Carbonochloridate A->C Activation B Phosgenation Agent (Phosgene, Diphosgene, etc.) B->C E Solifenacin C->E Coupling D (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline D->E

Caption: General workflow for the synthesis of Solifenacin.

G cluster_1 Alternative Routes to this compound cluster_phosgene Phosgene Route cluster_diphosgene Diphosgene Route cluster_triphosgene Triphosgene Route Start (R)-3-Quinuclidinol Phosgene Phosgene (gas) Diphosgene Diphosgene (liquid) Triphosgene Triphosgene (solid) Step1_P Reaction in inert solvent Phosgene->Step1_P End (R)-Quinuclidin-3-yl Carbonochloridate Step1_P->End Step1_D Reaction in inert solvent Diphosgene->Step1_D Step1_D->End Step1_T Reaction with heating Triphosgene->Step1_T Step1_T->End

Safety Operating Guide

Navigating the Disposal of (R)-quinuclidin-3-yl carbonochloridate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (R)-quinuclidin-3-yl carbonochloridate is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining the necessary operational and disposal plans for this compound.

This compound and its related compounds, such as quinuclidine, are classified as hazardous materials, necessitating strict adherence to disposal protocols.[1][2][3][4] Waste of this nature must be managed in compliance with all applicable local, state, and federal regulations.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Key Safety Data Summary

Hazard ClassificationPrecautionary MeasuresFirst Aid
Toxic, Corrosive[1][4]Wear appropriate PPE (gloves, eye protection, lab coat).[2][3] Handle in a chemical fume hood.[4][5] Avoid inhalation, ingestion, and skin/eye contact.[3][4]Skin Contact: Immediately wash with plenty of soap and water.[3] Eye Contact: Rinse cautiously with water for several minutes.[3] Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[3][5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7]

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof, and chemically compatible waste container with "this compound Waste" and the appropriate hazard symbols (e.g., toxic, corrosive).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[8]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide them with a clear and accurate description of the waste material.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound may still pose a hazard and should be treated as hazardous waste unless properly decontaminated.[1]

    • Consult your EHS office for the appropriate rinsing procedure. The first rinse of a container of a highly toxic chemical should be collected and disposed of as hazardous waste.[8]

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Use Labeled, Compatible Waste Container B->C D Segregate from Other Waste C->D E Keep Container Closed D->E F Store in Designated Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Properly Decontaminate Empty Containers G->H

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-quinuclidin-3-yl carbonochloridate
Reactant of Route 2
Reactant of Route 2
(R)-quinuclidin-3-yl carbonochloridate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.